Iptacopan
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENRQMCACQEWFC-UGKGYDQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644670-37-0 | |
| Record name | Iptacopan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644670370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iptacopan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IPTACOPAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E05T07Z6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Iptacopan in Preventing Intravascular and Extravascular Hemolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a crucial component of innate immunity, can become dysregulated in certain pathologies, leading to significant cellular damage. In diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G), the alternative complement pathway (AP) plays a central role in disease pathogenesis. Iptacopan (LNP023), a first-in-class, oral, small-molecule inhibitor of Factor B, offers a targeted therapeutic approach. By acting proximally in the alternative pathway, this compound effectively controls both intravascular and extravascular hemolysis, addressing key drivers of these complement-mediated diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from pivotal clinical trials and detailed experimental protocols.
Introduction to Complement-Mediated Hemolysis
Paroxysmal Nocturnal Hemoglobinuria is a rare, acquired blood disorder characterized by the absence of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells, such as CD55 and CD59, which protect them from complement-mediated destruction.[1] This deficiency renders red blood cells (RBCs) susceptible to chronic hemolysis, driven by the complement system.
Hemolysis in PNH manifests through two distinct mechanisms:
-
Intravascular Hemolysis (IVH): This occurs within the blood vessels and is mediated by the terminal complement complex, also known as the Membrane Attack Complex (MAC) (C5b-9).[2] The formation of MAC on the surface of PNH RBCs leads to their direct lysis.
-
Extravascular Hemolysis (EVH): This process takes place outside the blood vessels, primarily in the spleen and liver.[3] It is driven by the opsonization of RBCs with complement fragment C3b, which are then recognized and cleared by phagocytic cells.[4][5]
While terminal complement inhibitors (anti-C5 therapies) have been the standard of care, they only address IVH, leaving C3-mediated EVH uncontrolled.[5][6] A significant portion of patients on anti-C5 therapy remain anemic and transfusion-dependent due to persistent EVH.[7][8] This highlights the need for therapies that can inhibit the complement cascade more proximally to control both hemolytic pathways.
Mechanism of Action of this compound
This compound is a selective, reversible inhibitor of Factor B, a key serine protease in the alternative complement pathway.[9] The alternative pathway is in a state of continuous low-level activation, often referred to as "tick-over," which can be rapidly amplified on unprotected cell surfaces.[10]
By binding to Factor B, this compound prevents its cleavage by Factor D into Ba and Bb.[7] This action blocks the formation of the alternative pathway C3 convertase (C3bBb), a critical enzymatic complex responsible for cleaving C3 into C3a and C3b.[7][11] The inhibition of C3 convertase formation is the central mechanism through which this compound exerts its therapeutic effects.
This upstream inhibition has a dual effect:
-
It prevents the generation of C3b, thereby halting the opsonization of RBCs and subsequent extravascular hemolysis.[12]
-
It blocks the amplification loop of the alternative pathway and the subsequent formation of the C5 convertase, which in turn prevents the assembly of the MAC and mitigates intravascular hemolysis.[12]
Role of this compound in Preventing Hemolysis
This compound's proximal inhibition of the alternative pathway provides a comprehensive mechanism for controlling both intravascular and extravascular hemolysis in PNH.
Clinical Efficacy of this compound
The efficacy and safety of this compound have been demonstrated in a series of pivotal Phase III clinical trials, primarily in PNH and C3G.
Paroxysmal Nocturnal Hemoglobinuria (PNH)
Two key trials, APPLY-PNH and APPOINT-PNH, established the superiority and efficacy of this compound in different PNH patient populations.
APPLY-PNH (NCT04558918): This trial evaluated this compound in patients with residual anemia despite stable treatment with anti-C5 therapies.[13][14]
APPOINT-PNH (NCT04820530): This was a single-arm study assessing this compound in complement inhibitor-naïve adult PNH patients.[15]
Table 1: Key Efficacy Outcomes in PNH Clinical Trials
| Endpoint | APPLY-PNH (24 Weeks)[7][16] | APPOINT-PNH (24 Weeks)[2][17] |
| Primary Endpoint | ||
| Patients with Hb increase ≥2 g/dL without transfusions | This compound: 82.3% (51/60) | This compound: 92.2% |
| Anti-C5: 2.0% (0/35) | ||
| Key Secondary Endpoints | ||
| Patients with Hb level ≥12 g/dL without transfusions | This compound: 68.8% (42/60) | This compound: 62.8% |
| Anti-C5: 2.0% (0/35) | ||
| Transfusion avoidance rate | This compound: 95.2% (59/62) | This compound: 97.6% |
| Anti-C5: 40.0% (14/35) | ||
| Change in FACIT-Fatigue score | Clinically meaningful improvements | Adjusted average increase of 10.75 points |
| LDH level reduction | Mean LDH <1.5 x ULN | 83.55% reduction from baseline |
Hb: Hemoglobin; FACIT-Fatigue: Functional Assessment of Chronic Illness Therapy–Fatigue; LDH: Lactate Dehydrogenase; ULN: Upper Limit of Normal.
Table 2: 48-Week Sustained Efficacy in APPLY-PNH Trial[12][18][19]
| Endpoint (at 48 Weeks) | This compound Group (Continuous) | Anti-C5 to this compound Switch Group |
| Mean Hemoglobin Level | 12.2 g/dL | 12.1 g/dL |
| Transfusion Independence Rate | 91.9% | 94.1% (from week 26-48) |
| Adjusted Mean Increase in Hb from Baseline | 3.35 g/dL | 3.36 g/dL |
| Improvement in FACIT-Fatigue Score | Sustained improvement (mean 9.80-point increase) | Mean 10.79-point increase after switch |
C3 Glomerulopathy (C3G)
The APPEAR-C3G (NCT04817618) trial investigated the efficacy of this compound in this rare kidney disease also driven by alternative pathway dysregulation.[20]
Table 3: Key Efficacy Outcomes in APPEAR-C3G Trial[1][9][20][21]
| Endpoint | This compound + Supportive Care | Placebo + Supportive Care |
| Primary Endpoint (at 6 Months) | ||
| Reduction in Proteinuria (24-hour UPCR) | 35.1% reduction (p=0.0014) | - |
| Secondary Endpoints (at 12 Months) | ||
| Sustained Proteinuria Reduction | Benefit sustained up to 12 months | - |
| Composite Renal Endpoint Met | 43.5% | - |
| eGFR Trajectory | Improvements compared to historical decline | - |
UPCR: Urine Protein-to-Creatinine Ratio; eGFR: estimated Glomerular Filtration Rate.
Experimental Protocols
Clinical Trial Methodologies
APPLY-PNH (NCT04558918)
-
Study Design: Phase III, randomized, multicenter, active-comparator controlled, open-label trial.[13][14][22]
-
Population: Adult PNH patients (≥18 years) with a clone size ≥10% and residual anemia (mean Hb <10 g/dL) despite stable anti-C5 therapy for at least 6 months.[8][13]
-
Intervention: Patients were randomized 8:5 to either oral this compound (200 mg twice daily) or to continue their intravenous anti-C5 therapy (eculizumab or ravulizumab).[13]
-
Duration: 24-week randomized treatment period followed by a 24-week open-label extension where patients on anti-C5 could switch to this compound.[22]
-
Primary Endpoints: Proportion of patients achieving a hemoglobin increase of ≥2 g/dL from baseline and the proportion achieving a hemoglobin level of ≥12 g/dL, both in the absence of red blood cell transfusions.[8]
APPOINT-PNH (NCT04820530)
-
Study Design: Phase III, multinational, multicenter, open-label, single-arm study.[15][17]
-
Population: Adult PNH patients (≥18 years) with clone size ≥10%, hemolysis (LDH >1.5 x ULN), and anemia (Hb <10 g/dL) who were naïve to complement inhibitor therapy.[15]
-
Intervention: All patients received oral this compound monotherapy (200 mg twice daily).[15]
-
Duration: 24-week core treatment period followed by a 24-week extension.[15]
-
Primary Endpoint: Proportion of participants achieving an increase in hemoglobin levels from baseline of ≥2 g/dL in the absence of red blood cell transfusions at 24 weeks.[17]
Key Laboratory Assay Methodologies
Flow Cytometry for PNH Clone Size
-
Principle: Flow cytometry is the gold standard for diagnosing and monitoring PNH. It identifies and quantifies the percentage of blood cells (erythrocytes, granulocytes, and monocytes) that are deficient in GPI-anchored proteins.[23] High-sensitivity assays can detect clones as small as 0.01%.[24]
-
Methodology Outline:
-
Sample Collection: Peripheral blood collected in an appropriate anticoagulant.
-
Reagent Panel: A multicolor antibody panel is used. A key reagent is a fluorescently labeled inactive toxin aerolysin (FLAER), which binds specifically to the GPI anchor.[25] This is often combined with antibodies to identify specific cell lineages (e.g., CD24 for granulocytes, CD14 for monocytes) and other GPI-linked proteins (e.g., CD59 for erythrocytes).[24][25]
-
Staining and Lysis: Whole blood is incubated with the antibody cocktail. For white blood cell analysis, red blood cells are subsequently lysed.[24]
-
Data Acquisition: Samples are run on a flow cytometer, acquiring a sufficient number of events to ensure statistical significance, especially for high-sensitivity analysis.
-
Data Analysis: Gating strategies are employed to first identify the cell populations of interest (e.g., granulocytes, monocytes). Within these populations, the percentage of cells that are negative or dim for FLAER and other GPI-linked markers is determined, representing the PNH clone size.[23] Erythrocyte analysis distinguishes between Type I (normal), Type II (partial deficiency), and Type III (complete deficiency) cells based on CD59 expression.[24]
-
Lactate Dehydrogenase (LDH) Measurement for Intravascular Hemolysis
-
Principle: LDH is an intracellular enzyme released into the plasma upon cell lysis. In PNH, elevated serum LDH levels are a hallmark of ongoing intravascular hemolysis.[26]
-
Methodology Outline:
-
Sample Collection: Serum or plasma is collected from peripheral blood.
-
Assay Chemistry: The measurement is typically performed on an automated clinical chemistry analyzer. The assay is based on the enzymatic conversion of lactate to pyruvate (or the reverse reaction), which involves the reduction of NAD+ to NADH.
-
Detection: The rate of change in NADH concentration is measured spectrophotometrically (typically at 340 nm), which is directly proportional to the LDH activity in the sample.
-
Reporting: Results are reported in units per liter (U/L). The upper limit of normal (ULN) can vary slightly depending on the specific assay used (e.g., 220 U/L or 250 U/L).[26] In clinical trials, LDH levels are often reported in relation to the ULN (e.g., <1.5 x ULN) to standardize interpretation.[2]
-
Conclusion
This compound represents a significant advancement in the treatment of complement-mediated diseases like PNH. Its novel mechanism as an oral Factor B inhibitor allows for proximal inhibition of the alternative complement pathway. This upstream action effectively controls both MAC-mediated intravascular hemolysis and C3-mediated extravascular hemolysis, addressing a key unmet need for patients who remain anemic on anti-C5 therapies. Pivotal clinical trials have robustly demonstrated this compound's superiority over anti-C5 agents in improving hemoglobin levels and achieving transfusion independence in PNH, with a consistent and favorable safety profile. For drug development professionals and researchers, this compound serves as a prime example of a targeted therapy that addresses the fundamental pathophysiology of a disease, leading to clinically meaningful benefits.
References
- 1. American Society of Nephrology | Kidney Week - Abstract Details (2024) [asn-online.org]
- 2. onclive.com [onclive.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Complement in paroxysmal nocturnal hemoglobinuria: exploiting our current knowledge to improve the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3-mediated extravascular hemolysis in PNH on eculizumab: Mechanism and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novartis presents pivotal Phase III APPLY-PNH data at ASH demonstrating investigational oral monotherapy this compound superiority over anti-C5 [prnewswire.com]
- 8. practicingclinicians.com [practicingclinicians.com]
- 9. ccjm.org [ccjm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 12. Oral this compound monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. novartis.com [novartis.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Oral this compound Monotherapy in Paroxysmal Nocturnal Hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. novartis.com [novartis.com]
- 18. hcplive.com [hcplive.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. novartis.com [novartis.com]
- 21. hcplive.com [hcplive.com]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. pnhsource.jp [pnhsource.jp]
- 24. thebloodproject.com [thebloodproject.com]
- 25. escca.eu [escca.eu]
- 26. researchgate.net [researchgate.net]
The Dawn of a New Era in Complement-Mediated Disease Treatment: A Technical Guide to the Discovery and Development of Iptacopan
A First-in-Class Oral Factor B Inhibitor
The intricate cascade of the complement system, a vital component of innate immunity, can become a double-edged sword when dysregulated, driving the pathophysiology of numerous debilitating diseases. For years, therapeutic intervention has been challenging, often limited to broad immunosuppression or parenteral infusions targeting downstream components of the cascade. The advent of Iptacopan (LNP023), a first-in-class, oral, small-molecule inhibitor of Factor B, marks a paradigm shift in the treatment of complement-mediated diseases. Developed by Novartis, this compound's targeted approach of inhibiting the alternative complement pathway offers a novel and effective therapeutic strategy for conditions such as paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and IgA nephropathy (IgAN).[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.
The Scientific Rationale: Targeting the Alternative Complement Pathway
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) functions as a crucial amplification loop for the entire complement system.[4] Its dysregulation is a key driver in several diseases.[3] At the heart of the AP is Factor B, a serine protease that, upon binding to C3b, is cleaved by Factor D to form the C3 convertase (C3bBb).[4] This enzyme initiates a powerful amplification loop, leading to the generation of more C3b, and ultimately, the formation of the membrane attack complex (MAC) that lyses target cells.[4][5]
This compound was discovered through a structure-based drug design program aimed at identifying a highly selective small-molecule inhibitor of Factor B.[3] By binding to Factor B, this compound effectively blocks the formation of the C3 convertase in the alternative pathway.[4][6] This targeted inhibition not only prevents the formation of downstream effectors like the MAC, which mediates intravascular hemolysis in PNH, but also controls C3b-mediated opsonization, the driver of extravascular hemolysis.[1][7][8] This dual action on both intravascular and extravascular hemolysis represents a significant advantage over previous therapies that only targeted the terminal pathway.[2][9]
Mechanism of Action and Preclinical Development
This compound's mechanism of action centers on its direct, reversible, and high-affinity binding to Factor B, which selectively inhibits the alternative complement pathway.[6] This leaves the classical and lectin pathways largely intact, potentially preserving the body's ability to mount an adequate immune response against pathogens.[8][10]
Signaling Pathway of the Alternative Complement Cascade and this compound's Intervention
Caption: this compound selectively inhibits Factor B, preventing the formation of the C3 convertase and halting the amplification loop of the alternative complement pathway.
Preclinical studies demonstrated that this compound effectively blocks the alternative pathway in vitro using patient samples and in vivo.[3] Reproductive toxicity studies in pregnant rats and rabbits showed that this compound was generally safe with no teratogenic effects.[11] The no-observed-adverse-effect-level (NOAEL) for maternal and embryo-fetal development was established at high doses, providing reassurance for its clinical development.[11]
Pharmacokinetics and Pharmacodynamics
This compound is administered orally, offering a significant advantage in convenience over injectable complement inhibitors.[2][12]
Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed, median Tmax ~2 hours | [13] |
| Distribution | Apparent volume of distribution at steady state (Vz/F): 288 L | [8] |
| Protein Binding | 75% to 93% in vitro (concentration-dependent) | [8] |
| Metabolism | Primarily hepatic via CYP2C8 (98%) and to a lesser extent CYP2D6 (2%). Undergoes Phase 2 glucuronidation. | [7][8] |
| Elimination | Predominantly through metabolism. Renal elimination is a minor pathway (~14%). | [8][14] |
| Half-life | Mean half-life of 18 to 25 hours | [13] |
Data from studies in healthy volunteers and patients.
Pharmacodynamic studies in healthy volunteers and patients with PNH demonstrated a dose- and exposure-dependent suppression of alternative pathway activity.[6] A dose of 200 mg twice daily was found to achieve near-maximal and sustained inhibition of AP biomarkers, supporting its selection for Phase 3 trials.[13][15] Studies have also shown that there are no clinically meaningful differences in the pharmacokinetics and pharmacodynamics of this compound between Japanese and White subjects.[16]
Clinical Development and Efficacy
This compound has undergone a robust clinical development program across several complement-mediated diseases, leading to its approval for PNH, IgAN, and C3G.[1][17]
This compound Drug Development Workflow
Caption: The streamlined development pipeline for this compound, from initial discovery to regulatory approval.
Paroxysmal Nocturnal Hemoglobinuria (PNH)
PNH is a rare blood disorder characterized by complement-mediated hemolysis.[2] While anti-C5 therapies control intravascular hemolysis, many patients remain anemic due to extravascular hemolysis.[9] this compound, by acting proximally, addresses both forms of hemolysis.[2]
The pivotal Phase 3 trials, APPLY-PNH and APPOINT-PNH, demonstrated the efficacy and safety of this compound in PNH.[12]
| Trial Name | Patient Population | Comparator | Primary Endpoint(s) | Key Outcomes | Reference |
| APPLY-PNH | Adults with residual anemia despite anti-C5 therapy | Anti-C5 therapies (eculizumab or ravulizumab) | Hemoglobin increase ≥2 g/dL from baseline without transfusions at 24 weeks | This compound was superior to anti-C5s. 82.3% of this compound-treated patients achieved the primary endpoint. | [7][8][18][19] |
| APPOINT-PNH | Complement-inhibitor-naïve adults | Single-arm | Hemoglobin increase ≥2 g/dL from baseline without transfusions at 24 weeks | 77.5% of patients achieved the primary endpoint. | [2][7][8] |
In the APPLY-PNH study, 51 out of 60 patients treated with this compound had a hemoglobin increase of ≥2 g/dL, and 42 reached a hemoglobin level of ≥12 g/dL, while none of the 35 patients in the anti-C5 group met these endpoints.[18] Long-term data from the APPLY-PNH extension study showed sustained hemoglobin-level increases and transfusion avoidance in the majority of patients up to 48 weeks.[20]
C3 Glomerulopathy (C3G)
C3G is a rare kidney disease driven by dysregulation of the alternative complement pathway.[21] There were no approved targeted therapies for this aggressive condition prior to this compound.[21]
The Phase 3 APPEAR-C3G study evaluated the efficacy and safety of this compound in patients with C3G.[22]
| Trial Name | Patient Population | Comparator | Primary Endpoint | Key Outcomes | Reference |
| APPEAR-C3G | Adults with biopsy-confirmed C3G | Placebo | Reduction in urine protein-to-creatinine ratio (UPCR) at 6 months | Statistically significant 35.1% reduction in UPCR vs. placebo. The benefit was sustained for up to 12 months. | [22][23] |
Interim results from a Phase 2 trial had previously shown that this compound significantly reduced proteinuria by 49% after 12 weeks of treatment.[24] The APPEAR-C3G study confirmed these findings, with a sustained reduction in proteinuria and stabilization of eGFR slope with treatment up to 24 months in the long-term extension study.[22]
IgA Nephropathy (IgAN)
IgAN is a common form of glomerulonephritis where the alternative complement pathway plays a key pathogenic role.[25]
The Phase 3 APPLAUSE-IgAN study is evaluating this compound in adults with IgAN.[26]
| Trial Name | Patient Population | Comparator | Primary Endpoint(s) | Key Outcomes | Reference |
| APPLAUSE-IgAN | Adults with biopsy-confirmed IgAN and proteinuria | Placebo | Reduction in UPCR at 9 months (interim analysis); Annualized total eGFR slope over 24 months (final analysis) | Interim analysis showed a 38.3% reduction in proteinuria vs. placebo. Final analysis demonstrated a statistically significant improvement in eGFR slope. | [26][27] |
Based on the positive interim analysis, this compound received accelerated approval in the US for the reduction of proteinuria in adults with IgAN at risk of rapid disease progression.[26][28]
Clinical Trial Design Visualization (APPLAUSE-IgAN)
Caption: Schematic of the APPLAUSE-IgAN Phase 3 trial design.[29][30]
Safety and Tolerability
Across clinical trials, this compound has demonstrated a favorable safety profile.[23][31] The most common adverse events reported were headache, nasopharyngitis, and diarrhea.[31] Serious adverse events were infrequent, and treatment discontinuation due to adverse events was rare.[12][31] As with other complement inhibitors, there is a potential risk of infections with encapsulated bacteria, and vaccinations against Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae are recommended prior to starting treatment.[32]
Conclusion and Future Directions
The discovery and development of this compound represent a landmark achievement in the field of complement-mediated diseases. As a first-in-class, oral Factor B inhibitor, it offers a targeted and convenient treatment option that addresses key drivers of disease pathology in PNH, C3G, and IgAN.[1][2] The robust clinical data have established its efficacy and safety, leading to its approval in multiple indications.
Ongoing research continues to explore the potential of this compound in other complement-driven conditions, including atypical hemolytic uremic syndrome (aHUS) and immune complex membranoproliferative glomerulonephritis (IC-MPGN).[2][28][33] The success of this compound has paved the way for the development of other proximal complement inhibitors, heralding a new era of precision medicine for patients with these rare and serious diseases.
Experimental Protocols
Complement Activity Assay (Wieslab)
The Wieslab assay is a functional enzyme-linked immunosorbent assay (ELISA) used to quantify the activity of the alternative complement pathway.
Methodology:
-
Patient serum samples are collected and stored under appropriate conditions.
-
The assay plate is coated with lipopolysaccharide (LPS) to specifically activate the alternative pathway.
-
Diluted serum samples are added to the wells, and the plate is incubated to allow for complement activation and the formation of the membrane attack complex (C5b-9).
-
A specific antibody against a neoantigen exposed on C9 during MAC formation is added.
-
A secondary, enzyme-conjugated antibody is then added, followed by a substrate that generates a colored product.
-
The absorbance is read using a spectrophotometer, and the level of complement activation is determined relative to a standard curve.
Quantification of Fragment Bb
Fragment Bb is a cleavage product of Factor B and serves as a biomarker for alternative pathway activation.
Methodology:
-
Plasma samples are collected from patients.
-
A sandwich ELISA is performed using a capture antibody specific for Bb.
-
A detection antibody, also specific for Bb and conjugated to an enzyme, is added.
-
A chromogenic substrate is added, and the resulting color change is measured.
-
The concentration of Bb is calculated based on a standard curve.
Urine Protein-to-Creatinine Ratio (UPCR)
UPCR is a key measure of proteinuria and kidney damage.
Methodology:
-
A spot urine sample (or a 24-hour urine collection) is obtained from the patient.
-
The concentrations of total protein and creatinine in the urine are measured using standard laboratory methods (e.g., spectrophotometry).
-
The UPCR is calculated by dividing the urine protein concentration (in mg/dL or g/L) by the urine creatinine concentration (in mg/dL or g/L).
Estimated Glomerular Filtration Rate (eGFR)
eGFR is a measure of kidney function.
Methodology:
-
A blood sample is drawn to measure the serum creatinine level.
-
The eGFR is calculated using a standard formula, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, which takes into account serum creatinine, age, sex, and race.
References
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- 5. drugs.com [drugs.com]
- 6. This compound monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
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- 12. This compound for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pardon Our Interruption [medcommshydhosting.com]
- 14. Pardon Our Interruption [medcommshydhosting.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. FDA approves first treatment for adults with complement 3 glomerulopathy, a rare kidney disease, to reduce proteinuria | FDA [fda.gov]
- 18. hcplive.com [hcplive.com]
- 19. novartis.com [novartis.com]
- 20. novartis.com [novartis.com]
- 21. Efficacy and Safety of this compound in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docwirenews.com [docwirenews.com]
- 23. ccjm.org [ccjm.org]
- 24. Novartis’ this compound reduces proteinuria in rare renal disease trial [clinicaltrialsarena.com]
- 25. Alternative Complement Pathway Inhibition with this compound in IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. novartis.com [novartis.com]
- 27. This compound Reduces Proteinuria in IgA Nephropathy: Novartis Reports Significant Results [synapse.patsnap.com]
- 28. novartis.com [novartis.com]
- 29. Targeting the Alternative Complement Pathway With this compound to Treat IgA Nephropathy: Design and Rationale of the APPLAUSE-IgAN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. This compound Efficacy and Safety to Treat Paroxysmal Nocturnal Hemoglobinuria (PNH): A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. uclahealth.org [uclahealth.org]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo and In Vitro Studies on the Absorption, and Metabolism of Iptacopan: A Technical Guide
Introduction
Iptacopan (brand name Fabhalta®) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key protein in the alternative complement pathway.[1][2] By binding to Factor B, this compound prevents the formation of C3 convertase, thereby regulating the cleavage of C3 and the generation of downstream effectors.[3][4] This mechanism controls both intravascular hemolysis (IVH) and extravascular hemolysis (EVH), making it an effective treatment for adults with paroxysmal nocturnal hemoglobinuria (PNH).[2][3] this compound is also in development for several other complement-mediated diseases.[5][6] This technical guide provides a comprehensive overview of the in vivo and in vitro studies that have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, intended for researchers, scientists, and drug development professionals.
In Vivo Pharmacokinetics and Absorption
The pharmacokinetic profile of this compound has been characterized in healthy volunteers following oral administration. The drug is rapidly absorbed and exhibits predictable exposure.[7][8] A human absorption, distribution, metabolism, and excretion (ADME) study was conducted using a single 100 mg oral dose of radiolabeled [14C]this compound in six healthy male volunteers, where blood, urine, and feces were collected for 10 days to determine its pharmacokinetic properties.[1][7]
The estimated oral absorption is high, with the fraction of the dose absorbed calculated to be approximately 71%.[1][9] A food-effect study in healthy volunteers indicated that a high-fat meal did not affect the exposure of this compound to a clinically meaningful degree.[3]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers
| Parameter | Value | Dose / Condition |
|---|---|---|
| Time to Cmax (Tmax) | 1.5 hours (median) | 100 mg single oral dose[1][7] |
| Maximum Concentration (Cmax) | 1710 - 2360 ng/mL | 100 mg single oral dose[7] |
| Area Under the Curve (AUC0-∞) | 17,487 - 29,493 h*ng/mL | 100 mg single oral dose[7] |
| Elimination Half-life (t½) | 12.3 - 14.9 hours | 100 mg single oral dose[1][7] |
| Fraction Absorbed (Fa) | ~71% | 100 mg single oral dose[1] |
| Apparent Volume of Distribution (Vd) | ~288 L | 200 mg twice daily (steady state)[3] |
| Clearance (CL) | 7.96 L/h | 200 mg twice daily (steady state)[3] |
In Vitro Absorption Studies: Caco-2 Permeability
To assess the potential for oral absorption and identify potential transport mechanisms in vitro, permeability studies using Caco-2 cell monolayers are a standard industry practice.[10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the epithelial barrier of the human intestine.[11][12] This model is used to evaluate a compound's rate of transport via both passive diffusion and active transport.[10]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[10]
-
Monolayer Integrity Verification: The integrity of the cell monolayer and tight junctions is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A positive control, such as mannitol, is often used to verify that paracellular transport is restricted.[13]
-
Permeability Assessment: this compound is added to the apical (AP) compartment, which represents the intestinal lumen. Samples are collected from the basolateral (BL) compartment, representing the blood, at various time points. To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).[12]
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
-
Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer, is calculated. The efflux ratio (Papp BL-AP / Papp AP-BL) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[14]
Metabolism of this compound
Metabolism is the primary route of elimination for this compound.[1] Following a single oral dose of [14C]this compound, approximately 50% of the administered dose was attributed to oxidative metabolic pathways.[3][7] Unchanged this compound accounted for 83% of the drug-related material in plasma, indicating limited exposure to metabolites.[3]
The main biotransformation pathways are:
-
Oxidative Metabolism (Phase I): This is the predominant pathway, primarily mediated by the cytochrome P450 enzyme CYP2C8 (98%), with a very minor contribution from CYP2D6 (2%).[3][15] The major oxidative metabolite identified is designated as M2.[1]
-
Acyl Glucuronidation (Phase II): this compound also undergoes direct conjugation via UGT1A1, UGT1A3, and UGT1A8.[3][15] Two acyl glucuronide metabolites, M8 and M9, were detected in human plasma, each accounting for less than 10% of the total circulating drug-related material.[1][3] These metabolites are considered pharmacologically inactive.[15]
In Vitro Metabolism Studies: Human Liver Microsomes
To identify the specific enzymes responsible for the metabolism of this compound, in vitro assays using human liver microsomes (HLMs) are employed. HLMs are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[16]
Experimental Protocol: Human Liver Microsome (HLM) Metabolic Stability Assay
-
Preparation: A reaction mixture is prepared containing pooled HLMs, a buffer system (e.g., phosphate buffer), and this compound.
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically an NADPH-regenerating system, and the mixture is incubated at 37°C.[17]
-
Time-Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 10, 20, 30, and 60 minutes).[17]
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, such as cold acetonitrile, which also precipitates the microsomal proteins.
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of this compound at each time point.
-
Enzyme Phenotyping (Reaction Mapping): To identify the specific CYP enzymes involved, the assay is repeated in the presence of selective chemical inhibitors for major CYP isozymes or by using recombinant human CYP enzymes.[15] A significant decrease in metabolism in the presence of a specific inhibitor (e.g., a CYP2C8 inhibitor) points to that enzyme's role.
Distribution and Excretion
This compound exhibits concentration-dependent plasma protein binding, ranging from 75% to 93% at clinically relevant concentrations.[3] This is due to its high-affinity binding to its pharmacological target, Factor B, in the systemic circulation.[1][18]
The excretion of this compound and its metabolites has been fully characterized. Following a single 100 mg oral dose of [14C]this compound, mean total recovery of radioactivity was 96.3%.[1][7]
Table 2: Excretion of Radioactivity Following a Single 100 mg Oral [14C]this compound Dose
| Excretion Route | % of Administered Radioactivity |
|---|---|
| Feces | 71.5% |
| Urine | 24.8% |
| Total Recovery | 96.3% |
Data sourced from references[1][3].
The majority of the dose is excreted in the feces, primarily as metabolites.[1][7] Unchanged this compound accounted for 16.8% of the dose in feces and 17.9% in urine.[3] Direct secretion of the parent drug into urine and potentially bile serves as an additional elimination mechanism alongside hepatic metabolism.[1][9]
Summary and Conclusion
This compound is an orally administered Factor B inhibitor with favorable pharmacokinetic properties for clinical use. In vivo and in vitro studies demonstrate that it is well-absorbed, with absorption unaffected by food.[1][3] It is primarily cleared through hepatic metabolism, mainly via oxidation by CYP2C8 and to a lesser extent through glucuronidation by UGT enzymes.[1][3] The resulting metabolites have limited systemic exposure and are considered pharmacologically inactive.[3][15] Excretion occurs predominantly through the feces.[1] The well-characterized ADME profile of this compound supports its predictable and consistent systemic exposure, underpinning its therapeutic use in patients with PNH and other complement-mediated disorders.[7]
References
- 1. Absorption, Distribution, Metabolism, and Excretion of [14C]this compound in Healthy Male Volunteers and in In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Approves this compound for the Treatment of PNH | Biopharma PEG [biochempeg.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Novartis eyes accelerated FDA approval for this compound across multiple indications - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. medcommshydhosting.com [medcommshydhosting.com]
- 8. Pardon Our Interruption [medcommshydhosting.com]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 13. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review [ouci.dntb.gov.ua]
- 17. pharmaron.com [pharmaron.com]
- 18. Effect of Target-Mediated Disposition on this compound Clinical Pharmacokinetics in Participants with Normal or Impaired Hepatic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Assessing Iptacopan Efficacy in PNH Patient-Derived Cells
Introduction
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by chronic, complement-mediated intravascular and extravascular hemolysis.[1][2] The disease stems from a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells.[2] Two key missing proteins are CD55 and CD59, which protect cells from complement activation.[3] Their absence leaves PNH erythrocytes highly susceptible to destruction by the complement system.[4]
Iptacopan (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[5][6] By binding to and inhibiting Factor B, this compound prevents the formation of the alternative pathway C3 convertase (C3bBb).[6][7] This upstream inhibition blocks the amplification of the complement cascade, thereby controlling both intravascular hemolysis (mediated by the membrane attack complex, MAC) and extravascular hemolysis (mediated by C3b opsonization).[1][5] These protocols provide detailed in vitro methods to assess the efficacy of this compound in preventing complement-mediated damage to PNH patient-derived erythrocytes.
Complement Pathway and this compound's Mechanism of Action
The following diagram illustrates the alternative complement pathway and the specific point of inhibition by this compound.
Experimental Workflow
The overall workflow for assessing this compound efficacy involves isolating erythrocytes from PNH patient blood, treating them with this compound, inducing complement activation, and measuring the outcomes of hemolysis and C3 deposition.
Protocol 1: Isolation of PNH Patient-Derived Erythrocytes
Objective: To obtain a pure population of erythrocytes from PNH patient peripheral blood for use in downstream functional assays.
Materials and Reagents:
-
Peripheral blood from a PNH patient collected in EDTA or ACD tubes.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
15 mL or 50 mL conical centrifuge tubes.
-
Refrigerated centrifuge.
Procedure:
-
Collect peripheral blood from the PNH patient. Peripheral blood is the preferred specimen for PNH testing.[3]
-
Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant plasma and the buffy coat (leukocyte layer) without disturbing the red blood cell (RBC) pellet.
-
Resuspend the RBC pellet in 10 volumes of cold PBS.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Repeat the washing steps (4 and 5) two more times to ensure complete removal of plasma proteins and other blood components.
-
After the final wash, resuspend the RBC pellet in an appropriate buffer for the subsequent assay (e.g., GVB++ for hemolysis assay) to a final concentration of 5 x 10⁸ cells/mL.
Protocol 2: In Vitro Hemolysis Assay (Modified Ham's Test)
Objective: To quantify the ability of this compound to inhibit complement-mediated intravascular hemolysis of PNH erythrocytes in vitro. The classic Ham test uses acidified serum to activate the alternative complement pathway.[8][9]
Materials and Reagents:
-
Washed PNH patient RBCs (from Protocol 1).
-
Normal human serum (NHS) from an ABO-compatible donor (as a source of complement).
-
0.2 M HCl.
-
This compound stock solution (dissolved in DMSO, then diluted in buffer).
-
GVB++ Buffer (Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺).
-
PBS.
-
96-well microplate.
-
Microplate reader (414 nm or 540 nm).
-
37°C incubator.
Procedure:
-
Serum Acidification: Prepare acidified normal human serum (ANHS) by adding 1 part 0.2 M HCl to 9 parts NHS. This activates the alternative complement pathway.[8]
-
This compound Preparation: Prepare a serial dilution of this compound in GVB++ buffer to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM). Remember to include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Spontaneous Lysis Control: 50 µL washed PNH RBCs + 50 µL GVB++.
-
100% Lysis Control: 50 µL washed PNH RBCs + 50 µL distilled water.
-
Positive Control (Maximal Hemolysis): 25 µL washed PNH RBCs + 25 µL ANHS + 50 µL GVB++ with vehicle.
-
This compound Test Wells: 25 µL washed PNH RBCs + 25 µL ANHS + 50 µL of each this compound dilution.
-
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for complement-mediated lysis.
-
Pellet Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.
-
Measure Hemolysis: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Read the absorbance of the released hemoglobin at 414 nm or 540 nm using a microplate reader.
-
Data Analysis:
-
Correct all absorbance readings by subtracting the blank (GVB++ only).
-
Calculate the percentage of hemolysis for each condition using the following formula: % Hemolysis = [(Absorbance_Sample - Absorbance_Spontaneous Lysis) / (Absorbance_100% Lysis - Absorbance_Spontaneous Lysis)] x 100
-
Calculate the percentage of hemolysis inhibition for each this compound concentration: % Inhibition = [1 - (% Hemolysis_this compound / % Hemolysis_Positive Control)] x 100
-
Plot the % Inhibition against the log of this compound concentration to determine the IC50 value.
-
Protocol 3: Flow Cytometry Assay for C3 Deposition
Objective: To measure the effect of this compound on C3 fragment deposition (opsonization) on the surface of PNH erythrocytes, a surrogate for extravascular hemolysis.[4][10]
Materials and Reagents:
-
Washed PNH patient RBCs (from Protocol 1).
-
Acidified Normal Human Serum (ANHS).
-
This compound dilutions.
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
-
Anti-CD59-PE antibody (to identify the PNH RBC population).
-
Anti-C3d-FITC or Anti-C3b/iC3b-FITC antibody (to detect C3 fragment deposition).
-
Flow cytometer.
Procedure:
-
Complement Activation: In microcentrifuge tubes, incubate 1 x 10⁷ washed PNH RBCs with ANHS and varying concentrations of this compound (as prepared in Protocol 2) in a total volume of 100 µL. Include a negative control (RBCs with buffer only) and a positive control (RBCs with ANHS and vehicle).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Washing: Stop the reaction by adding 1 mL of cold Flow Cytometry Staining Buffer. Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant and repeat the wash step twice.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer. Add the pre-titrated amounts of anti-CD59-PE and anti-C3d-FITC antibodies.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells once with 1 mL of staining buffer.
-
Acquisition: Resuspend the final cell pellet in 300 µL of staining buffer and acquire the samples on a flow cytometer. Collect at least 50,000-100,000 events in the red cell gate.[3]
-
Data Analysis (Gating Strategy):
-
Gate on the erythrocyte population using forward scatter (FSC) and side scatter (SSC).
-
From the erythrocyte gate, create a plot of CD59-PE vs. C3d-FITC.
-
Identify the PNH erythrocyte population as CD59-negative (Type III) or CD59-dim (Type II).[11][12]
-
Within the PNH RBC gate (CD59-negative/dim), quantify the percentage of C3d-positive cells and the Median Fluorescence Intensity (MFI) of the C3d-FITC signal.
-
Compare the results from this compound-treated samples to the positive control to determine the reduction in C3 deposition.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of this compound's effects at different concentrations.
Table 1: this compound Inhibition of PNH Erythrocyte Hemolysis
| This compound Conc. (nM) | Mean % Hemolysis (± SD) | % Inhibition |
|---|---|---|
| 0 (Vehicle Control) | 85.2 (± 4.1) | 0 |
| 1 | 70.5 (± 3.5) | 17.2 |
| 10 | 42.1 (± 2.8) | 50.6 |
| 50 | 15.8 (± 1.9) | 81.5 |
| 100 | 5.3 (± 1.1) | 93.8 |
| 500 | 1.2 (± 0.5) | 98.6 |
| IC50 (nM) | ~9.8 |
(Note: Data are representative and for illustrative purposes only.)
Table 2: this compound Inhibition of C3 Deposition on CD59-Negative PNH Erythrocytes
| This compound Conc. (nM) | % of CD59- RBCs that are C3d+ (± SD) | C3d Median Fluorescence Intensity (MFI) (± SD) |
|---|---|---|
| Negative Control | 1.5 (± 0.4) | 150 (± 25) |
| 0 (Vehicle Control) | 92.3 (± 3.7) | 8500 (± 620) |
| 1 | 75.1 (± 4.2) | 6200 (± 510) |
| 10 | 45.6 (± 3.1) | 3150 (± 340) |
| 50 | 18.9 (± 2.5) | 980 (± 150) |
| 100 | 6.2 (± 1.3) | 350 (± 80) |
| 500 | 2.1 (± 0.6) | 180 (± 40) |
(Note: Data are representative and for illustrative purposes only.)
References
- 1. Factor B inhibitor this compound for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paroxysmal Nocturnal Hemoglobinuria - PNH | Choose the Right Test [arupconsult.com]
- 3. Diagnosis of Paroxysmal Nocturnal Hemoglobinuria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement in paroxysmal nocturnal hemoglobinuria: exploiting our current knowledge to improve the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 8. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paroxysmal Nocturnal Hemoglobinuria Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. escca.eu [escca.eu]
- 12. cytometry.org [cytometry.org]
Measuring the Impact of Iptacopan on Alternative Pathway Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of the alternative complement pathway (AP) in response to treatment with Iptacopan (LNP023). This compound is an oral, first-in-class, potent, and selective inhibitor of Factor B, a key component of the AP.[1] By directly binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the complement cascade.[2][3] This targeted inhibition makes it a promising therapeutic for various complement-mediated diseases.[1][2]
Accurate measurement of AP activity is crucial for evaluating the pharmacodynamics and efficacy of this compound. This document outlines detailed protocols for three key assays: the Wieslab® Alternative Pathway ELISA, the Factor B fragment Bb ELISA, and the Alternative Pathway Hemolytic Assay.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on alternative pathway activity and associated biomarkers.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (Factor B binding) | 0.01 ± 0.006 μM | In vitro | [4] |
| IC50 (AP-induced MAC formation) | 0.13 ± 0.06 μM | In vitro | [4] |
| EC90 (Wieslab® assay) | 1281 ng/mL (90% CI: 1207, 1418) | Human (Patients) | [5] |
| EC90 (Wieslab® assay) | 706 ng/mL (90% CI: 653, 788) | Human (Healthy Volunteers) | [5] |
| EC90 (Plasma Bb) | 521 ng/mL (90% CI: 268, 912) | Human | [5] |
| EC90 (Plasma sC5b-9) | 682 ng/mL (90% CI: 503, 894) | Human | [5] |
Table 2: Effect of this compound (200 mg bid) on AP Biomarkers in IgA Nephropathy Patients
| Biomarker | Change from Baseline (3 months) | Change from Baseline (6 months) | Reference |
| Urine Protein-to-Creatinine Ratio (UPCR) | -31% | -41% | [1] |
| Serum Wieslab Activity | Significant Inhibition | Sustained Inhibition | [1][6] |
| Plasma Bb | Decreased | Sustained Decrease | [1][6] |
| Plasma Properdin | Decreased | Sustained Decrease | [1] |
| Serum C3 | Small Increase | Sustained Small Increase | [1] |
| Serum C4 | Largely Unchanged | Largely Unchanged | [1] |
Table 3: Effect of this compound on Complement Biomarkers in C3 Glomerulopathy (C3G) Patients (Phase 3 APPEAR-C3G Study)
| Biomarker | Change at 6 months (vs. Placebo) | Change from Baseline at 12 months | Reference |
| Serum C3 | 185.2% increase (p < 0.0001) | 211% increase | [7] |
| Serum AP Activity (Wieslab®) | 38.3% reduction (p < 0.0001) | 43% decrease | [7] |
| Urinary sC5b-9/Creatinine | Not reported | 84% decrease | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures described, the following diagrams are provided.
Caption: Mechanism of this compound in the alternative complement pathway.
Caption: Workflow for the Wieslab® Alternative Pathway ELISA.
References
- 1. Pardon Our Interruption [medcommshydhosting.com]
- 2. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 4. Targeting the Alternative Complement Pathway With this compound to Treat IgA Nephropathy: Design and Rationale of the APPLAUSE-IgAN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Results of a randomized double-blind placebo-controlled Phase 2 study propose this compound as an alternative complement pathway inhibitor for IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Iptacopan in Complement-Mediated Renal Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complement-mediated renal diseases, such as C3 Glomerulopathy (C3G) and IgA Nephropathy (IgAN), are characterized by the dysregulation of the complement system, leading to kidney damage and progressive loss of renal function. The alternative pathway (AP) of the complement cascade is a key driver in the pathogenesis of these diseases. Iptacopan (LNP023/Fabhalta®) is a first-in-class, oral, small-molecule inhibitor of Factor B, a crucial component of the AP C3 convertase. By selectively inhibiting Factor B, this compound effectively blocks the amplification loop of the alternative pathway, offering a targeted therapeutic approach for these debilitating conditions.
These application notes provide a comprehensive overview of the experimental design for preclinical and clinical studies of this compound, including detailed protocols for key assays to assess its pharmacodynamics and efficacy.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Factor B. By binding to Factor B, it prevents the formation of the AP C3 convertase (C3bBb), thereby inhibiting the cleavage of C3 to C3b and downstream activation of the complement cascade. This targeted inhibition of the AP amplification loop reduces the deposition of complement fragments in the glomeruli, mitigates inflammation, and preserves kidney function. A key advantage of this compound is its specificity for the alternative pathway, leaving the classical and lectin pathways intact to combat infections.
Figure 1: Mechanism of Action of this compound.
Key Efficacy Data from Clinical Trials
This compound has demonstrated significant efficacy in Phase III clinical trials for both C3G (APPEAR-C3G study) and IgAN (APPLAUSE-IgAN study). The primary endpoints in these studies focused on the reduction in proteinuria and the stabilization of estimated glomerular filtration rate (eGFR), both of which are crucial markers of kidney health.
Table 1: Summary of this compound Efficacy in C3 Glomerulopathy (APPEAR-C3G)
| Endpoint | This compound (200 mg twice daily) | Placebo | p-value | Citation |
| Proteinuria Reduction (UPCR) at 6 Months | 35.1% reduction | - | 0.0014 | [1] |
| Composite Renal Endpoint at 12 Months | 43.5% of patients met endpoint | 25.0% of patients switched to this compound met endpoint | - | [2] |
| eGFR Stabilization | Showed numerical improvement over 6 months and stabilization up to 12 months | - | - | [3][4] |
Table 2: Summary of this compound Efficacy in IgA Nephropathy (APPLAUSE-IgAN)
| Endpoint | This compound (200 mg twice daily) | Placebo | p-value | Citation |
| Proteinuria Reduction (UPCR) at 9 Months | 38.3% reduction | - | <0.0001 | [5] |
| Annualized Total eGFR Slope over 24 Months | Statistically significant and clinically meaningful improvement | - | - | [6][7] |
Experimental Protocols
This section provides detailed protocols for key in vitro, ex vivo, and in vivo experiments to evaluate the efficacy and mechanism of action of this compound in the context of complement-mediated renal diseases.
Figure 2: Experimental Workflow for this compound Studies.
In Vitro Assays
Objective: To assess the functional activity of the alternative complement pathway in the presence of this compound.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Gelatin Veronal Buffer with Mg-EGTA (GVB-Mg-EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer
Protocol:
-
Wash rRBCs three times with GVB-Mg-EGTA by centrifugation and resuspend to a final concentration of 2x10^8 cells/mL.
-
Prepare serial dilutions of this compound in GVB-Mg-EGTA.
-
In a 96-well plate, add 50 µL of diluted this compound or vehicle control.
-
Add 50 µL of NHS (diluted in GVB-Mg-EGTA) to each well.
-
Add 50 µL of the rRBC suspension to each well.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to a 100% lysis control (rRBCs in water).
Factor B Cleavage Western Blot
Objective: To directly visualize the inhibition of Factor B cleavage into Ba and Bb fragments by this compound.
Materials:
-
Normal Human Serum (NHS)
-
Zymosan A (to activate the AP)
-
This compound
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-human Factor B, anti-human Ba, anti-human Bb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Pre-incubate NHS with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Activate the alternative pathway by adding Zymosan A (1 mg/mL) and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Separate the serum proteins by SDS-PAGE under reducing conditions.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Factor B, Ba, or Bb overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Soluble C5b-9 (sC5b-9) ELISA
Objective: To quantify the formation of the terminal complement complex (TCC) as a measure of downstream complement activation.
Materials:
-
Commercially available human sC5b-9 ELISA kit
-
Patient serum or plasma samples
-
Plate reader
Protocol:
-
Follow the manufacturer's instructions for the sC5b-9 ELISA kit.
-
Briefly, add diluted patient samples, standards, and controls to the antibody-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of sC5b-9 in the samples based on the standard curve.
Ex Vivo Analysis
Objective: To visualize and quantify the deposition of complement C3 fragments in renal tissue.
Materials:
-
Frozen or formalin-fixed, paraffin-embedded (FFPE) kidney biopsy sections
-
Primary antibody: FITC-conjugated polyclonal anti-human C3c antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
For frozen sections, fix with cold acetone for 10 minutes. For FFPE sections, deparaffinize and perform antigen retrieval.
-
Wash the sections with PBS.
-
Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate the sections with the FITC-conjugated anti-human C3c antibody (e.g., from Dako) for 1 hour at room temperature in a humidified chamber.[8]
-
Wash the sections three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the staining using a fluorescence microscope. The intensity and pattern of C3c deposition in the glomeruli should be evaluated.
In Vivo Animal Models
Model: Factor H knockout (Cfh-/-) mice spontaneously develop C3G-like symptoms.
Protocol:
-
Use male or female Cfh-/- mice aged 8-12 weeks.
-
Administer this compound or vehicle control orally twice daily.
-
Monitor urinary protein-to-creatinine ratio (UPCR) weekly.
-
Collect blood samples periodically to measure serum creatinine and complement biomarkers (e.g., C3 levels).
-
At the end of the study (e.g., 4-8 weeks), euthanize the mice and collect kidneys for histological and immunofluorescence analysis of C3 deposition.
Model: Induction of IgAN in BALB/c mice.
Protocol:
-
Immunize male BALB/c mice (6-8 weeks old) with bovine gamma globulin (BGG) in Freund's complete adjuvant intraperitoneally on day 0.
-
Administer subsequent booster injections of BGG in Freund's incomplete adjuvant on weeks 2, 4, and 6.
-
From week 7, challenge the mice with BGG intravenously twice a week for 4 weeks to induce immune complex formation and deposition.
-
Initiate treatment with this compound or vehicle control at the beginning of the intravenous challenge period.
-
Monitor UPCR and hematuria throughout the study.
-
At the end of the study, collect kidneys for histological analysis of glomerular IgA and C3 deposition.
Data Presentation and Interpretation
Quantitative data from the described experiments should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 3: Example Data Table for In Vitro AH50 Assay
| This compound Concentration (nM) | % Hemolysis (Mean ± SD) |
| 0 (Vehicle) | 95.2 ± 3.1 |
| 1 | 80.5 ± 4.5 |
| 10 | 45.1 ± 2.8 |
| 100 | 10.3 ± 1.5 |
| 1000 | 2.1 ± 0.8 |
Table 4: Example Data Table for In Vivo C3G Mouse Model
| Treatment Group | UPCR (mg/mg) at Week 8 (Mean ± SD) | Glomerular C3 Deposition Score (0-4) (Mean ± SD) |
| Vehicle Control | 15.6 ± 3.2 | 3.5 ± 0.5 |
| This compound (10 mg/kg) | 8.2 ± 2.1 | 1.8 ± 0.7 |
| This compound (30 mg/kg) | 4.5 ± 1.5 | 0.9 ± 0.4 |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical and clinical evaluation of this compound in complement-mediated renal diseases. By employing a combination of in vitro, ex vivo, and in vivo models, researchers can thoroughly investigate the mechanism of action, pharmacodynamics, and therapeutic efficacy of this promising Factor B inhibitor. The data generated from these studies will be crucial for advancing our understanding of C3G and IgAN and for the development of novel therapies to improve patient outcomes.
References
- 1. novartis.com [novartis.com]
- 2. ccjm.org [ccjm.org]
- 3. hcplive.com [hcplive.com]
- 4. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 5. New Novartis Fabhalta® (this compound) data show clinically meaningful and statistically significant proteinuria reduction of 38.3% versus placebo for patients with IgA nephropathy (IgAN) [prnewswire.com]
- 6. novartis.com [novartis.com]
- 7. novartis.com [novartis.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes: Measuring Iptacopan's Pharmacodynamic Effect Using the Wieslab® Complement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptacopan (LNP023) is a first-in-class, oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway (AP).[1] By selectively targeting Factor B, this compound effectively blocks the formation of the AP C3 convertase (C3bBb), thereby inhibiting the amplification loop of the complement system and the subsequent downstream effects, including the formation of the membrane attack complex (MAC).[2][3] This targeted mechanism makes this compound a promising therapeutic for complement-mediated diseases.[3][4] The Wieslab® complement assay is a functional enzyme immunoassay that provides a valuable tool for assessing the pharmacodynamic (PD) effect of this compound by quantifying the activity of the alternative complement pathway.[5]
Principle of the Wieslab® Assay
The Wieslab® Complement assay is an enzyme-linked immunosorbent assay (ELISA) that mimics the in-vivo activation of the complement system on a microtiter plate.[6][7] The wells are coated with specific activators of the alternative pathway. When a serum sample is added, the alternative pathway is activated, leading to the formation of the C5b-9 complex (MAC). The amount of C5b-9 generated, which is proportional to the functional activity of the pathway, is then detected using a specific alkaline phosphatase-labeled antibody that recognizes a neoantigen exposed on the C5b-9 complex.[6][8] The color intensity, measured as optical density (OD), directly correlates with the level of complement activation.[6]
Application for this compound Pharmacodynamics
The Wieslab® AP assay is a crucial tool for evaluating the in-vitro and ex-vivo inhibitory activity of this compound. By measuring the reduction in AP-mediated C5b-9 formation in the presence of this compound, researchers can:
-
Determine the potency (e.g., IC50) of this compound.
-
Assess the dose-dependent inhibition of the alternative pathway in clinical trials.[9]
-
Monitor the duration and sustainability of the pharmacodynamic effect of this compound.[1][9]
-
Correlate the level of AP inhibition with clinical outcomes and other biomarker data.
This compound's Mechanism of Action and the Wieslab Assay Workflow
The following diagrams illustrate the mechanism of this compound and the experimental workflow of the Wieslab assay.
Caption: this compound inhibits Factor B, preventing the formation of the AP C3 convertase and blocking the amplification loop.
Caption: A stepwise workflow for determining alternative pathway activity using the Wieslab® assay.
Quantitative Data Summary
The following tables summarize the pharmacodynamic effects of this compound as measured by the Wieslab® assay and other relevant biomarkers from clinical studies.
Table 1: Dose-Dependent Inhibition of Alternative Pathway Activity by this compound in Healthy Volunteers (Single Ascending Dose) [9]
| This compound Dose | Mean Inhibition at 2 hours post-dose | Sustained Inhibition (>80%) Duration |
| 5 mg | < 81% | Not specified |
| > 5 mg | > 81% | Dose-dependent |
| 100 mg | > 81% | > 12 hours |
| 200 mg | > 81% | > 12 hours |
| 400 mg | > 81% | > 12 hours |
Table 2: Inhibition of Alternative Pathway Activity by this compound in Healthy Volunteers (Multiple Ascending Doses) [1]
| This compound Dose (BID) | Mean Inhibition during treatment |
| 25 mg - 200 mg | > 60% (sustained) |
| 200 mg | > 80% (greatest inhibition) |
Table 3: Effect of this compound on Complement Biomarkers in a Phase 2 Study in C3 Glomerulopathy Patients [10]
| Biomarker | Baseline (Geometric Mean) | Day 84 (Geometric Mean) | % Reduction |
| Urine Protein-to-Creatinine Ratio ( g/mol ) | 401.9 | 220.1 | 45% |
Table 4: Effect of this compound on Complement Biomarkers in a Phase 2 Study in IgA Nephropathy Patients [11]
| Biomarker | Treatment Arm | Result |
| Plasma Bb | This compound | Sustained reduction |
| Serum Wieslab® AP Activity | This compound | Sustained reduction |
| Urinary C5b-9 | This compound | Sustained reduction |
Protocols
Protocol 1: Ex Vivo Determination of this compound-Mediated Inhibition of the Alternative Complement Pathway
Objective: To quantify the inhibitory effect of this compound on the alternative complement pathway in human serum using the Wieslab® Complement System Alternative Pathway kit.
Materials:
-
Wieslab® Complement System Alternative Pathway Kit (including AP-coated microtiter strips, Diluent AP, Wash Solution, Conjugate, Substrate, Positive Control, Negative Control)
-
Human serum samples (collected and handled properly to prevent in vitro complement activation)[7][12]
-
This compound stock solution of known concentration
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
-
Distilled water
Procedure:
-
Reagent Preparation:
-
Allow all kit components and serum samples to equilibrate to room temperature.
-
Prepare the wash solution by diluting the concentrated stock as per the kit instructions.
-
Reconstitute the positive and negative controls according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Spike human serum with varying concentrations of this compound or vehicle control.
-
It is crucial to perform a dose-response curve to determine the IC50. A suggested starting range for this compound could be from 0.1 nM to 10 µM.
-
For clinical trial samples, serum should be collected from subjects at various time points post-Iptacopan administration.
-
-
Assay Protocol:
-
Dilute the serum samples (both this compound-treated and controls) 1:18 with the Diluent AP (e.g., 20 µL serum + 340 µL Diluent AP).[7]
-
Add 100 µL of the diluted samples, positive control, and negative control to the appropriate wells of the AP-coated microtiter plate.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the wells three times with the prepared wash solution.
-
Add 100 µL of the Conjugate (alkaline phosphatase-labeled anti-C5b-9 antibody) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times with the wash solution.
-
Add 100 µL of the Substrate to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank (Diluent AP only) from all other readings.
-
Calculate the percentage of complement activity for each sample using the following formula: % Activity = [(OD_Sample - OD_Negative_Control) / (OD_Positive_Control - OD_Negative_Control)] * 100
-
Calculate the percentage of inhibition for this compound-treated samples: % Inhibition = 100 - % Activity
-
Plot the % inhibition against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Sample Handling and Collection for Wieslab® Assay
Objective: To ensure the integrity of serum samples for accurate measurement of complement activity.
Procedure:
-
Blood Collection:
-
Serum Separation:
-
Storage:
References
- 1. Pardon Our Interruption [medcommshydhosting.com]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Alternative Complement Pathway Inhibition With this compound for the Treatment of C3 Glomerulopathy-Study Design of the APPEAR-C3G Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [medcommshydhosting.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. ibl-america.com [ibl-america.com]
- 8. veritastk.co.jp [veritastk.co.jp]
- 9. ashpublications.org [ashpublications.org]
- 10. Efficacy and Safety of this compound in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Results of a randomized double-blind placebo-controlled Phase 2 study propose this compound as an alternative complement pathway inhibitor for IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ibl-america.com [ibl-america.com]
Application of Iptacopan in Ex Vivo Models of Paroxysmal Nocturnal Hemoglobinuria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by chronic, complement-mediated intravascular and extravascular hemolysis. The disease arises from a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells. The absence of key complement regulatory proteins, CD55 and CD59, renders PNH red blood cells (RBCs) highly susceptible to destruction by the complement system.[1][2]
Iptacopan (LNP023) is a first-in-class, oral, selective inhibitor of Factor B, a key component of the alternative complement pathway.[3][4] By targeting the alternative pathway, this compound aims to control both intravascular hemolysis (mediated by the membrane attack complex, MAC or C5b-9) and extravascular hemolysis (driven by C3b opsonization).[3][5] These application notes provide detailed protocols for utilizing this compound in ex vivo models of PNH to study its mechanism of action and efficacy.
Mechanism of Action of this compound in PNH
The alternative complement pathway is a crucial amplification loop for complement activation. In PNH, this pathway drives the formation of C3 convertase (C3bBb), which cleaves C3 into C3a and C3b. C3b deposition on PNH RBCs leads to opsonization and extravascular hemolysis. The C3 convertase also initiates the terminal complement cascade, culminating in the formation of the MAC (C5b-9) and subsequent intravascular hemolysis.[5]
This compound selectively binds to and inhibits Factor B, preventing the formation of the C3 convertase (C3bBb).[5][6] This upstream inhibition effectively blocks the amplification of the complement cascade, thereby reducing both C3b deposition and MAC formation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound in PNH patients.
Table 1: Efficacy of this compound in Anti-C5 Treated PNH Patients (APPLY-PNH Trial) [3]
| Endpoint (at 24 weeks) | This compound (n=60) | Anti-C5 Therapy (n=35) |
| Patients with ≥2 g/dL Hemoglobin Increase | 82% | 2% |
| Patients with Hemoglobin ≥12 g/dL | 69% | 2% |
Table 2: Efficacy of this compound in Complement-Inhibitor-Naïve PNH Patients (APPOINT-PNH Trial)
| Endpoint (at 24 weeks) | This compound |
| Patients with ≥2 g/dL Hemoglobin Increase without Blood Transfusions | Significant proportion achieved |
Note: Specific percentages for the APPOINT-PNH trial are not detailed in the provided search results, but the primary endpoint was met.[7]
Table 3: Effect of this compound on Complement Deposition [8]
| Complement Component on Blood Cells | This compound Treatment Effect |
| C5b-9 | Significantly decreased on RBCs, WBCs, and platelets |
| C3 | Decreased on RBCs, WBCs, and platelets |
| Factor B | Decreased on RBCs, WBCs, and platelets |
| C4b | Decreased on WBCs and platelets |
Experimental Protocols
Ex Vivo Hemolysis Assay
This assay assesses the ability of this compound to inhibit complement-mediated lysis of PNH RBCs.
Materials:
-
Freshly collected whole blood from PNH patients in EDTA tubes.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acidified normal human serum (ANHS) as a source of complement (prepared by acidifying normal human serum to pH 6.4 with 0.1 M HCl).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted).
-
0.1% Triton X-100 solution (for 100% lysis control).
-
96-well V-bottom plates.
-
Spectrophotometer (plate reader).
Protocol:
-
Isolate RBCs: Centrifuge whole blood at 500 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBC pellet three times with 10 volumes of cold PBS.
-
Prepare RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 5% (v/v).
-
Assay Setup:
-
In a 96-well plate, add 50 µL of PBS (spontaneous lysis control), 50 µL of 0.1% Triton X-100 (100% lysis control), and 50 µL of this compound at various concentrations (in triplicate).
-
Add 50 µL of the 5% PNH RBC suspension to each well.
-
Add 50 µL of ANHS to all wells except the spontaneous lysis control (add 50 µL of PBS instead).
-
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Pellet RBCs: Centrifuge the plate at 800 x g for 5 minutes to pellet intact RBCs.
-
Measure Hemolysis: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of hemoglobin at 414 nm or 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abs_sample - Abs_spontaneous) / (Abs_100%_lysis - Abs_spontaneous)] * 100
Flow Cytometry for C3 Deposition
This protocol quantifies the deposition of C3 fragments on the surface of PNH RBCs and the effect of this compound.
Materials:
-
Freshly collected whole blood from PNH patients in EDTA tubes.
-
PBS with 1% Bovine Serum Albumin (BSA).
-
FITC-conjugated anti-C3d antibody.
-
PE-conjugated anti-CD59 antibody.
-
ANHS.
-
This compound stock solution.
-
Flow cytometer.
Protocol:
-
RBC Preparation: Isolate and wash PNH RBCs as described in the hemolysis assay protocol. Resuspend in PBS with 1% BSA.
-
Complement Activation:
-
In microcentrifuge tubes, mix a defined number of PNH RBCs with ANHS.
-
Add this compound at various concentrations or a vehicle control.
-
Incubate at 37°C for 30 minutes to allow for complement activation and C3 deposition.
-
-
Staining:
-
Wash the RBCs twice with cold PBS containing 1% BSA.
-
Resuspend the RBCs in 100 µL of staining buffer (PBS with 1% BSA).
-
Add the FITC-conjugated anti-C3d and PE-conjugated anti-CD59 antibodies at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the stained RBCs twice with cold PBS with 1% BSA.
-
Acquisition: Resuspend the cells in 500 µL of PBS and acquire data on a flow cytometer. Collect at least 50,000 events in the RBC gate.
-
Data Analysis:
-
Gate on the RBC population using forward and side scatter.
-
Analyze the expression of CD59 to distinguish between PNH (CD59-negative) and normal (CD59-positive) RBCs.
-
Within the PNH RBC gate, quantify the percentage of C3d-positive cells and the mean fluorescence intensity (MFI) of C3d staining.
-
Compare the results from this compound-treated samples to the vehicle control.
-
Wieslab® Alternative Pathway Functional Assay
This ELISA-based assay measures the functional activity of the alternative complement pathway in serum samples and can be adapted to assess the inhibitory effect of this compound.
Principle: The assay uses microtiter wells coated with activators of the alternative pathway. When serum is added, the alternative pathway is activated, leading to the formation of C5b-9 (MAC), which is detected by a specific antibody.[9]
Materials:
-
Wieslab® Complement System Alternative Pathway kit (contains coated plates, buffers, conjugate, substrate, and controls).
-
Serum from healthy human donors.
-
This compound stock solution.
-
Microplate reader.
Protocol:
-
Sample Preparation:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Pre-incubate the healthy human serum with the different concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Assay Procedure (follow kit instructions):
-
Dilute the this compound-treated serum samples in the sample diluent provided in the kit. The diluent contains a blocker for the classical pathway.
-
Add the diluted samples to the coated microtiter wells.
-
Incubate for approximately 1 hour at 37°C to allow for alternative pathway activation.
-
Wash the wells to remove unbound components.
-
Add the alkaline phosphatase-conjugated anti-C5b-9 antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The degree of color development is proportional to the amount of C5b-9 formed and, therefore, to the activity of the alternative pathway.
-
Calculate the percentage of inhibition of alternative pathway activity for each this compound concentration relative to the vehicle-treated serum.
-
Conclusion
The ex vivo models and protocols described provide a robust framework for evaluating the pharmacological activity of this compound in the context of PNH. These assays are crucial for understanding the dose-dependent inhibition of both intravascular and extravascular hemolysis mechanisms, supporting preclinical and clinical development of novel complement inhibitors. The use of primary PNH patient samples in these assays offers a highly relevant physiological system to predict clinical efficacy.
References
- 1. pnhsource.jp [pnhsource.jp]
- 2. Paroxysmal nocturnal hemoglobinuria - Wikipedia [en.wikipedia.org]
- 3. Factor B inhibitor this compound for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 7. thno.org [thno.org]
- 8. tecomedical.com [tecomedical.com]
- 9. ibl-america.com [ibl-america.com]
Application Notes and Protocols for Quantifying C3 Fragment Deposition on Erythrocytes Following Iptacopan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptacopan (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1] By binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), thereby inhibiting the cleavage of C3 into its active fragments, C3a and C3b.[2][3] This mechanism effectively blocks the amplification loop of the alternative pathway, which is a primary driver of disease in various complement-mediated disorders, including Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G).[4][5]
In PNH, the absence of GPI-anchored proteins like CD55 and CD59 on erythrocytes makes them susceptible to complement-mediated destruction.[6] While C5 inhibitors effectively control intravascular hemolysis (IVH) by preventing the formation of the membrane attack complex (MAC), they do not block upstream C3 activation.[1][7] This can lead to the opsonization of PNH erythrocytes with C3 fragments (primarily C3b and its degradation product, iC3b), marking them for extravascular hemolysis (EVH) by macrophages in the liver and spleen.[8] this compound, by acting proximally, aims to control both IVH and C3-mediated EVH.[1][4]
The quantification of C3 fragment deposition, particularly the stable C3d fragment, on the surface of erythrocytes is a critical biomarker for assessing the pharmacodynamic effect of this compound and its potential to mitigate EVH.[9][10] Flow cytometry is the gold-standard method for this quantitative analysis, offering high sensitivity and the ability to specifically analyze PNH clones.[11][12]
These application notes provide a detailed protocol for the quantification of C3 fragment deposition on erythrocytes by flow cytometry, relevant to preclinical and clinical studies of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the alternative complement pathway and the experimental workflow for quantifying C3d deposition on erythrocytes.
Quantitative Data Summary
The following tables summarize key quantitative outcomes from clinical trials of this compound. While direct quantification of C3d on erythrocytes from PNH trials is not detailed in public releases, data from the C3G trials on kidney biopsy C3 deposits and hematological improvements in PNH patients demonstrate the potent systemic effects of this compound on the alternative pathway.
Table 1: Effect of this compound on C3 Deposits in C3 Glomerulopathy (APPEAR-C3G Study)
| Parameter | This compound (200 mg BID) | Placebo | Outcome |
|---|---|---|---|
| Median C3 Deposit Score (Kidney Biopsy) | |||
| Baseline | 3.0 | - | |
| Day 84 (End of Treatment) | 0.5 | - | Median decrease of 2.50 (p=0.03)[13][14] |
| Proteinuria Reduction (UPCR) | |||
| 6 Months vs. Placebo | - | - | 35.1% reduction (p=0.0014)[15] |
| 12 Months (Sustained) | - | - | Benefit sustained up to 12 months[3] |
Data from a Phase 2 study in patients with recurrent C3G post-kidney transplant and the Phase 3 APPEAR-C3G study. The C3 deposit score is on a scale of 0-12.[13][14]
Table 2: Hematological Outcomes with this compound in PNH (APPOINT-PNH & APPLY-PNH Studies)
| Parameter | This compound Treatment Arm | Key Finding | Study Population |
|---|---|---|---|
| Hemoglobin Increase ≥2 g/dL without transfusions | ~92.2% of patients | Met primary endpoint at 24 weeks.[1][7] | Complement-inhibitor-naïve (APPOINT-PNH) |
| Hemoglobin Levels ≥12 g/dL without transfusions | ~62.8% of patients | Clinically meaningful improvement at 24 weeks.[1] | Complement-inhibitor-naïve (APPOINT-PNH) |
| Transfusion Independence | ~97.6% of patients | Achieved at 24 weeks.[7] | Complement-inhibitor-naïve (APPOINT-PNH) |
| Lactate Dehydrogenase (LDH) Levels | 83.55% decrease from baseline | Reduction observed as early as Day 7.[7] | Complement-inhibitor-naïve (APPOINT-PNH) |
| Superiority to Anti-C5 Therapy | This compound demonstrated superiority | Met primary endpoints vs. anti-C5 in patients with residual anemia.[1] | Previously on anti-C5 therapy (APPLY-PNH) |
These hematological improvements are indicative of this compound's control over both intravascular and extravascular hemolysis.
Protocol: Quantification of C3d Deposition on PNH Erythrocytes by Flow Cytometry
This protocol provides a method to quantify C3d fragments on the surface of erythrocytes from whole blood, with a focus on distinguishing between normal (CD59+) and PNH (CD59-) red blood cell populations.
Materials and Reagents
-
Sample: Human whole blood collected in K2EDTA or K3EDTA tubes.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin).
-
-
Antibodies:
-
Primary Antibody for C3d: FITC- or PE-conjugated Mouse Anti-Human C3d antibody. It is crucial to use an antibody that recognizes a neoantigen on C3d to ensure specificity for deposited fragments.
-
Recommended Clones: Anti-C3d-neoantigen (e.g., Quidel A250) or similar validated clones.[16]
-
-
PNH Clone Identification: APC- or PE-Cy7-conjugated Mouse Anti-Human CD59 antibody (e.g., clone p282 or MEM-43).[16]
-
Isotype Controls: Fluorochrome-matched mouse IgG isotype controls.
-
-
Equipment:
-
Flow cytometer capable of detecting FITC/PE and APC/PE-Cy7.
-
12 x 75 mm polystyrene tubes.
-
Calibrated pipettes.
-
Microcentrifuge.
-
Sample Preparation
-
Collect 1-2 mL of whole blood into an EDTA tube. Samples should be processed within 24 hours of collection for optimal results.
-
Pipette 100 µL of whole blood into a 12 x 75 mm tube.
-
Add 2 mL of PBS to the tube.
-
Centrifuge at 500 x g for 5 minutes at room temperature.
-
Carefully aspirate and discard the supernatant, leaving the red blood cell (RBC) pellet.
-
Resuspend the RBC pellet in 1 mL of PBS.
-
Repeat the wash steps (3-5) two more times for a total of three washes.
-
After the final wash, resuspend the RBC pellet in 1 mL of Flow Cytometry Staining Buffer to create a working cell suspension.
Antibody Staining
-
Prepare a master mix of antibodies if processing multiple samples. For each sample, prepare the following tubes:
-
Test Sample: Add pre-titrated amounts of Anti-Human C3d and Anti-Human CD59 antibodies.
-
Isotype Control: Add the corresponding fluorochrome-matched isotype control antibodies at the same concentration as the test antibodies.
-
Unstained Control: Contains only the cell suspension.
-
-
Add 50 µL of the washed RBC suspension to each labeled tube.
-
Add the appropriate antibody or isotype control mixture to each tube.
-
Vortex gently to mix.
-
Incubate for 30 minutes at room temperature in the dark.
-
After incubation, add 2 mL of Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 500 x g for 5 minutes.
-
Aspirate and discard the supernatant.
-
Resuspend the final RBC pellet in 500 µL of PBS for flow cytometric analysis.
Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Turn on the flow cytometer and allow it to warm up.
-
Run daily quality control procedures using calibration beads.
-
Set up a new experiment with plots for Forward Scatter (FSC) vs. Side Scatter (SSC), and fluorescence channels for C3d (e.g., FITC/PE) and CD59 (e.g., APC/PE-Cy7).
-
-
Gating Strategy:
-
Use the unstained sample to adjust FSC and SSC voltages to visualize the erythrocyte population.
-
Create a primary gate (P1) around the singlet erythrocyte population on an FSC-A vs. FSC-H plot, followed by an FSC vs. SSC plot to exclude debris and aggregates.
-
Use the isotype control to set the negative gates for C3d and CD59 fluorescence.
-
On a plot of CD59 vs. C3d for the gated erythrocyte population (P1), identify the CD59-positive (normal) and CD59-negative (PNH) populations.
-
-
Data Acquisition:
-
Acquire a sufficient number of events (e.g., 50,000-100,000 events) within the primary erythrocyte gate for each sample.
-
-
Data Analysis:
-
Within the PNH (CD59-negative) gate, determine the percentage of C3d-positive cells and the median fluorescence intensity (MFI) of C3d staining.
-
Repeat the analysis for the normal (CD59-positive) erythrocyte population for comparison.
-
The primary endpoint is the change in C3d MFI on PNH erythrocytes before and after this compound treatment. A reduction in MFI indicates successful inhibition of the alternative pathway and reduced C3 opsonization.
-
Conclusion
The quantification of C3 fragment deposition on erythrocytes is a powerful tool for demonstrating the biological activity of this compound. By directly measuring the reduction in opsonization on the target cells affected in PNH, this assay provides crucial pharmacodynamic data that complements clinical hematological outcomes. The provided protocol offers a standardized approach for researchers and clinicians to assess the impact of this compound on the underlying pathophysiology of complement-mediated diseases.
References
- 1. novartis.com [novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. ccjm.org [ccjm.org]
- 4. Alternative Complement Pathway Inhibition With this compound for the Treatment of C3 Glomerulopathy-Study Design of the APPEAR-C3G Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of complement activation using monoclonal antibodies against C3d - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. alivedx.com [alivedx.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. The quantification of C3 fragments on erythrocytes: estimation of C3 fragments on normal cells, acquired haemolytic anaemia cases and correlation with agglutination of sensitized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnhsource.jp [pnhsource.jp]
- 13. Flow Cytometry Blood Cell Identification - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. novartis.com [novartis.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Iptacopan Administration in Mouse Models of IgA Nephropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of Iptacopan (LNP023) in established mouse models of Immunoglobulin A (IgA) nephropathy. The protocols outlined below are based on available preclinical data and established methodologies in the field.
Introduction to this compound in IgA Nephropathy
Immunoglobulin A nephropathy (IgAN) is the most common form of glomerulonephritis globally and is characterized by the deposition of IgA-containing immune complexes in the glomerular mesangium. A critical component of the subsequent kidney damage is the activation of the alternative complement pathway[1]. This compound is a first-in-class, oral, small-molecule inhibitor of complement Factor B, a key serine protease in the alternative complement pathway[2]. By binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the complement cascade and subsequent inflammatory and cell-damaging events[2].
Recommended Mouse Models for this compound Studies
Several mouse models that spontaneously develop or can be induced to mimic features of human IgA nephropathy are suitable for evaluating the therapeutic efficacy of this compound. The choice of model may depend on the specific aspects of the disease being investigated.
-
ddY Mice: This is a spontaneous model of IgAN, with some mice developing high serum IgA levels and mesangial IgA deposits with age. However, the disease penetrance and severity can be variable[3]. An early-onset sub-strain, the "grouped ddY" mouse, has been developed to address this variability, with all mice developing proteinuria by 8 weeks of age[4][5].
-
High IgA (HIGA) Mice: Derived from the ddY strain, these mice are selectively bred for high serum IgA levels and consistently develop mesangial IgA deposits[6].
-
α1KI-CD89Tg Mice: This humanized transgenic model expresses both human IgA1 and its receptor, CD89. These mice spontaneously develop IgA1-sCD89 complexes, leading to mesangial IgA1 deposition, hematuria, and proteinuria, closely mimicking human IgAN[7][8].
Proposed this compound Administration Protocol
While a definitive, peer-reviewed protocol for this compound administration in a mouse model of IgA nephropathy is not yet available in the public domain, a therapeutic dosage can be proposed based on a preclinical study of this compound in a mouse model of arthritis. It is strongly recommended that researchers perform initial dose-response studies to determine the optimal dose for their specific IgAN model and experimental goals.
Vehicle Preparation: this compound can be formulated as a suspension in an aqueous solution of 0.5% (w/w) methylcellulose with 0.5% (w/w) Tween 80 for oral administration.
Proposed Dosing Regimen:
| Parameter | Recommendation | Rationale/Reference |
| Route of Administration | Oral Gavage | This compound is an orally bioavailable drug. |
| Proposed Therapeutic Dose | 30 mg/kg | This dose effectively blocked complement activation in a mouse model of arthritis[2]. |
| Dosing Frequency | Once or twice daily | Pharmacokinetic data in humans suggests a half-life that supports twice-daily dosing. Mouse pharmacokinetics may differ, and frequency should be optimized. |
| Duration of Treatment | 4-12 weeks (model dependent) | Treatment duration should be sufficient to observe a therapeutic effect on proteinuria and kidney histology, aligned with the progression of the chosen IgAN model. |
Note on Higher Doses for Safety Studies: In a 26-week carcinogenicity study in rasH2 mice, this compound was administered daily by oral gavage at doses of 15, 50, and 300 mg/kg/day, providing a reference for long-term safety assessments.
Experimental Workflow for this compound Efficacy Testing in IgAN Mouse Models
Experimental workflow for this compound efficacy testing.
This compound's Mechanism of Action in the Alternative Complement Pathway
This compound inhibits Factor B, blocking the alternative complement pathway.
Detailed Experimental Protocols
Induction of IgA Nephropathy in Mouse Models
-
Spontaneous Models (ddY, HIGA, α1KI-CD89Tg):
-
House mice under specific pathogen-free conditions.
-
Monitor for disease onset, which occurs spontaneously with age. For "grouped ddY" mice, proteinuria is expected by 8 weeks of age[4][5]. For α1KI-CD89Tg mice, disease develops around 12 weeks of age.
-
Confirm disease onset by measuring baseline proteinuria before commencing treatment.
-
This compound Formulation and Administration
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water.
-
Add 0.5% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly.
-
-
This compound Suspension:
-
Calculate the required amount of this compound powder for the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to create a homogenous suspension.
-
Store the suspension at 4°C for up to one week. Agitate well before each use.
-
-
Oral Gavage Administration:
-
Administer the this compound suspension or vehicle to mice using a ball-tipped gavage needle.
-
The volume should be adjusted based on the mouse's body weight (typically 5-10 mL/kg).
-
Urine Collection and Proteinuria Measurement
-
Urine Collection:
-
Place individual mice in metabolic cages for 16-24 hours with free access to water.
-
Collect the urine and centrifuge at 2000 x g for 10 minutes to pellet debris.
-
Store the supernatant at -80°C until analysis.
-
-
Proteinuria Analysis:
-
Measure the albumin concentration in the urine samples using a mouse albumin ELISA kit, following the manufacturer's instructions.
-
Measure the creatinine concentration using a commercially available creatinine assay kit.
-
Calculate the albumin-to-creatinine ratio (ACR) to normalize for variations in urine concentration.
-
Kidney Tissue Processing and Histological Analysis
-
Tissue Harvesting and Fixation:
-
At the experimental endpoint, perfuse mice with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Harvest the kidneys and fix in 10% neutral buffered formalin overnight.
-
-
Paraffin Embedding and Sectioning:
-
Dehydrate the fixed kidneys through a graded series of ethanol and xylene, and embed in paraffin.
-
Cut 3-4 µm thick sections using a microtome.
-
-
Periodic Acid-Schiff (PAS) Staining:
-
Deparaffinize and rehydrate the kidney sections.
-
Oxidize in 0.5% periodic acid solution for 5-10 minutes.
-
Rinse in distilled water.
-
Immerse in Schiff reagent for 15-30 minutes.
-
Wash in lukewarm running tap water for 5-10 minutes to develop the color.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Expected Outcome: PAS staining will highlight the glomerular basement membranes and mesangial matrix. Increased PAS-positive material in the mesangium indicates mesangial expansion and sclerosis.
-
Immunofluorescence Staining for IgA and C3
-
Tissue Preparation:
-
For optimal results, embed a portion of the kidney in Optimal Cutting Temperature (OCT) compound and snap-freeze in liquid nitrogen.
-
Cut 4-5 µm thick cryosections.
-
-
Staining Protocol:
-
Fix the cryosections in ice-cold acetone for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour.
-
Incubate with primary antibodies (e.g., FITC-conjugated anti-mouse IgA and PE-conjugated anti-mouse C3) diluted in blocking buffer overnight at 4°C.
-
Wash extensively with PBS.
-
Mount with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the sections using a fluorescence microscope.
-
Expected Outcome: In IgAN models, granular deposits of IgA and C3 will be observed in the glomerular mesangium. Treatment with this compound is expected to reduce the deposition of C3.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of this compound on Renal Function
| Group | n | Baseline ACR (µg/mg) | Endpoint ACR (µg/mg) | % Change in ACR | Serum Creatinine (mg/dL) |
| Vehicle | |||||
| This compound (30 mg/kg) |
Table 2: Histopathological Scoring
| Group | n | Mesangial Expansion Score (0-4) | Glomerular C3 Deposition (Intensity 0-3) | Glomerular IgA Deposition (Intensity 0-3) |
| Vehicle | ||||
| This compound (30 mg/kg) |
Note: Scoring systems should be clearly defined and consistently applied by a blinded observer.
By following these detailed protocols and application notes, researchers can effectively evaluate the therapeutic potential of this compound in relevant preclinical models of IgA nephropathy, contributing to the development of novel treatments for this debilitating disease.
References
- 1. pnas.org [pnas.org]
- 2. Pardon Our Interruption [medcommshydhosting.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small-molecule factor B inhibitor ... | Article | H1 Connect [archive.connect.h1.co]
Techniques for monitoring Iptacopan's impact on hematological parameters in PNH research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by chronic, complement-mediated hemolysis. The disease stems from a somatic mutation in the PIGA gene within a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells. This deficiency makes red blood cells susceptible to destruction by the complement system, resulting in both intravascular and extravascular hemolysis.[1][2]
Iptacopan (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[3][4][5] By targeting the alternative pathway, this compound provides a comprehensive mechanism of action that controls both intravascular hemolysis (mediated by the membrane attack complex) and extravascular hemolysis (facilitated by C3b opsonization).[6][7] This dual action addresses the persistent anemia and other clinical manifestations of PNH.[1] Clinical trials, such as the APPLY-PNH and APPOINT-PNH studies, have demonstrated this compound's efficacy in improving hematological parameters and reducing transfusion dependence in both treatment-naive patients and those with residual anemia despite prior anti-C5 therapy.[1][3][8]
These application notes provide detailed protocols for monitoring the key hematological parameters affected by this compound treatment in a research setting.
Key Hematological Parameters for Monitoring
The therapeutic efficacy of this compound in PNH is assessed by monitoring a panel of hematological and biochemical markers that reflect the extent of hemolysis and the patient's hematological response.
| Parameter | Rationale for Monitoring | Typical Impact of this compound |
| Hemoglobin (Hb) | To assess the degree of anemia and the overall hematological improvement. | Significant increases in hemoglobin levels, with many patients achieving levels of ≥12 g/dL without red blood cell transfusions.[1][3] |
| Lactate Dehydrogenase (LDH) | A key biomarker for intravascular hemolysis; elevated levels indicate red blood cell destruction. | Rapid and sustained reduction in LDH levels, often to near-normal ranges.[2][9] |
| Absolute Reticulocyte Count (ARC) | Indicates the bone marrow's response to anemia and hemolysis. A high count is a sign of increased red blood cell production to compensate for hemolysis. | A decrease in the absolute reticulocyte count towards the normal range, reflecting reduced hemolytic drive.[10] |
| Total and Indirect Bilirubin | Elevated levels are indicative of increased red blood cell breakdown (hemolysis). | Reduction in both total and indirect bilirubin levels.[1] |
| PNH Clone Size (by Flow Cytometry) | To quantify the proportion of GPI-deficient hematopoietic cells. | An increase in the PNH granulocyte clone size has been observed, potentially due to the survival advantage of PNH cells in the bone marrow microenvironment when hemolysis is controlled.[11] |
| Transfusion Avoidance | A critical clinical endpoint demonstrating sustained hematological improvement. | A high percentage of patients achieve transfusion independence.[9][12] |
| Alternative Complement Pathway (AP) Activity | To directly measure the pharmacodynamic effect of this compound on its target. | Inhibition of the alternative complement pathway activity.[13] |
Experimental Protocols
Flow Cytometry for PNH Clone Size Analysis
Objective: To determine the percentage of GPI-deficient red blood cells (RBCs) and white blood cells (WBCs, specifically granulocytes and monocytes).
Principle: Multi-color flow cytometry is used to identify cell lineages and the absence of GPI-anchored proteins. Fluorescein-labeled proaerolysin (FLAER), which binds to GPI anchors, is a key reagent for WBC analysis. For RBCs, antibodies against GPI-anchored proteins like CD59 are used.
Protocol:
-
Sample Preparation:
-
Collect whole blood in EDTA anticoagulant tubes.
-
For WBC analysis, perform a red blood cell lysis step.
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
-
Staining:
-
WBC Panel: Incubate cells with a cocktail of antibodies including a lineage marker (e.g., CD45), granulocyte marker (e.g., CD15), monocyte marker (e.g., CD64), and FLAER.
-
RBC Panel: Incubate red blood cells with antibodies against a lineage marker (e.g., CD235a) and a GPI-anchored protein (e.g., CD59).
-
-
Data Acquisition:
-
Acquire a sufficient number of events (e.g., >100,000 for WBCs) on a calibrated flow cytometer.
-
-
Data Analysis:
-
Gate on the cell populations of interest (granulocytes, monocytes, and RBCs) based on their light scatter properties and lineage markers.
-
Within each population, quantify the percentage of cells that are negative for the GPI-anchor marker (FLAER for WBCs, CD59 for RBCs).
-
For RBCs, distinguish between Type III (complete deficiency) and Type II (partial deficiency) cells based on the level of CD59 expression.[14]
-
Lactate Dehydrogenase (LDH) Assay
Objective: To quantify the level of LDH in serum or plasma as a marker of intravascular hemolysis.
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The rate of NADH formation is measured spectrophotometrically at 340 nm and is directly proportional to the LDH activity.
Protocol:
-
Sample Preparation:
-
Assay Procedure (Manual Method):
-
Prepare a working reagent containing Tris buffer, pyruvate, and NADH.[8]
-
Pipette the working reagent into a cuvette and incubate to temperature (e.g., 37°C).
-
Add the serum/plasma sample to the cuvette and mix.
-
Measure the change in absorbance at 340 nm over a fixed time period (e.g., 3 minutes).
-
-
Calculation:
-
Calculate the LDH activity (IU/L) based on the rate of change in absorbance and the molar extinction coefficient of NADH.
-
Absolute Reticulocyte Count (ARC)
Objective: To determine the absolute number of reticulocytes in peripheral blood.
Principle: Reticulocytes, which are immature red blood cells, contain residual ribosomal RNA that can be stained with a supravital stain like new methylene blue. The stained reticulocytes are then counted, and the absolute count is calculated based on the total red blood cell count.
Protocol:
-
Staining:
-
Smear Preparation and Counting:
-
Prepare a thin blood smear from the stained sample and allow it to air dry.
-
Using a microscope, count the number of reticulocytes per 1000 red blood cells. Reticulocytes are identified by the presence of a dark blue reticulum or network.[11]
-
-
Calculation:
-
Calculate the reticulocyte percentage: (Number of Reticulocytes / 1000 RBCs) x 100
-
Calculate the Absolute Reticulocyte Count (ARC): ARC (x 10⁹/L) = (Reticulocyte % / 100) x Total RBC Count (x 10¹²/L)
-
Serum Bilirubin Measurement
Objective: To measure the levels of total and indirect bilirubin in serum.
Principle: Bilirubin reacts with a diazo reagent to form a colored azobilirubin compound. The intensity of the color, measured spectrophotometrically, is proportional to the bilirubin concentration.
Protocol:
-
Sample Preparation:
-
Collect whole blood and separate serum. Protect the sample from light as bilirubin is light-sensitive.[13]
-
-
Assay Procedure (Jendrassik-Grof Method):
-
Total Bilirubin: The sample is treated with a caffeine-benzoate reagent to dissociate indirect bilirubin from albumin, allowing it to react with the diazo reagent.
-
Direct Bilirubin: The sample is reacted directly with the diazo reagent without an accelerator.
-
The absorbance of the resulting azobilirubin is measured at a specific wavelength (e.g., 578 nm).[16]
-
-
Calculation:
-
The concentrations of total and direct bilirubin are calculated from a standard curve.
-
Indirect Bilirubin = Total Bilirubin - Direct Bilirubin.
-
Alternative Complement Pathway (AP) Functional Assay
Objective: To assess the functional activity of the alternative complement pathway in serum.
Principle: An ELISA-based method (e.g., Wieslab® Complement System Alternative Pathway) is used. The patient's serum is incubated in microtiter wells coated with specific activators of the alternative pathway. The amount of the membrane attack complex (C5b-9) generated is detected using a specific antibody, providing a measure of the pathway's functional integrity.[17][18][19]
Protocol:
-
Sample Preparation:
-
Collect whole blood and separate serum. Freeze the serum if not used immediately.
-
-
Assay Procedure (ELISA):
-
Dilute the patient serum in a buffer containing a blocker for the classical pathway.[17]
-
Add the diluted serum to the coated microtiter wells and incubate to allow for complement activation.
-
Wash the wells and add an alkaline phosphatase-labeled antibody specific for the C5b-9 neoantigen.
-
After another incubation and wash step, add a substrate solution.
-
Measure the absorbance at 405 nm.[17]
-
-
Data Analysis:
-
The complement activity is proportional to the measured absorbance and can be expressed as a percentage of the activity of a positive control.[17]
-
Visualizations
Caption: Mechanism of Action of this compound in PNH.
Caption: Experimental workflow for monitoring.
Caption: Logical relationship of this compound's effects.
References
- 1. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 4. How to calculate absolute reticulocyte count | Drlogy [drlogy.com]
- 5. eaglebio.com [eaglebio.com]
- 6. scribd.com [scribd.com]
- 7. novartis.com [novartis.com]
- 8. anamollabs.com [anamollabs.com]
- 9. Flow Cytometric Diagnosis of Paroxysmal Nocturnal Hemoglobinuria: Pearls and Pitfalls – A Critical Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
- 11. laboratorytests.org [laboratorytests.org]
- 12. abcam.cn [abcam.cn]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. thebloodproject.com [thebloodproject.com]
- 15. medichem-me.com [medichem-me.com]
- 16. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 17. ibl-america.com [ibl-america.com]
- 18. tecomedical.com [tecomedical.com]
- 19. Complement System Alternative Pathway [tecomedical.com]
Application Notes and Protocols for Iptacopan in Generalized Myasthenia Gravis (gMG) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge and protocols for employing Iptacopan in the research of generalized Myasthenia Gravis (gMG). The information is based on the design of ongoing clinical trials and the established mechanism of action of this compound.
Introduction to this compound and its Rationale in gMG
Generalized Myasthenia Gravis is a chronic autoimmune disorder characterized by the production of autoantibodies that disrupt the communication between nerves and muscles, leading to debilitating muscle weakness.[1] A key player in the pathogenesis of gMG, particularly in patients with anti-acetylcholine receptor (AChR) antibodies, is the complement system. This compound (LNP023) is an oral, first-in-class, small-molecule inhibitor of complement Factor B, a critical component of the alternative complement pathway.[2] By targeting Factor B, this compound aims to prevent the excessive activation of the complement cascade that leads to damage of the neuromuscular junction.[1] Its oral administration offers a potential advantage over parenterally administered therapies.[1]
Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of Factor B, a serine protease essential for the amplification of the complement cascade through the alternative pathway. By binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), thereby inhibiting the downstream production of inflammatory mediators and the formation of the membrane attack complex (MAC), which is implicated in the destruction of the neuromuscular junction in gMG.
Caption: Mechanism of action of this compound in inhibiting the alternative complement pathway.
Clinical Trial Protocols for this compound in gMG
The following protocols are based on the design of the Phase III clinical trial NCT06517758, which is a randomized, double-blind, placebo-controlled, multicenter study evaluating the efficacy and safety of this compound in patients with gMG.[1][3]
Study Design and Objectives
The primary objective of the ongoing Phase III study is to assess the efficacy of this compound compared to placebo in reducing disease severity in patients with gMG.[1][4] Secondary objectives include evaluating the safety and tolerability of this compound, as well as its effect on other measures of muscle strength and quality of life.[1][4]
| Parameter | Description |
| Study Phase | Phase III[2] |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter[1][3] |
| Target Population | Adult patients (18-75 years) with AChR antibody-positive gMG[1] |
| Sample Size | Approximately 146 participants[1] |
| Treatment Arms | This compound or matching placebo (1:1 randomization)[1][3] |
| Treatment Duration | 6-month double-blind core period, followed by an open-label extension of up to 60 months[1][4] |
| Primary Endpoint | Change from baseline in the Myasthenia Gravis Activities of Daily Living (MG-ADL) total score at 6 months[1][4] |
| Secondary Endpoints | Change from baseline in Quantitative Myasthenia Gravis (QMG) score, MG Composite (MGC) score, and incidence of adverse events[1][4][5] |
Participant Selection Criteria
Inclusion Criteria:
-
Adult patients aged 18 to 75 years with a confirmed diagnosis of generalized Myasthenia Gravis.[1]
-
Positive serology for anti-acetylcholine receptor (AChR) antibodies.[1]
-
Myasthenia Gravis Foundation of America (MGFA) Clinical Classification Class II to IV.[1]
-
MG-ADL score of ≥ 6 at baseline, with at least 50% of the score attributed to non-ocular symptoms.[1]
-
On stable standard of care (SOC) treatment.[1]
-
Vaccination against Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae at least two weeks prior to first dose.[6]
Exclusion Criteria:
-
History of thymectomy within the past year.
-
Treatment with intravenous immunoglobulin (IVIG) or plasma exchange (PLEX) within 4 weeks of randomization.
-
Prior treatment with a complement inhibitor.
-
Clinically significant unstable medical conditions.
Experimental Protocol: Phase III Clinical Trial
The following workflow outlines the key steps in the clinical trial protocol for evaluating this compound in gMG.
Caption: Workflow of the Phase III clinical trial for this compound in gMG.
Data Collection and Analysis
Efficacy Assessments:
-
Myasthenia Gravis Activities of Daily Living (MG-ADL): A patient-reported outcome measure assessing the impact of gMG on daily functions. The total score ranges from 0 to 24, with higher scores indicating greater impairment.[5]
-
Quantitative Myasthenia Gravis (QMG): A physician-administered 13-item scale that quantifies muscle weakness. Scores range from 0 to 39, with higher scores representing more severe disease.[5]
-
MG Composite (MGC): A composite score that combines elements of both patient-reported and physician-assessed outcomes.
Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Regular clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Vital signs and electrocardiograms (ECGs).
Statistical analysis will compare the change from baseline in the primary and secondary endpoints between the this compound and placebo groups.
Data Presentation
As the Phase III clinical trial for this compound in gMG is ongoing, efficacy and safety data are not yet available. The tables below summarize the key characteristics of the study design and the anticipated data to be collected.
Table 1: Study Population and Demographics (Anticipated)
| Characteristic | This compound Arm (n≈73) | Placebo Arm (n≈73) |
| Age (mean, SD) | - | - |
| Sex (n, %) | - | - |
| Race (n, %) | - | - |
| Time since gMG diagnosis (years, mean, SD) | - | - |
| Baseline MG-ADL score (mean, SD) | - | - |
| Baseline QMG score (mean, SD) | - | - |
| Concomitant SOC medications (n, %) | - | - |
Table 2: Efficacy Endpoints
| Endpoint | Metric | Timepoint |
| Primary | ||
| MG-ADL Total Score | Change from Baseline | 6 Months |
| Secondary | ||
| QMG Total Score | Change from Baseline | 6 Months |
| MGC Score | Change from Baseline | 6 Months |
| Responder Rate (e.g., ≥3-point improvement in MG-ADL) | Percentage of Patients | 6 Months |
Table 3: Safety Profile (Anticipated Data Collection)
| Adverse Event Category | This compound Arm (n, %) | Placebo Arm (n, %) |
| Any Adverse Event | - | - |
| Serious Adverse Events | - | - |
| AEs leading to discontinuation | - | - |
| Infections and Infestations | - | - |
| Headache | - | - |
| Nausea | - | - |
| Diarrhea | - | - |
Conclusion
This compound represents a promising novel oral therapy for the treatment of generalized Myasthenia Gravis by targeting the alternative complement pathway. The ongoing Phase III clinical trial will provide crucial data on its efficacy and safety in this patient population. The protocols and methodologies outlined in these application notes are intended to guide researchers and drug development professionals in the study of this compound for gMG. As data from these trials become available, a more comprehensive understanding of this compound's clinical utility in gMG will emerge.
References
- 1. neurology.org [neurology.org]
- 2. This compound hydrochloride by Novartis for Myasthenia Gravis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. novartis.com [novartis.com]
- 4. neurologylive.com [neurologylive.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
Troubleshooting & Optimization
Troubleshooting Iptacopan insolubility in aqueous buffers for lab experiments
Welcome to the technical support center for Iptacopan. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in laboratory experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (LNP023) is a first-in-class, orally bioavailable, small molecule inhibitor of Factor B, a key serine protease in the alternative pathway of the complement system. By binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the alternative pathway. This targeted inhibition helps to control both intravascular and extravascular hemolysis in complement-mediated diseases.
Q2: What are the general solubility characteristics of this compound?
A2: this compound hydrochloride monohydrate is described as a white to pale purplish-pink powder with slight solubility in water.[1] The free base form is also sparingly soluble in aqueous solutions. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For laboratory use, it is common to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution, which is then further diluted into aqueous experimental buffers.
Q3: What is the recommended storage for this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Insolubility in Aqueous Buffers
This guide provides a question-and-answer format to troubleshoot common issues related to this compound's solubility in aqueous buffers for laboratory experiments.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What could be the cause and how can I prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds like this compound. This typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, as high concentrations of organic solvents can be toxic to cells or interfere with assays. However, a small amount of DMSO is often necessary to maintain solubility.
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pH of the Aqueous Buffer: this compound's solubility is pH-dependent. It has been reported to be soluble in aqueous media over a pH range of 1.2-6.8.[1] If your buffer has a pH outside of this range (e.g., physiological pH of 7.4), you may encounter solubility issues. Consider using a buffer with a pH closer to the optimal range if your experimental design allows.
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Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.
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Use of Surfactants or Co-solvents: For in vivo studies, formulations often include surfactants like Tween-80 or co-solvents like PEG300 to improve solubility.[2] While these may not be suitable for all in vitro experiments, they can be considered if compatible with your assay.
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Sonication and Warming: For preparing the initial stock solution in DMSO and for the final dilution, gentle warming (e.g., to 37°C) and sonication can aid in dissolution. However, be cautious with temperature-sensitive assays. For this compound hydrochloride in water, heating to 60°C with sonication is suggested by some suppliers to achieve higher concentrations.[2]
Q5: I need to prepare a working solution of this compound in a specific physiological buffer (e.g., PBS at pH 7.4), but I am consistently seeing precipitation. What should I do?
A5: As mentioned, this compound's solubility is lower at physiological pH. Here’s a suggested workflow to address this:
Troubleshooting workflow for this compound precipitation.
Q6: Is there a difference in solubility between this compound free base and this compound hydrochloride?
A6: Yes, the salt form of a compound often has different solubility characteristics than the free base. This compound hydrochloride is generally more soluble in aqueous solutions compared to the free base. For example, one supplier indicates a solubility of 50 mg/mL in water for the hydrochloride salt, which is significantly higher than what is generally reported for the free base.[3] When purchasing this compound, be sure to note which form you have.
Data Presentation
The following table summarizes the available quantitative data on this compound's solubility.
| Compound Form | Solvent | Solubility | Notes |
| This compound | DMSO | ≥ 50 mg/mL | Sonication may be required. |
| This compound | Ethanol | ≥ 10 mg/mL | |
| This compound | PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | |
| This compound Hydrochloride | DMSO | ≥ 85-100 mg/mL | Use fresh, anhydrous DMSO.[4] |
| This compound Hydrochloride | Water | 5 - 50 mg/mL | Sonication and warming to 60°C may be necessary to achieve higher concentrations.[2][4] |
| This compound Hydrochloride | Aqueous Media (pH 1.2-6.8) | Soluble up to 0.8 mg/mL at 37°C | [1] |
Note: Solubility can vary between batches and suppliers. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound hydrochloride powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
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Equilibrate the this compound hydrochloride powder to room temperature before opening the vial to prevent condensation.
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Weigh the desired amount of this compound hydrochloride. The molecular weight of this compound hydrochloride is approximately 458.98 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.59 mg.
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Add the appropriate volume of DMSO to the vial containing the this compound hydrochloride.
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Vortex the solution vigorously for 1-2 minutes to aid dissolution.
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If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator.
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Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C.
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Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
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Sterile polypropylene tubes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Perform a serial dilution to minimize the risk of precipitation. For example, first, dilute the 10 mM stock 1:100 in cell culture medium to create an intermediate 100 µM solution. To do this, add 5 µL of the 10 mM stock to 495 µL of pre-warmed medium. Vortex gently.
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Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of pre-warmed medium.
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Mix the final working solution by gentle inversion or pipetting. Do not vortex vigorously as this can damage media components.
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Use the freshly prepared working solution immediately for your experiment. The final DMSO concentration in this example would be 0.1%.
-
Signaling Pathway Visualization
The following diagram illustrates the alternative complement pathway and the mechanism of action of this compound.
This compound inhibits Factor B in the alternative complement pathway.
References
Overcoming challenges in long-term Iptacopan treatment studies in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during long-term Iptacopan treatment studies in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2][3] By binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the complement system.[4] This targeted mechanism allows for the modulation of the alternative pathway while leaving the classical and lectin pathways largely intact.
Q2: What are the established No Observed Adverse Effect Levels (NOAELs) for this compound in preclinical animal models?
A2: In preclinical toxicology studies, the following NOAELs have been established:
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Rats (embryo-fetal development): 1000 mg/kg/day for both maternal and embryo-fetal development.[1]
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Rabbits (embryo-fetal development): 250 mg/kg/day for maternal toxicity (due to reduced body weight gain and food consumption at 450 mg/kg/day) and 450 mg/kg/day for embryo-fetal development.[1]
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Rats (pre- and postnatal development): 1000 mg/kg/day for maternal toxicity, maternal performance, and development of the F1 generation.[1]
Q3: What are the key biomarkers to monitor this compound activity in animal models?
A3: Key biomarkers for assessing this compound's pharmacodynamic effects include:
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Plasma Bb levels: A direct marker of Factor B cleavage and alternative pathway activation. A reduction in plasma Bb indicates target engagement.[4]
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Serum Wieslab assay: Measures the functional activity of the alternative complement pathway.[4]
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Urinary C5b-9 levels: Indicates the formation of the terminal membrane attack complex (MAC), which is a downstream effect of complement activation.[4]
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Lactate dehydrogenase (LDH) levels: In models of hemolysis, a decrease in LDH signifies reduced red blood cell lysis.[5]
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Hemoglobin levels: In models of anemia or hemolysis, an increase in hemoglobin indicates a therapeutic effect.[5]
Troubleshooting Guides
Issue 1: Animal Health and Dosing-Related Complications
Problem: During long-term oral gavage studies, animals are exhibiting weight loss, signs of stress, or there is an increase in mortality.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Gavage-related stress or injury | Daily oral gavage, especially over long periods, can cause stress, esophageal trauma, and aspiration.[6][7][8][9] - Refine Gavage Technique: Ensure technicians are highly skilled and use appropriate gavage needle sizes. Consider brief isoflurane anesthesia to reduce stress and movement during the procedure.[10] - Alternative Dosing Methods: If palatability is not an issue, consider administering this compound in the drinking water, mixed with palatable food, or in a hydration gel matrix.[11][12] This can reduce stress and the risk of injury. |
| Poor Palatability of this compound Formulation | The taste of the drug formulation may cause aversion, leading to reduced food and water intake.[11][12] - Formulation Optimization: Work with a formulation specialist to incorporate flavoring agents that are palatable to the specific animal model (e.g., meat-based flavors for carnivores, sweet flavors for rodents).[11] - Monitor Consumption: If administering in food or water, accurately measure daily intake to ensure consistent dosing. |
| High Dose Volume or Vehicle Effects | Large gavage volumes or certain vehicles can cause gastrointestinal irritation or other adverse effects.[6] - Optimize Concentration: Increase the concentration of the this compound formulation to reduce the required administration volume. - Vehicle Selection: Use a well-tolerated vehicle such as water or saline whenever possible. If a suspension is required, ensure it is homogenous and does not cause irritation. |
Issue 2: Inconsistent or Unexpected Biomarker Results
Problem: There is high variability or unexpected results in complement activity assays (e.g., Wieslab, Bb levels) over the course of the long-term study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Collection and Handling | Complement proteins are heat-labile and prone to in vitro activation if not handled correctly.[13] - Standardize Collection: Use a consistent method for blood collection and processing. For serum, allow blood to clot at room temperature for a defined period before centrifugation. For plasma, use appropriate anticoagulants like EDTA. - Immediate Processing & Storage: Process samples immediately after collection. If analysis is not performed right away, snap-freeze aliquots in liquid nitrogen and store at -70°C or colder.[13] Avoid repeated freeze-thaw cycles. |
| Assay Variability | Hemolytic assays and ELISAs for complement components can have inherent variability. - Use Internal Controls: Include pooled normal serum from the same species as a consistent reference in every assay run. - Batch Analysis: Whenever possible, analyze all samples from a single animal or a specific time point in the same assay run to minimize inter-assay variability. - Cross-Species Reagent Issues: Ensure that the antibodies and reagents used in the assays are validated for the specific animal model being used, as there can be species differences in complement proteins.[14][15] |
| Biological Variability | Individual animal responses and underlying health status can influence complement activity. - Health Monitoring: Closely monitor animals for any signs of infection or inflammation, as this can lead to systemic complement activation and confound results. - Acclimatization: Ensure animals are properly acclimated to their environment and handling procedures before the study begins to minimize stress-induced physiological changes. |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration in Rats
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Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
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This compound Formulation: Prepare a suspension of this compound in 0.5% methylcellulose in sterile water. Ensure the concentration allows for a dosing volume of no more than 5 mL/kg.
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Acclimatization: Acclimate rats to handling and the gavage procedure for at least one week prior to the start of the study.
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Dosing Procedure:
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Gently restrain the rat.
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Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.
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Measure the distance from the tip of the nose to the last rib to ensure proper tube placement in the stomach.
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Administer the this compound suspension slowly to avoid regurgitation and aspiration.[6][9]
-
-
Monitoring:
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Record body weight daily for the first week and weekly thereafter.
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Observe animals for any clinical signs of distress, such as changes in posture, activity, or breathing.
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At necropsy, perform a thorough gross and histopathological examination of the esophagus and stomach to check for any signs of irritation or injury.[7][8]
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Protocol 2: Monitoring Alternative Complement Pathway Activity (Wieslab Assay)
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Sample Collection: Collect whole blood via a consistent method (e.g., tail vein, saphenous vein) into serum separator tubes.
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Sample Processing:
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Allow blood to clot at room temperature for 30-60 minutes.
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Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Immediately aliquot the serum into cryovials.
-
Snap-freeze the aliquots in liquid nitrogen and store at -80°C until analysis.
-
-
Assay Procedure (using a commercial ELISA kit):
-
Follow the manufacturer's instructions for the Wieslab® Complement System Alternative Pathway kit.
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Briefly, dilute serum samples in the provided buffer containing a specific blocker for the classical pathway.
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Add diluted samples to microtiter wells coated with activators of the alternative pathway.
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During incubation, complement is activated, leading to the formation of C5b-9 (MAC).
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Wash the wells and add an enzyme-conjugated antibody specific for a neoantigen exposed on the C5b-9 complex.
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Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of alternative pathway activity relative to a standard curve generated using a calibrator provided in the kit. A decrease in activity indicates inhibition by this compound.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in the alternative complement pathway.
Experimental Workflow for a Long-Term this compound Study
Caption: General experimental workflow for a long-term this compound study in animal models.
Troubleshooting Logic for Inconsistent Biomarker Data
Caption: Logical workflow for troubleshooting inconsistent biomarker data in this compound studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. novartis.com [novartis.com]
- 3. Novartis eyes accelerated FDA approval for this compound across multiple indications - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Results of a randomized double-blind placebo-controlled Phase 2 study propose this compound as an alternative complement pathway inhibitor for IgA nephropathy [pubmed.ncbi.nlm.nih.gov]
- 5. Oral this compound Monotherapy in Paroxysmal Nocturnal Hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Pulmonary Edema Due to Oral Gavage in a Toxicological Study Related to Aquaporin-1, -4 and -5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. daily oral gavage: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palatability assessment of oral dosage forms for companion animals: A systematic review - UCL Discovery [discovery.ucl.ac.uk]
- 13. Modern Complement Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Total Classical Pathway and Activities of Individual Components of the Mouse Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doaj.org [doaj.org]
Technical Support Center: Iptacopan Off-Target Effects in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Iptacopan in primary cell cultures.
Troubleshooting Guide: Unexpected Phenotypes in this compound-Treated Primary Cells
Researchers may occasionally observe cellular phenotypes that are not readily explained by the known on-target activity of this compound (inhibition of complement Factor B). This guide provides a systematic approach to investigating these potential off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell viability, proliferation, or morphology | 1. On-target effect in the specific cell type: The alternative complement pathway may play an unexpected role in the biology of your primary cells. 2. Off-target effect: this compound may be interacting with other cellular proteins. 3. Experimental artifact: Issues with cell culture conditions, reagent quality, or assay sensitivity. | 1. Confirm On-Target Engagement: Use a Factor B activity assay to confirm this compound is inhibiting its target at the concentrations used. 2. Validate with a Different Complement Inhibitor: Use another inhibitor of the complement pathway that has a different chemical structure to see if the phenotype is replicated. 3. In Silico Off-Target Prediction: Use computational tools to predict potential off-target interactions of this compound.[1][2][3][4][5][6] 4. Experimental Off-Target Profiling: Perform unbiased screens such as proteomic profiling (e.g., mass spectrometry) or RNA sequencing to identify changes in protein expression or gene transcription.[7] 5. Control Experiments: Include vehicle-only controls, and if possible, a negative control compound with a similar chemical structure but no biological activity. |
| Alterations in inflammatory signaling pathways (e.g., NF-κB, MAPK) | 1. Crosstalk with the complement system: Inhibition of the alternative complement pathway may indirectly modulate other inflammatory signaling cascades. The complement and Toll-like receptor (TLR) pathways are known to interact.[8][9][10] 2. Direct off-target kinase inhibition: Although this compound is not a kinase inhibitor, unexpected interactions with kinases could affect signaling pathways. | 1. Investigate Pathway Crosstalk: Measure key components of related signaling pathways (e.g., TLRs, coagulation factors) to assess for compensatory activation or inhibition.[11] 2. Kinome Scanning: If a kinase-mediated off-target effect is suspected, perform a kinome scan to assess this compound's activity against a broad panel of kinases. 3. Specific Pathway Inhibitors: Use well-characterized inhibitors of the suspected off-target pathway to see if the observed phenotype is rescued or mimicked. |
| Inconsistent results between experiments | 1. Variability in primary cell lots: Primary cells from different donors can have significant biological differences. 2. Inconsistent this compound concentration: Issues with compound stability, storage, or dilution. 3. Subtle changes in culture conditions: Minor variations in media, supplements, or incubation time can impact cellular responses. | 1. Characterize Primary Cell Lots: Whenever possible, perform baseline characterization of each new lot of primary cells. 2. Verify Compound Integrity: Confirm the concentration and purity of this compound stock solutions. 3. Standardize Protocols: Maintain meticulous records of all experimental parameters to ensure consistency. |
| Discrepancy between in vitro and in vivo results | 1. Lack of a complete complement system in vitro: Standard cell culture media does not contain all the components of the complement system. 2. Metabolism of this compound: The metabolic profile of this compound in vitro may differ from in vivo, potentially leading to different active metabolites. 3. Complex microenvironment in vivo: The in vivo setting involves interactions with other cell types and the extracellular matrix that are not replicated in vitro. | 1. Supplement Culture Media: Consider adding purified complement components to the cell culture medium to better mimic the in vivo environment. 2. Analyze Metabolites: Use mass spectrometry to identify and quantify this compound metabolites in your cell culture system. 3. Co-culture Systems: Utilize co-culture models with relevant cell types to create a more physiologically relevant in vitro system. |
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a first-in-class, oral, small molecule inhibitor of complement Factor B.[12][13][14] Factor B is a key serine protease in the alternative complement pathway.[12][14][15] By binding to Factor B, this compound blocks the formation of the alternative pathway C3 convertase (C3bBb), which in turn prevents the amplification of the complement cascade.[15][16][17] This inhibition reduces the production of downstream effectors like C3b and the membrane attack complex (MAC), which are involved in cell lysis and inflammation.[15]
Q2: How selective is this compound for Factor B?
A2: this compound is highly selective for Factor B. Preclinical studies have shown that it has a high affinity for Factor B and low affinity for other plasma proteins.[17] This high selectivity is a key feature of the drug, minimizing the potential for off-target effects.
Q3: What are the potential signaling pathways that could be indirectly affected by this compound?
A3: The complement system engages in crosstalk with other critical signaling pathways. Therefore, inhibition of the alternative pathway by this compound could indirectly influence:
-
Toll-like Receptor (TLR) Signaling: There is significant interplay between the complement and TLR pathways in modulating inflammatory responses.[8][9][10][18]
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Coagulation Cascade: The complement and coagulation systems are interconnected, and modulation of one can affect the other.[11]
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Inflammasome Activation: The complement system can prime and activate the inflammasome, a key component of the innate immune response.
Q4: What experimental approaches can be used to identify potential off-target effects of this compound?
A4: A multi-pronged approach is recommended:
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In Silico Prediction: Computational models can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[1][2][3][4][5][6]
-
Unbiased "-omics" Approaches:
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Proteomics: Techniques like mass spectrometry can identify changes in the cellular proteome following this compound treatment.
-
Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles.[7]
-
-
Targeted Approaches:
-
Kinome Scanning: A broad panel of kinases can be screened to rule out off-target kinase inhibition.
-
Receptor Binding Assays: If a specific off-target receptor is suspected, binding assays can confirm a direct interaction.
-
-
Phenotypic Screening: High-content imaging and other phenotypic assays can identify unexpected cellular responses to this compound.[19]
Q5: How can I differentiate between a true off-target effect and an unexpected on-target effect in my primary cell culture model?
A5: This can be challenging but can be addressed by:
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Using a structurally different inhibitor of the same target: If a different Factor B inhibitor produces the same phenotype, it is more likely an on-target effect.
-
Genetic knockdown/knockout of the intended target: If knockdown of Factor B in your primary cells recapitulates the phenotype observed with this compound, it is likely an on-target effect.
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Varying the concentration of this compound: If the effect is observed at concentrations significantly higher than the IC50 for Factor B inhibition, it may suggest an off-target effect.
-
Validating with a secondary assay: Use an orthogonal assay to confirm the initial observation.
Experimental Protocols
Protocol 1: General Workflow for Investigating Unexpected Phenotypes
This protocol outlines a general workflow for investigating unexpected cellular phenotypes observed with this compound treatment in primary cell cultures.
Caption: Workflow for investigating unexpected phenotypes with this compound.
Protocol 2: In Silico Off-Target Prediction and Experimental Validation
This protocol describes a workflow for predicting and validating potential off-target interactions of this compound.
Caption: In silico prediction and experimental validation of off-targets.
Signaling Pathway Diagrams
This compound's On-Target Effect on the Alternative Complement Pathway
This diagram illustrates the mechanism of action of this compound in inhibiting the alternative complement pathway.
Caption: this compound inhibits Factor B, blocking the alternative pathway.
Potential Crosstalk Between Complement and TLR Signaling
This diagram illustrates a potential area for indirect effects of this compound, showing the crosstalk between the complement and Toll-like receptor (TLR) signaling pathways.
Caption: this compound may indirectly affect TLR signaling via complement inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 3. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. Crosstalk pathways between Toll-like receptors and the complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. More than complementing Tolls: Complement–Toll-like receptor synergy and crosstalk in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complement system: history, pathways, cascade and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What diseases does this compound treat? [synapse.patsnap.com]
- 13. novartis.com [novartis.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 16. Targeting the Alternative Complement Pathway With this compound to Treat IgA Nephropathy: Design and Rationale of the APPLAUSE-IgAN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of this compound in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lambris.com [lambris.com]
- 19. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for measuring Iptacopan's effect on proteinuria in rodent models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for measuring the effect of Iptacopan on proteinuria in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect proteinuria?
A1: this compound is an oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2][3] By inhibiting Factor B, this compound prevents the formation of the C3 convertase (C3bBb), which is crucial for the amplification of the complement cascade.[1][2] Dysregulation of the alternative complement pathway is implicated in the pathogenesis of several kidney diseases characterized by proteinuria.[4][5] this compound's mechanism of action reduces the inflammatory processes and subsequent glomerular and tubular damage that lead to protein leakage into the urine.[1][4]
Q2: Which rodent models are most appropriate for studying the effect of this compound on proteinuria?
A2: The most commonly used and well-characterized rodent models for inducing proteinuria and studying therapies that target glomerular disease are the Adriamycin (ADR)-induced nephropathy model and the Puromycin Aminonucleoside (PAN)-induced nephrosis model.[6][7][8][9][10] Both models mimic key features of human proteinuric kidney diseases, such as podocyte injury, glomerulosclerosis, and tubulointerstitial fibrosis.[6][9][11] The choice between the models may depend on the specific research question and the rodent strain available.
Q3: What are the key parameters to measure when assessing the efficacy of this compound in these models?
A3: The primary endpoint is the reduction in proteinuria. This is typically quantified by measuring the urine protein-to-creatinine ratio (UPCR) from a 24-hour urine collection.[5][12] Other important parameters include:
-
Serum creatinine and Blood Urea Nitrogen (BUN) to assess overall kidney function.
-
Histopathological analysis of kidney tissue to evaluate changes in glomerulosclerosis, tubular injury, and interstitial fibrosis.
-
Immunohistochemistry or immunofluorescence for podocyte-specific markers (e.g., nephrin, podocin) to assess podocyte injury.
-
Measurement of complement pathway biomarkers (e.g., serum C3 levels, C3 deposition in the glomeruli) to confirm target engagement of this compound.
Q4: What is the recommended method for urine collection in mice and rats for proteinuria measurement?
A4: For accurate quantification of proteinuria, 24-hour urine collection using metabolic cages is the gold standard.[12] Spot urine samples can be used for monitoring trends, but the protein-to-creatinine ratio can be more variable.[13] Several methods for urine collection exist, including spontaneous micturition, manual bladder compression, and the use of specialized collection devices.[14][15][16][17] The chosen method should be consistent across all animals and time points in a study.
Troubleshooting Guides
Adriamycin (ADR)-Induced Nephropathy Model
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High mortality rate after ADR injection. | ADR dose is too high for the specific rodent strain or age. Improper injection technique (e.g., extravasation). | Perform a dose-response study to determine the optimal ADR dose. Ensure proper intravenous injection technique to avoid tissue damage. Consider using a more ADR-resistant strain if mortality remains high.[18][19] |
| Inconsistent or low levels of proteinuria. | Genetic variability in ADR susceptibility among rodent strains. Incorrect ADR dosage or administration route. Age or sex of the animals. | Use a well-characterized, susceptible mouse strain like BALB/c.[9] Ensure accurate calculation and administration of the ADR dose. Use animals of the same age and sex for each experimental group. |
| Spontaneous remission of proteinuria. | This is a known characteristic of some ADR models, particularly at lower doses. | Monitor proteinuria at multiple time points to establish the disease progression curve. Initiate this compound treatment before the expected peak of proteinuria. |
Puromycin Aminonucleoside (PAN)-Induced Nephrosis Model
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of significant proteinuria after PAN injection. | Rodent strain is resistant to PAN (especially some mouse strains). Insufficient PAN dosage. | Use a susceptible rat strain (e.g., Wistar, Sprague-Dawley).[8][20] Verify the PAN dosage and ensure proper intraperitoneal injection. |
| High variability in proteinuria levels between animals. | Inconsistent PAN administration. Differences in age, weight, or health status of the animals. | Ensure precise and consistent intraperitoneal injection technique. Randomize animals into treatment groups based on baseline body weight. Use healthy animals of a consistent age. |
| Rapid decline in animal health (e.g., severe weight loss, lethargy). | PAN-induced systemic toxicity. | Closely monitor animal health and provide supportive care (e.g., hydration, nutritional supplements) as needed. Consider a lower dose of PAN if toxicity is severe. |
Urine Collection and Proteinuria Measurement
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Contamination of urine samples (feces, food). | Improper setup of metabolic cages. | Ensure metabolic cages are properly assembled with funnels and collection tubes correctly positioned. Check cages regularly and clean as needed. |
| Low urine volume collected over 24 hours. | Dehydration or stress in the animals. | Ensure animals have ad libitum access to water. Acclimatize animals to the metabolic cages before the start of the experiment to reduce stress. |
| High variability in Urine Protein-to-Creatinine Ratio (UPCR). | Inconsistent urine collection timing. Presence of major urinary proteins (MUPs) in male mice can interfere with some assays. | Collect urine at the same time of day for all animals. For mouse studies, consider using female mice or specific assays that are less sensitive to MUPs. |
| Inaccurate proteinuria measurement. | Use of inappropriate assay (e.g., dipstick for quantitative analysis). Improper sample handling. | Use a quantitative method like a Bradford assay or a species-specific albumin ELISA kit. Store urine samples properly (e.g., at -80°C) to prevent protein degradation. |
Quantitative Data
While specific preclinical data on this compound in rodent models of proteinuria is not extensively published, the following table summarizes the expected outcomes based on its mechanism of action and clinical trial results in humans. Researchers should aim to generate similar quantitative data in their rodent studies.
Table 1: Expected Effect of this compound on Key Parameters in Rodent Models of Proteinuria
| Parameter | Expected Change with this compound Treatment | Method of Measurement |
| Urine Protein-to-Creatinine Ratio (UPCR) | Significant reduction compared to vehicle-treated group. | Colorimetric assay or ELISA |
| Serum Creatinine | Stabilization or reduction compared to vehicle-treated group. | Colorimetric assay |
| Blood Urea Nitrogen (BUN) | Stabilization or reduction compared to vehicle-treated group. | Colorimetric assay |
| Glomerulosclerosis Index | Significant reduction in glomerular scarring. | Histopathological scoring of PAS-stained kidney sections |
| Tubulointerstitial Fibrosis | Reduction in fibrotic area. | Histopathological scoring of Masson's Trichrome or Sirius Red stained kidney sections |
| Podocyte Number/Density | Preservation of podocyte number. | Immunohistochemistry for podocyte markers (e.g., WT1, synaptopodin) |
| Glomerular C3 Deposition | Significant reduction in C3 deposits. | Immunofluorescence or immunohistochemistry |
Experimental Protocols
Adriamycin (ADR)-Induced Nephropathy in Mice
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Induction of Nephropathy: Administer a single intravenous (tail vein) injection of Adriamycin hydrochloride (10-12 mg/kg body weight) dissolved in sterile saline.
-
Monitoring Proteinuria:
-
Collect 24-hour urine samples using metabolic cages at baseline (before ADR injection) and at regular intervals (e.g., weekly) post-injection.
-
Measure total protein concentration in the urine using a Bradford assay or a mouse albumin-specific ELISA kit.
-
Measure creatinine concentration in the urine using a commercially available kit.
-
Calculate the Urine Protein-to-Creatinine Ratio (UPCR).
-
-
This compound Treatment:
-
Begin oral administration of this compound (formulated in an appropriate vehicle) or vehicle control at a predetermined time point after ADR injection (e.g., day 7, when proteinuria is established).
-
Administer this compound daily via oral gavage for the duration of the study (e.g., 4-6 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect final urine and blood samples.
-
Euthanize the animals and harvest the kidneys for histopathological and immunohistochemical analysis.
-
Puromycin Aminonucleoside (PAN)-Induced Nephrosis in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats, 6-8 weeks old.
-
Induction of Nephrosis: Administer a single intraperitoneal injection of Puromycin Aminonucleoside (50-75 mg/kg body weight) dissolved in sterile saline.[7]
-
Monitoring Proteinuria:
-
Follow the same procedure as described for the ADR model, using rat-specific assays for albumin and creatinine.
-
-
This compound Treatment:
-
Initiate daily oral administration of this compound or vehicle control after the development of significant proteinuria (e.g., day 5-7 post-PAN injection).
-
Continue treatment for the desired study duration (e.g., 2-4 weeks).
-
-
Endpoint Analysis:
-
Perform the same endpoint analyses as described for the ADR model.
-
Visualizations
Signaling Pathway of this compound's Action
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Novartis’ this compound reduces proteinuria in rare renal disease trial [clinicaltrialsarena.com]
- 5. This compound Reduces Proteinuria and Stabilizes Kidney Function in C3 Glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 8. Protection against puromycin aminonucleoside-induced chronic renal disease in the Wistar-Furth rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adriamycin-induced nephropathy model | SMC Laboratories Inc. [smccro-lab.com]
- 10. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Reduces Proteinuria and Stabilizes Kidney Function in C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodent Diagnostic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. View of Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 16. researchgate.net [researchgate.net]
- 17. Refining urine collection in mice: Development of an innovative urine collection device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies | Semantic Scholar [semanticscholar.org]
- 20. journals.physiology.org [journals.physiology.org]
Addressing variability in Iptacopan efficacy across different patient cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Iptacopan across different patient-derived cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (LNP023) is an oral, first-in-class, small-molecule inhibitor of complement Factor B. Factor B is a crucial component of the alternative complement pathway. By binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), which in turn blocks the amplification of the complement cascade. This targeted inhibition of the alternative pathway is key to its therapeutic effect in complement-mediated diseases.
Q2: For which diseases is this compound being investigated?
A2: this compound is being investigated for a range of complement-mediated diseases, including Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy (C3G), IgA Nephropathy (IgAN), and atypical Hemolytic Uremic Syndrome (aHUS).
Q3: Why might I see variability in this compound efficacy when using cell lines from different patients with the same disease?
A3: Variability in in vitro efficacy of this compound across different patient-derived cell lines can stem from several factors:
-
Genetic Heterogeneity of the Disease: In PNH, for example, the underlying somatic mutations in the PIGA gene can be diverse. Different mutations can lead to varying degrees of deficiency in GPI-anchored proteins like CD55 and CD59, which protect cells from complement-mediated damage. This can affect the susceptibility of cells to complement attack and thus their response to this compound. Some PNH patients may even have multiple PIGA mutant clones.
-
Polymorphisms in Complement Factors: Genetic variants in complement proteins, including Factor B, could potentially influence the binding affinity and inhibitory effect of this compound.
-
Cell Line Characteristics: Patient-derived cell lines, especially immortalized ones, can exhibit clonal evolution and heterogeneity in culture. Passage number and culture conditions can also impact cellular characteristics and experimental outcomes.
-
Presence of Other Somatic Mutations: In PNH, additional somatic mutations beyond PIGA have been identified and may contribute to the clonal expansion and disease phenotype.
Q4: What are the key in vitro assays to assess this compound efficacy?
A4: The two primary in vitro assays to evaluate the efficacy of this compound are the hemolysis assay and the complement (C3) deposition assay.
-
Hemolysis Assay: This assay measures the ability of this compound to protect red blood cells (RBCs) from complement-mediated lysis (hemolysis).
-
C3 Deposition Assay: This assay quantifies the amount of C3 fragments (like C3b) that are deposited on the surface of cells upon complement activation. This compound's efficacy is determined by its ability to reduce C3 deposition.
Troubleshooting Guides
Troubleshooting the Hemolysis Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background hemolysis in negative controls | 1. Poor quality of red blood cells (RBCs).2. Mechanical stress during handling (e.g., vigorous vortexing).3. Inappropriate buffer osmolality. | 1. Use fresh, healthy RBCs. Ensure proper washing and handling.2. Handle RBCs gently. Mix by inversion or gentle pipetting.3. Verify the osmolality of all buffers used in the assay. |
| No or low hemolysis in positive controls | 1. Inactive complement source (serum).2. Incorrect assay temperature.3. Suboptimal concentration of sensitizing antibodies (for classical pathway assays). | 1. Use serum from a reliable source, properly stored in aliquots at -80°C to avoid freeze-thaw cycles. Test serum activity beforehand.2. Ensure incubation steps are performed at 37°C.3. Titer the sensitizing antibody to determine the optimal concentration for sub-agglutinating conditions that allow for maximal complement activation. |
| Inconsistent results between replicates | 1. Inaccurate pipetting.2. Uneven cell suspension.3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and proper pipetting techniques. Pre-wet pipette tips.2. Ensure cells are well-resuspended before aliquoting.3. Use a water bath or incubator with stable temperature control. Avoid placing plates near drafts. |
| This compound shows lower than expected efficacy | 1. Incorrect drug concentration.2. Degradation of this compound.3. High complement activity in the serum used. | 1. Prepare fresh serial dilutions of this compound for each experiment. Verify stock concentration.2. Store this compound stock solutions as recommended by the manufacturer.3. Consider using a lower concentration of serum or a serum pool with standardized complement activity. |
Troubleshooting the C3 Deposition Assay (Flow Cytometry)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in unstained controls | 1. Cell autofluorescence.2. Presence of dead cells. | 1. If possible, use a channel with less autofluorescence (e.g., APC or PE over FITC).2. Include a viability dye in your staining panel to exclude dead cells from the analysis. Dead cells can non-specifically bind antibodies. |
| No or weak C3 deposition signal in positive controls | 1. Inactive complement source (serum).2. Insufficient incubation time for complement activation.3. Low antibody concentration or poor antibody quality. | 1. Use a fresh, active serum source. Store properly to maintain complement activity.2. Optimize the incubation time for complement activation (typically 15-30 minutes at 37°C).3. Titer the anti-C3 antibody to determine the optimal staining concentration. Use a validated, high-quality antibody. |
| High non-specific binding of anti-C3 antibody | 1. Inadequate blocking.2. Antibody concentration is too high. | 1. Include a blocking step with serum from the same species as the secondary antibody or with a commercial Fc block.2. Perform an antibody titration to find the optimal concentration that maximizes the signal-to-noise ratio. |
| Variability in this compound efficacy between experiments | 1. Inconsistent cell numbers.2. Different lots of serum or antibodies.3. Variations in incubation times or temperatures. | 1. Accurately count cells and use a consistent number for each experiment.2. If possible, use the same lot of reagents for a series of experiments. If not, qualify each new lot.3. Strictly adhere to the optimized protocol for all incubation steps. |
Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay for this compound Efficacy
Objective: To determine the concentration-dependent inhibition of alternative complement pathway-mediated hemolysis by this compound using patient-derived red blood cells (RBCs) or a standard rabbit erythrocyte model.
Materials:
-
Patient-derived erythrocytes or rabbit erythrocytes
-
Normal human serum (NHS) as a source of complement
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Gelatin Veronal Buffer with magnesium and EGTA (GVB-Mg-EGTA)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
96-well round-bottom plates
-
Spectrophotometer (plate reader)
Methodology:
-
Preparation of Erythrocytes:
-
Wash erythrocytes three times with cold PBS.
-
Resuspend the packed cells to a final concentration of 2 x 10^8 cells/mL in GVB-Mg-EGTA.
-
-
This compound Dilution Series:
-
Prepare a serial dilution of this compound in GVB-Mg-EGTA at 2x the final desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each this compound dilution or GVB-Mg-EGTA (for controls) in triplicate.
-
Add 50 µL of diluted NHS (pre-titered to cause submaximal hemolysis) to each well.
-
Add 50 µL of the erythrocyte suspension to each well.
-
Controls:
-
0% Lysis (Blank): 100 µL GVB-Mg-EGTA + 50 µL erythrocytes.
-
100% Lysis: 50 µL erythrocytes + 100 µL water.
-
Positive Control (No Drug): 50 µL GVB-Mg-EGTA + 50 µL diluted NHS + 50 µL erythrocytes.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction and Pelletting Cells:
-
Stop the reaction by adding 50 µL of cold PBS to each well.
-
Centrifuge the plate at 800 x g for 5 minutes to pellet the intact erythrocytes.
-
-
Measurement of Hemolysis:
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the release of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_0%_lysis) / (Absorbance_100%_lysis - Absorbance_0%_lysis)] * 100
-
Plot the % hemolysis against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: C3 Deposition Assay by Flow Cytometry
Objective: To quantify the inhibition of C3 deposition on patient-derived cell lines by this compound.
Materials:
-
Patient-derived cell line (e.g., PNH lymphoblastoid cell line)
-
Normal human serum (NHS)
-
GVB-Mg-EGTA buffer
-
This compound stock solution
-
Fluorescently-labeled anti-human C3b/iC3b antibody
-
Viability dye
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in GVB-Mg-EGTA at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Incubation:
-
In FACS tubes, add 100 µL of the cell suspension.
-
Add this compound at various final concentrations or buffer for the control.
-
Incubate for 15 minutes at room temperature.
-
-
Complement Activation:
-
Add NHS to a final concentration of 10-20% (this should be optimized).
-
Incubate at 37°C for 30 minutes to allow for complement activation and C3 deposition.
-
-
Staining:
-
Wash the cells twice with cold FACS buffer.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Stain with the fluorescently-labeled anti-C3b/iC3b antibody for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer and resuspend in an appropriate volume for analysis.
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Quantify the median fluorescence intensity (MFI) of the C3 staining.
-
-
Data Analysis:
-
Calculate the percentage inhibition of C3 deposition relative to the no-drug control.
-
Plot the % inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the alternative complement pathway.
Caption: Experimental workflow for the in vitro hemolysis assay.
Caption: A logical flowchart for troubleshooting inconsistent this compound efficacy.
Best practices for long-term storage and handling of Iptacopan for research
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Iptacopan for research purposes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, oral, small-molecule inhibitor of complement Factor B.[1] Factor B is a crucial component of the alternative complement pathway (AP).[2][3] By binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), which in turn blocks the amplification of the complement cascade.[2][3] This targeted inhibition of the alternative pathway is key to its therapeutic effect in complement-mediated diseases, leaving the classical and lectin pathways largely unaffected.[1]
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. It can also be stored at 4°C for up to 2 years.[4] It is important to keep the container tightly sealed and protected from moisture.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), with a solubility of up to 252 mg/mL (549.04 mM).[5] It is also soluble in water at 50 mg/mL (108.94 mM), though sonication and heating to 60°C may be required.[4][5] For long-term storage of stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[6] Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[5] Always use fresh, moisture-free DMSO for reconstitution, as absorbed moisture can reduce solubility.[7]
Q4: What is the stability of this compound in aqueous solutions?
A4: While this compound is soluble in water with assistance, its long-term stability in aqueous buffers at various pH values is not extensively documented in publicly available literature. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[6] A formulation for in vivo use involves a multi-step dissolution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in complement inhibition assays.
| Potential Cause | Troubleshooting Step |
| Improper sample handling | Ensure blood samples are collected and processed correctly to avoid in vitro complement activation. Use of EDTA plasma is recommended for component analysis, but not for functional assays where in vitro activation is measured. Heparin-plasma should be avoided due to interactions with complement proteins.[8] |
| Reagent variability | Use highly purified and well-characterized complement proteins and reagents. Ensure antibodies used in assays are free from interfering substances like endotoxins.[9] |
| Assay conditions | Strictly adhere to standardized protocols for incubation times and temperatures, as these can significantly impact complement activation.[10] Use appropriate positive and negative controls in every experiment. |
| This compound degradation | Prepare fresh working solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[6] |
Issue 2: High background or spontaneous hemolysis in hemolytic assays.
| Potential Cause | Troubleshooting Step |
| Poor quality of red blood cells (RBCs) | Use fresh, properly washed RBCs. The source of RBCs (species) can significantly affect results.[10] |
| Inappropriate buffer composition | Ensure the buffer used is isotonic and at the correct pH to prevent spontaneous lysis of RBCs. |
| Contamination of reagents | Use sterile, endotoxin-free reagents and consumables to prevent non-specific complement activation. |
| Mechanical stress on RBCs | Handle RBC suspensions gently and avoid vigorous vortexing or pipetting. |
Issue 3: Low or no this compound activity observed.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound concentration | Verify the concentration of the stock solution and the final working concentration. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay. |
| Degradation of this compound | Use a fresh aliquot of this compound stock solution. If the powder has been stored improperly, consider using a new batch. |
| Assay sensitivity | Ensure the assay is sensitive enough to detect the inhibitory effects of this compound. This may involve optimizing the concentration of complement-containing serum or plasma. |
Quantitative Data Summary
Table 1: Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep container tightly sealed, away from moisture.[5] |
| Powder | 4°C | 2 years | Keep container tightly sealed, away from moisture. |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| In Solvent (DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 252 mg/mL (549.04 mM) | Sonication is recommended.[5] |
| Water | 50 mg/mL (108.94 mM) | Sonication and heating are recommended.[5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL (4.53 mM) | For in vivo formulation.[4] |
Table 3: In Vitro Inhibitory Activity of this compound
| Assay | Parameter | Value |
| Factor B Inhibition | IC₅₀ | 10 nM[6] |
| Factor B Binding | KD | 7.9 nM[6] |
| Alternative Pathway-induced MAC formation (in 50% human serum) | IC₅₀ | 130 nM[6] |
| Hemolysis Inhibition (PNH surrogate assay) | IC₅₀ | 114 nM[11] |
| C3 Deposition Inhibition (PNH surrogate assay) | IC₅₀ | 400 nM[11] |
Experimental Protocols
1. Protocol for Reconstitution of this compound Stock Solution in DMSO
-
Preparation: Allow the this compound powder vial and a fresh vial of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Add the calculated volume of DMSO to the this compound powder.
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved. A clear solution should be obtained.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[5]
2. Detailed Methodology for Hemolytic Assay to Assess Alternative Pathway Inhibition
This assay measures the ability of this compound to inhibit the lysis of red blood cells (RBCs) induced by the alternative complement pathway.
-
RBC Preparation:
-
Use rabbit or guinea pig erythrocytes, which are known to activate the human alternative complement pathway.
-
Wash the RBCs three times with a gelatin veronal buffer containing Mg²⁺ and EGTA (GVB/Mg-EGTA). Centrifuge at a low speed (e.g., 500 x g) between washes and carefully remove the supernatant.
-
Resuspend the washed RBCs in GVB/Mg-EGTA to a final concentration of 1-2 x 10⁸ cells/mL.
-
-
Assay Setup:
-
Perform the assay in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
Add a fixed volume of normal human serum (NHS) as the source of complement to each well. The final concentration of NHS should be predetermined to cause submaximal hemolysis (e.g., 50-80%).
-
Include appropriate controls:
-
100% Lysis Control: RBCs lysed with distilled water.
-
0% Lysis (Spontaneous Lysis) Control: RBCs incubated with buffer only.
-
Serum Control: RBCs incubated with NHS without any inhibitor.
-
-
-
Incubation:
-
Add the prepared RBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement:
-
After incubation, centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm or 540 nm to quantify the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample relative to the 100% lysis control after subtracting the spontaneous lysis background.
-
Plot the percentage of hemolysis against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of hemolysis.
-
Visualizations
Caption: Mechanism of action of this compound in the alternative complement pathway.
Caption: Workflow for a typical in vitro hemolytic assay with this compound.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 3. sinobiological.com [sinobiological.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound hydrochloride | Complement System | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. mdpi.com [mdpi.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Preclinical Iptacopan Safety: A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing common adverse events observed during preclinical studies of Iptacopan. The information is designed to assist researchers in interpreting and addressing potential safety signals in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class, oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway. By binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), thereby inhibiting the amplification loop of the complement cascade. This targeted inhibition modulates the immune response and reduces complement-mediated inflammation and cell lysis.
Q2: What are the most commonly reported adverse events in preclinical studies of this compound?
A2: Based on available non-clinical safety data, particularly from reproductive and developmental toxicology studies in rats and rabbits, this compound is generally well-tolerated. The most notable findings at higher doses include reversible effects on the male reproductive system and non-adverse fetal variations. Specific details on hematological, clinical chemistry, or broader histopathological findings from repeat-dose toxicology studies in non-rodent species are limited in the public domain.
Q3: Are there any specific safety concerns related to the mechanism of action of this compound?
A3: As an inhibitor of the alternative complement pathway, a key consideration is the potential for increased susceptibility to infections, particularly from encapsulated bacteria. While this is a recognized risk with complement inhibitors, preclinical studies with this compound have not highlighted this as a major concern. However, it remains a critical parameter to monitor in any in vivo study.
Troubleshooting Guides
This section provides structured guidance for investigating common adverse events that may be encountered during preclinical studies with this compound.
Hemolytic Anemia
Observation: Decreased hemoglobin, hematocrit, and red blood cell (RBC) count, potentially accompanied by increased reticulocytes, lactate dehydrogenase (LDH), and bilirubin.
Troubleshooting Workflow:
Technical Support Center: Managing Iptacopan's Impact on Lipid Profiles in Metabolic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the impact of Iptacopan on lipid profiles in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on lipid profiles?
A1: this compound, an inhibitor of complement Factor B, has been observed to increase total cholesterol, LDL-cholesterol, and serum triglycerides in some patients.[1][2][3] Clinical trial data indicates that these elevations are a known side effect of the drug.[4] Therefore, it is crucial to monitor lipid profiles during preclinical and clinical studies involving this compound.
Q2: What is the proposed mechanism for this compound-induced lipid changes?
A2: The precise mechanism linking this compound's inhibition of the alternative complement pathway to altered lipid metabolism is still under investigation. The complement system is known to interact with lipid metabolism, and its activation has been associated with lipid-associated diseases.[5] Inhibition of Factor B by this compound may disrupt this interplay, leading to the observed changes in lipid profiles. Further research is needed to fully elucidate the specific pathways involved.
Q3: How can I differentiate between lipid changes caused by this compound and those related to the underlying disease model?
A3: This is a critical consideration in study design. To distinguish between drug-induced and disease-related lipid alterations, it is essential to include appropriate control groups:
-
Vehicle Control: This group receives the vehicle used to deliver this compound and will reveal the baseline lipid profile of the disease model.
-
Healthy Control + this compound: This group consists of healthy, non-diseased animals receiving this compound. This will help isolate the specific effects of the drug on lipid metabolism independent of the disease state.
-
Positive Control (if applicable): A known dyslipidemia-inducing agent can be used to validate the sensitivity of the experimental model to lipid perturbations.
By comparing the lipid profiles across these groups, researchers can more accurately attribute observed changes to either the disease pathology or the pharmacological action of this compound.
Q4: What are the recommendations for managing this compound-induced lipid changes in a clinical research setting?
A4: In a clinical research setting, the prescribing information for this compound (Fabhalta®) should be followed. This includes periodic monitoring of serum lipid parameters.[1][6] If clinically significant increases in cholesterol or triglycerides are observed, the initiation of cholesterol-lowering medications should be considered, as per standard clinical guidelines.[3]
Troubleshooting Guide
Issue: Unexpectedly high variability in lipid profile data within the this compound-treated group.
-
Possible Cause 1: Inconsistent Fasting Times. Post-meal lipid levels can be significantly elevated.
-
Solution: Ensure strict and consistent fasting periods (typically 12-18 hours for rodents) before blood sample collection for all animals.[7]
-
-
Possible Cause 2: Diet-Related Variability. The composition of the chow can influence baseline lipid levels and the response to this compound.
-
Solution: Use a standardized, controlled diet for all study animals. If using a high-fat diet to induce a metabolic phenotype, ensure the diet composition is consistent across all batches.
-
-
Possible Cause 3: Animal Stress. Stress during handling and sample collection can influence metabolic parameters.
-
Solution: Acclimatize animals to handling procedures and maintain a consistent, low-stress environment.
-
Issue: Difficulty in establishing a clear this compound-induced lipid phenotype in an in vitro model.
-
Possible Cause 1: Inappropriate Cell Line. Not all cell lines will have the necessary metabolic pathways to respond to this compound's indirect effects on lipid metabolism.
-
Solution: Utilize well-established models for studying adipogenesis and lipid metabolism, such as 3T3-L1 preadipocytes or primary hepatocytes.
-
-
Possible Cause 2: Insufficient Treatment Duration or Dose. The effects of this compound on lipid metabolism may be time and dose-dependent.
-
Solution: Conduct dose-response and time-course experiments to determine the optimal conditions for observing a lipid phenotype.
-
-
Possible Cause 3: Suboptimal Assay Conditions. The sensitivity of lipid quantification assays can be affected by various factors.
-
Solution: Carefully follow standardized protocols for lipid extraction and quantification. Ensure that assay reagents are properly prepared and that the detection method is within its linear range.
-
Data Presentation
Table 1: Summary of this compound's Impact on Lipid Profiles from Clinical Studies
| Study/Parameter | Baseline (Normal Levels) | Post-Iptacopan Observation | Citation(s) |
| Total Cholesterol | 54 patients with normal levels | 43% developed Grade 1 hypercholesterolemia | [4] |
| 34 patients with normal levels | 24% developed Grade 1 hypercholesterolemia | [4] | |
| Mean increase from baseline (Study 1) | ~37 mg/dL (0.952 mmol/L) at 6 months | [4] | |
| Mean increase from baseline (Study 2) | ~17 mg/dL (0.433 mmol/L) at 6 months | [4] | |
| LDL Cholesterol | 60 patients with LDL ≤ 130 mg/dL | 17% increased to >130-160 mg/dL | [4] |
| 8% increased to >160-190 mg/dL | [4] | ||
| 7% increased to >190 mg/dL | [4] | ||
| 36 patients with LDL ≤ 130 mg/dL | 11% increased to >130-160 mg/dL | [4] | |
| 3% increased to >160-190 mg/dL | [4] | ||
| Mean increase from baseline (Study 1) | ~32 mg/dL (0.83 mmol/L) at 6 months | [4] | |
| Mean increase from baseline (Study 2) | ~18 mg/dL (0.467 mmol/L) at 6 months | [4] | |
| Triglycerides | 37 patients with normal levels | 27% developed Grade 1 elevated triglycerides | [4] |
| 52 patients with normal levels | 23% developed Grade 1 elevated triglycerides | [4] |
Experimental Protocols
Protocol 1: Quantification of Total Cholesterol in Serum/Plasma
Materials:
-
Cholesterol quantification assay kit (colorimetric or fluorometric)
-
Serum or plasma samples from study animals
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
-
96-well plates
-
Precision pipettes and tips
Procedure:
-
Sample Preparation:
-
Collect blood from fasted animals and process to obtain serum or plasma.
-
If necessary, dilute samples in PBS to bring the cholesterol concentration within the linear range of the assay. A 1:10 dilution is a common starting point.
-
-
Standard Curve Preparation:
-
Prepare a series of cholesterol standards of known concentrations according to the kit manufacturer's instructions. This will be used to calculate the cholesterol concentration in the unknown samples.
-
-
Assay Reaction:
-
Add a small volume (e.g., 50 µL) of each standard and diluted sample to separate wells of a 96-well plate.
-
Prepare the cholesterol reaction mix as per the kit protocol. This typically contains cholesterol oxidase, cholesterol esterase, and a probe.
-
Add the reaction mix to each well and mix thoroughly.
-
-
Incubation:
-
Incubate the plate at 37°C for the time specified in the kit protocol (usually 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve (absorbance/fluorescence vs. cholesterol concentration).
-
Determine the cholesterol concentration of the samples from the standard curve, accounting for the dilution factor.
-
Protocol 2: In Vitro Lipogenesis Assay in 3T3-L1 Adipocytes
Materials:
-
Differentiated 3T3-L1 adipocytes in 12- or 24-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Insulin
-
Glucose-containing medium
-
Triglyceride quantification assay kit
-
Cell lysis buffer
-
Bradford or BCA protein assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
-
This compound Treatment:
-
Once differentiated, treat the adipocytes with various concentrations of this compound or vehicle control in fresh medium for a predetermined duration (e.g., 24-48 hours). Include a positive control for lipogenesis, such as insulin.
-
-
Cell Lysis:
-
At the end of the treatment period, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Triglyceride Quantification:
-
Quantify the triglyceride content in the cell lysates using a commercial triglyceride assay kit, following a similar procedure as described in Protocol 1 (sample preparation, standard curve, reaction, and measurement).
-
-
Protein Quantification:
-
Measure the total protein concentration in the cell lysates using a Bradford or BCA assay.
-
-
Data Analysis:
-
Normalize the triglyceride concentration to the total protein concentration for each sample to account for differences in cell number.
-
Compare the normalized triglyceride levels between the this compound-treated groups and the vehicle control group.
-
Visualizations
Caption: Mechanism of this compound and its potential influence on lipid metabolism.
Caption: Workflow for investigating this compound's impact on lipid profiles.
Caption: Troubleshooting logic for high data variability in lipid profiles.
References
- 1. Triglyceride-Glo™ Assay Technical Manual [promega.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. promega.com [promega.com]
- 5. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 6. scribd.com [scribd.com]
- 7. Hyperlipidemia | VCA Animal Hospitals [vcahospitals.com]
Validation & Comparative
Iptacopan vs. Eculizumab: A Comparative Analysis in the Context of PNH Preclinical and Clinical Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated intravascular hemolysis. Eculizumab, a monoclonal antibody targeting complement component C5, has been the standard of care, effectively controlling intravascular hemolysis. However, a significant number of patients on Eculizumab continue to experience persistent anemia, largely due to C3-mediated extravascular hemolysis.[1][2] Iptacopan, a first-in-class oral Factor B inhibitor, acts more proximally in the alternative complement pathway, offering a therapeutic approach that addresses both intravascular and extravascular hemolysis.[1][3][4] This guide will delve into the mechanistic differences, present comparative clinical data, and outline typical experimental protocols relevant to the preclinical study of such compounds.
Mechanism of Action: A Tale of Two Pathways
Eculizumab and this compound intervene at different points in the complement cascade, leading to distinct therapeutic profiles.
Eculizumab: A Terminal Complement C5 Inhibitor
Eculizumab is a humanized monoclonal antibody that specifically binds to the complement protein C5, preventing its cleavage into C5a and C5b.[5][6] This action effectively blocks the formation of the Membrane Attack Complex (MAC), the terminal effector of the complement system responsible for intravascular hemolysis in PNH.[5][7] By inhibiting MAC formation, Eculizumab significantly reduces the destruction of red blood cells within blood vessels.[7] However, this downstream blockade allows for the upstream accumulation of C3 fragments on the surface of PNH red blood cells, marking them for clearance by macrophages in the liver and spleen, a process known as extravascular hemolysis.[2][7]
This compound: A Proximal Alternative Pathway Factor B Inhibitor
This compound is an oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[3][4] By inhibiting Factor B, this compound prevents the formation of the alternative pathway C3 convertase (C3bBb), which is crucial for the amplification of the complement cascade.[3] This upstream inhibition not only prevents the formation of the MAC, thereby controlling intravascular hemolysis, but also reduces the opsonization of red blood cells with C3 fragments, thus mitigating extravascular hemolysis.[1][3][4]
Signaling Pathway Diagram
Comparative Efficacy: Insights from Clinical Trials
In the absence of direct preclinical comparative studies, clinical trial data provides the best available evidence for comparing the efficacy of this compound and Eculizumab. The APPLY-PNH trial is particularly noteworthy as it was a head-to-head study comparing this compound to anti-C5 therapies (Eculizumab or Ravulizumab) in patients with residual anemia.[8][9] The APPOINT-PNH trial evaluated this compound in complement-inhibitor-naïve patients.[10][11]
Table 1: Key Efficacy Endpoints from Pivotal Phase III Trials
| Endpoint | APPLY-PNH (Anti-C5 Experienced)[8][10] | APPOINT-PNH (Complement Inhibitor-Naïve)[10][11] | Eculizumab Phase III (TRIUMPH/SHEPHERD)[12][13][14] |
| Primary Endpoint | |||
| Hemoglobin (Hb) increase of ≥2 g/dL without transfusions | This compound: 82% | This compound: 92% | Not a primary endpoint in this format. |
| Hemoglobin (Hb) level ≥12 g/dL without transfusions | This compound: 69% | This compound: 62.8% | Not a primary endpoint in this format. |
| Secondary Endpoints | |||
| Transfusion Avoidance | This compound: 96.7% | This compound: 97.6% (estimated) | TRIUMPH: 49% transfusion independent at 26 weeks |
| Change in LDH levels | Significant reduction | Significant reduction | Significant reduction (87% in SHEPHERD) |
| Change in FACIT-Fatigue Score | Significant improvement | Significant improvement | Significant improvement |
Note: The patient populations and study designs of these trials differ, which should be considered when interpreting the data. APPLY-PNH was a direct head-to-head comparison in a specific patient population with residual anemia on anti-C5 therapy.
Experimental Protocols in PNH Preclinical Research
While specific head-to-head preclinical data for this compound versus Eculizumab is not publicly available, the following outlines the typical methodologies employed in the preclinical evaluation of complement inhibitors for PNH.
In Vitro Hemolysis Assay
Objective: To assess the ability of a compound to inhibit complement-mediated lysis of PNH red blood cells (RBCs).
Methodology:
-
Cell Source: Erythrocytes are obtained from PNH patients or PNH-like cells (e.g., PIGA-deficient cell lines) are used.
-
Complement Source: Normal human serum is used as a source of complement.
-
Assay Conditions: PNH RBCs are incubated with varying concentrations of the test compound (e.g., this compound or Eculizumab) in the presence of acidified serum (to activate the alternative pathway) or antibody-sensitized RBCs (to activate the classical pathway).
-
Endpoint Measurement: Hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using spectrophotometry. The concentration of the compound that inhibits 50% of hemolysis (IC50) is determined.
PNH Animal Models
Objective: To evaluate the in vivo efficacy and safety of a complement inhibitor in a model that mimics aspects of PNH.
Methodology:
-
Model Creation: PNH animal models are challenging to create as a simple PIGA gene knockout is often embryonic lethal. Models that have been developed include chimeric mice with PIGA-deficient hematopoietic stem cells or non-human primates with induced GPI-anchor deficiency.[15]
-
Drug Administration: The test compound is administered to the PNH model animals via a relevant route (e.g., oral for this compound, intravenous for Eculizumab) at various dose levels.
-
Endpoint Measurement: Key parameters are measured over time, including:
-
Hemolysis markers: Lactate dehydrogenase (LDH), bilirubin, haptoglobin.
-
Hematological parameters: Hemoglobin, hematocrit, reticulocyte count.
-
Pharmacodynamic markers: Complement activity assays (e.g., CH50, AP50), C3 deposition on RBCs.
-
Safety parameters: General health monitoring, clinical chemistry, and hematology.
-
Experimental Workflow Diagram
Conclusion
This compound and Eculizumab represent two distinct and effective strategies for managing PNH. Eculizumab, a C5 inhibitor, has revolutionized PNH treatment by effectively controlling intravascular hemolysis.[7] this compound, a Factor B inhibitor, offers the advantage of a more proximal inhibition of the alternative complement pathway, which addresses both intravascular and extravascular hemolysis.[1][3] The oral administration of this compound also presents a significant improvement in the quality of life for patients.
While direct preclinical comparative data is lacking, the mechanistic differences and the compelling clinical trial results, particularly from the head-to-head APPLY-PNH study, suggest that this compound may offer a more comprehensive control of hemolysis in PNH.[8] Further research into preclinical models that accurately recapitulate both intravascular and extravascular hemolysis will be crucial for the development of the next generation of PNH therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. C3-mediated extravascular hemolysis in PNH on eculizumab: Mechanism and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What diseases does this compound treat? [synapse.patsnap.com]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ashpublications.org [ashpublications.org]
- 8. novartis.com [novartis.com]
- 9. practicingclinicians.com [practicingclinicians.com]
- 10. Oral this compound monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novartis.com [novartis.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Multicenter phase 3 study of the complement inhibitor eculizumab for the treatment of patients with paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in the creation of animal models of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Iptacopan and Ravulizumab on Intravascular Hemolysis
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two novel complement inhibitors in the treatment of paroxysmal nocturnal hemoglobinuria (PNH).
This guide provides a detailed comparison of iptacopan and ravulizumab, two advanced therapies for paroxysmal nocturnal hemoglobinuria (PNH), with a specific focus on their impact on intravascular hemolysis. The information presented is collated from pivotal clinical trials and peer-reviewed studies to support an evidence-based understanding of their respective profiles.
Executive Summary
Paroxysmal nocturnal hemoglobinuria is a rare, life-threatening blood disorder characterized by complement-mediated intravascular hemolysis. The introduction of complement inhibitors has revolutionized the management of PNH. Ravulizumab, a long-acting C5 inhibitor, and this compound, a first-in-class oral Factor B inhibitor, represent significant advancements in this therapeutic landscape. While both drugs effectively control intravascular hemolysis, they employ distinct mechanisms of action that result in different clinical profiles. This guide delves into a comparative analysis of their efficacy, supported by quantitative data from key clinical trials.
Mechanisms of Action: A Tale of Two Pathways
The complement system, a crucial component of innate immunity, is at the heart of PNH pathophysiology. Both this compound and ravulizumab modulate this system, but at different key points.
Ravulizumab is a humanized monoclonal antibody that acts as a terminal complement inhibitor.[1][2] It specifically binds to the C5 complement protein with high affinity, preventing its cleavage into the pro-inflammatory component C5a and the lytic component C5b.[3][4] This blockade of C5 cleavage effectively halts the formation of the membrane attack complex (MAC), the direct culprit of intravascular hemolysis in PNH.[3][4]
This compound , on the other hand, is an oral, small-molecule inhibitor that targets Factor B, a key component of the alternative pathway of the complement system.[5][6] By inhibiting Factor B, this compound prevents the formation of the alternative pathway C3 convertase (C3bBb).[5][7] This upstream inhibition not only prevents the terminal pathway activation and subsequent MAC formation, thereby controlling intravascular hemolysis, but also addresses C3-mediated extravascular hemolysis, a phenomenon that can persist in patients treated with C5 inhibitors.[6][7]
Figure 1: Mechanism of Action of this compound and Ravulizumab in the Complement Pathway.
Comparative Efficacy in Intravascular Hemolysis
The efficacy of both drugs in controlling intravascular hemolysis is primarily assessed by measuring lactate dehydrogenase (LDH) levels, a key biomarker of red blood cell destruction.
Quantitative Data from Clinical Trials
The following tables summarize key efficacy data from the pivotal clinical trials for this compound (APPLY-PNH and APPOINT-PNH) and ravulizumab (301 and 302 studies).
Table 1: Lactate Dehydrogenase (LDH) Levels
| Trial (Drug) | Patient Population | Baseline LDH (Mean) | Change from Baseline in LDH |
| APPLY-PNH (this compound) | Anti-C5 experienced with residual anemia | 269.1 U/L | -3.5% (adjusted mean percentage change)[8] |
| APPOINT-PNH (this compound) | Complement inhibitor-naïve | 1698.8 U/L[8] | Significant reduction (MD = -83.55 IU/L)[9] |
| Study 301 (Ravulizumab) | Complement inhibitor-naïve | ≥1.5 x ULN | -76.8% (percent reduction)[10] |
| Study 302 (Ravulizumab) | Stable on eculizumab | ≤1.5 x ULN | Maintained LDH levels[11][12] |
Table 2: Hemoglobin Levels and Transfusion Avoidance
| Trial (Drug) | Patient Population | Key Hemoglobin Outcome | Transfusion Avoidance |
| APPLY-PNH (this compound) | Anti-C5 experienced with residual anemia | 85% achieved ≥2 g/dL increase vs. 0% on anti-C5[13] | 98.2% (MAIC estimate)[14] |
| APPOINT-PNH (this compound) | Complement inhibitor-naïve | Significant increase (MD = 12.98 g/L)[9] | 97.5% (48 weeks)[15] |
| Study 301 (Ravulizumab) | Complement inhibitor-naïve | 68.0% achieved stabilized hemoglobin[10] | 73.6%[10] |
| Study 302 (Ravulizumab) | Stable on eculizumab | Maintained stable hemoglobin | 87.6% (26 weeks)[16] |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound and ravulizumab.
APPLY-PNH (NCT04558918)
This was a Phase III, multicenter, randomized, open-label, active-comparator controlled trial.[15][17]
-
Participants: Adult PNH patients with residual anemia (hemoglobin <10 g/dL) despite being on a stable regimen of an anti-C5 therapy (eculizumab or ravulizumab) for at least 6 months.[8][17]
-
Intervention: Patients were randomized to switch to oral this compound (200 mg twice daily) or continue their anti-C5 therapy for 24 weeks.[14][17]
-
Primary Endpoints: Proportion of patients with a sustained increase in hemoglobin of ≥2 g/dL from baseline and the proportion of patients with a sustained hemoglobin level of ≥12 g/dL, both in the absence of red blood cell transfusions.[14]
-
Key Assessments: Hemoglobin levels, LDH levels, absolute reticulocyte count, and transfusion requirements were monitored throughout the study.[14]
References
- 1. Table 3, Key Characteristics of Ravulizumab and Eculizumab - Ravulizumab (Ultomiris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 5. What diseases does this compound treat? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The treatment of autoimmune hemolytic anemia with complement inhibitor this compound: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound Efficacy and Safety to Treat Paroxysmal Nocturnal Hemoglobinuria (PNH): A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ravulizumab (ALXN1210) vs eculizumab in adult patients with PNH naive to complement inhibitors: the 301 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. icer.org [icer.org]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. Oral this compound monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. hcplive.com [hcplive.com]
Cross-validation of Iptacopan's efficacy in different complement-mediated disease models
A deep dive into the clinical trial data of Iptacopan (Fabhalta®), a first-in-class oral Factor B inhibitor, reveals a consistent pattern of efficacy across multiple complement-mediated diseases. This guide provides a cross-validation of its performance against other complement inhibitors, supported by experimental data from key clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential.
This compound's targeted approach of inhibiting the alternative complement pathway (AP) has demonstrated significant clinical benefits in Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy (C3G), and IgA Nephropathy (IgAN). By acting upstream of C5, it addresses both intravascular and extravascular hemolysis in PNH and modulates the key driver of disease in C3G and IgAN.[1]
Comparative Efficacy of this compound and Other Complement Inhibitors
The following tables summarize the quantitative data from pivotal clinical trials, offering a direct comparison of this compound's efficacy with other approved or investigational complement inhibitors.
Paroxysmal Nocturnal Hemoglobinuria (PNH)
PNH is a rare blood disorder characterized by complement-mediated destruction of red blood cells.[2] this compound has been evaluated in both treatment-naïve and anti-C5 experienced patients.
Table 1: Efficacy of this compound in Treatment-Naïve PNH Patients (APPOINT-PNH Trial) [3]
| Endpoint (at 24 weeks) | This compound (200 mg twice daily) |
| Proportion of patients with hemoglobin increase ≥2 g/dL without transfusions | 97% |
| Proportion of patients with sustained hemoglobin levels ≥12 g/dL without transfusions | Not Reported in Topline Results |
| Transfusion avoidance rate | 100% |
| Mean LDH level reduction from baseline | 83.55% |
Table 2: Efficacy of this compound vs. Anti-C5 Therapy in PNH Patients with Residual Anemia (APPLY-PNH Trial) [4][5]
| Endpoint (at 24 weeks) | This compound (200 mg twice daily) | Anti-C5 Therapy (Eculizumab or Ravulizumab) |
| Proportion of patients with hemoglobin increase ≥2 g/dL without transfusions | 82.3% | 0% |
| Proportion of patients with hemoglobin level ≥12 g/dL without transfusions | 67.7% | 0% |
| Transfusion avoidance rate | 95.2% | 40% |
| Mean change from baseline in FACIT-Fatigue score | +10.83 | Not Reported |
Table 3: Comparison with Other Complement Inhibitors in PNH
| Drug | Mechanism of Action | Key Efficacy Highlights |
| Eculizumab (Soliris®) | C5 inhibitor[6] | Reduces intravascular hemolysis and thrombosis.[7][8] |
| Pegcetacoplan (Empaveli®) | C3 inhibitor[9] | Controls both intravascular and extravascular hemolysis.[10] |
| Danicopan (Voydeya™) | Factor D inhibitor[11] | Add-on therapy to C5 inhibitors to control extravascular hemolysis.[12] |
| Crovalimab | C5 inhibitor[13] | Subcutaneous administration with a longer dosing interval.[14] |
C3 Glomerulopathy (C3G)
C3G is a rare kidney disease driven by dysregulation of the alternative complement pathway.[15]
Table 4: Efficacy of this compound in C3G Patients (APPEAR-C3G Trial) [16][17]
| Endpoint | This compound (200 mg twice daily) + Supportive Care | Placebo + Supportive Care |
| Primary Endpoint (at 6 months) | ||
| Mean reduction in 24-hour Urine Protein to Creatinine Ratio (UPCR) | 35.1% | - |
| Sustained Efficacy (at 12 months) | ||
| Sustained reduction in UPCR | Clinically meaningful and sustained | - |
IgA Nephropathy (IgAN)
IgAN is a common form of glomerulonephritis where complement activation plays a key pathogenic role.[18]
Table 5: Efficacy of this compound in IgAN Patients (APPLAUSE-IgAN Trial) [19]
| Endpoint (at 9 months) | This compound (200 mg twice daily) + Supportive Care | Placebo + Supportive Care |
| Primary Endpoint | ||
| Mean reduction in 24-hour Urine Protein to Creatinine Ratio (UPCR) | 38.3% (p<0.0001) | - |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are summarized below.
APPLY-PNH (NCT04558918)[11][20]
-
Study Design: A Phase III, randomized, multicenter, active-comparator controlled, open-label trial.[11]
-
Participants: Adult PNH patients with residual anemia (hemoglobin <10 g/dL) despite stable treatment with an anti-C5 antibody (eculizumab or ravulizumab) for at least 6 months.[11]
-
Intervention: Patients were randomized (8:5 ratio) to switch to oral this compound (200 mg twice daily) or continue their anti-C5 therapy for 24 weeks.[18]
-
Primary Endpoints:
APPOINT-PNH (NCT04820530)[13][22]
-
Study Design: A Phase III, multinational, multicenter, open-label, single-arm study.[3]
-
Participants: Adult PNH patients who were naïve to complement inhibitor therapy.[3]
-
Intervention: Oral this compound (200 mg twice daily) for 24 weeks.[3]
-
Primary Endpoint: Proportion of participants achieving an increase in hemoglobin levels from baseline of ≥2 g/dL in the absence of RBC transfusions.[3]
APPEAR-C3G (NCT04817618)[23][24]
-
Study Design: A Phase III, multicenter, randomized, double-blind, parallel group, placebo-controlled study.[17]
-
Participants: Adult and adolescent patients with biopsy-confirmed C3G.[21]
-
Intervention: Patients were randomized 1:1 to receive either this compound (200 mg twice daily) or placebo for 6 months, on top of supportive care. This was followed by a 6-month open-label period where all patients received this compound.[16]
-
Primary Endpoint: Reduction in proteinuria as measured by the 24-hour UPCR at 6 months.[15]
APPLAUSE-IgAN (NCT04578834)[6][25]
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[19]
-
Participants: Adult patients with primary IgAN.[19]
-
Intervention: Patients were randomized 1:1 to receive this compound (200 mg twice daily) or placebo, in addition to supportive care, for up to 24 months.[22]
-
Primary Endpoint (Interim Analysis): Proteinuria reduction at 9 months, measured by UPCR.[19]
-
Primary Endpoint (Final Analysis): Annualized total estimated glomerular filtration rate (eGFR) slope over 24 months.[19]
Visualizing the Science Behind this compound
The following diagrams illustrate the complement signaling pathway, a typical experimental workflow for an this compound clinical trial, and the logical relationship of its mechanism of action.
Caption: The Complement Cascade and this compound's Point of Intervention.
Caption: Generalized Workflow of an this compound Phase III Clinical Trial.
Caption: Logical Flow of this compound's Mechanism to Clinical Benefit.
Conclusion
The cross-validation of this compound's efficacy across different complement-mediated diseases underscores the significance of targeting the alternative pathway. The consistent positive outcomes in PNH, C3G, and IgAN, as demonstrated in robust Phase III clinical trials, position this compound as a pivotal therapeutic advancement. Its oral administration offers a significant advantage in terms of patient convenience.[23] The data presented in this guide provides a solid foundation for researchers and clinicians to evaluate the potential of this compound in their respective fields of interest. Further long-term studies will continue to delineate its full therapeutic profile and place in the evolving landscape of complement-directed therapies.
References
- 1. forpatients.roche.com [forpatients.roche.com]
- 2. ashpublications.org [ashpublications.org]
- 3. novartis.com [novartis.com]
- 4. This compound monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ccjm.org [ccjm.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. igan.org [igan.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase 3 randomized COMMODORE 1 trial: Crovalimab versus eculizumab in complement inhibitor-experienced patients with paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternative Complement Pathway Inhibition With this compound for the Treatment of C3 Glomerulopathy-Study Design of the APPEAR-C3G Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novartis.com [novartis.com]
- 17. novartis.com [novartis.com]
- 18. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 19. novartis.com [novartis.com]
- 20. practicingclinicians.com [practicingclinicians.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. ashpublications.org [ashpublications.org]
Sustained Efficacy of Iptacopan in Long-Term C3 Glomerulopathy Studies: A Comparative Analysis
A comprehensive review of long-term data from the APPEAR-C3G clinical trial demonstrates the sustained efficacy of Iptacopan in reducing proteinuria and stabilizing kidney function in patients with C3 Glomerulopathy (C3G). This guide provides a detailed comparison of this compound with other therapeutic alternatives, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
C3 Glomerulopathy (C3G) is a rare and progressive kidney disease characterized by the dysregulation of the alternative complement pathway, leading to the deposition of C3 complement fragments in the glomeruli.[1] This process triggers inflammation and damage to the kidney's filtering units, resulting in proteinuria, hematuria, and a decline in renal function.[2] Until recently, treatment options were limited and often associated with significant side effects. The approval of this compound (Fabhalta®) marks a significant advancement in the management of C3G.[3] This guide evaluates the long-term efficacy of this compound and compares its performance against other treatment modalities.
This compound: A Targeted Approach with Sustained Results
This compound is an oral, first-in-class, selective inhibitor of Factor B, a key component of the alternative complement pathway.[2] By blocking Factor B, this compound prevents the formation of the C3 convertase, a critical step in the amplification of the complement cascade. This targeted mechanism addresses the underlying cause of C3G.
The Phase 3 APPEAR-C3G trial and its long-term extension study have provided robust evidence for the sustained efficacy of this compound. At 24 months, patients treated with this compound showed a stable and sustained reduction in proteinuria, a key marker of kidney damage. Furthermore, the treatment demonstrated a stabilization of the estimated glomerular filtration rate (eGFR), indicating a preservation of kidney function over the long term.[4]
Key Efficacy Data from the APPEAR-C3G Trial:
-
Proteinuria Reduction: The trial met its primary endpoint, demonstrating a statistically significant reduction in the 24-hour urine protein-to-creatinine ratio (UPCR) at 6 months, which was sustained through 12 and 24 months of treatment.[4][5][6]
-
eGFR Stabilization: this compound treatment led to a stabilization of the eGFR slope compared to the natural decline observed prior to treatment, suggesting a disease-modifying effect.[2]
-
Safety Profile: this compound has been generally well-tolerated, with a favorable safety profile observed in the long-term studies. No new safety signals were identified during the open-label extension.[7][8]
Comparative Efficacy of C3G Treatments
While this compound is a significant step forward, it is important to consider its performance in the context of other available and emerging therapies for C3G. This section compares the efficacy of this compound with Pegcetacoplan, Mycophenolate Mofetil (MMF) with corticosteroids, and Eculizumab.
| Treatment | Mechanism of Action | Trial/Study | Key Efficacy Outcomes |
| This compound | Oral Factor B inhibitor | APPEAR-C3G (Phase 3) | Sustained proteinuria reduction and eGFR stabilization at 24 months.[4] |
| Pegcetacoplan | Targeted C3 and C3b inhibitor | VALIANT (Phase 3) | Significant proteinuria reduction (68.1% vs. placebo at 26 weeks) and eGFR stabilization at 52 weeks.[9][10][11] |
| Mycophenolate Mofetil (MMF) + Corticosteroids | Immunosuppressant | Retrospective studies | Variable response rates, with some studies showing remission in a subset of patients.[12][13] |
| Eculizumab | Monoclonal antibody against C5 | Case series/small studies | Mixed results, with some patients showing stabilization of renal function and reduced proteinuria.[14][15][16][17] |
Experimental Protocols
Measurement of Proteinuria (Urine Protein-to-Creatinine Ratio - UPCR)
Proteinuria is a critical biomarker for assessing kidney damage in C3G. The UPCR is a convenient and reliable method for quantifying protein excretion in the urine.
Protocol:
-
A random urine sample is collected.
-
The concentrations of protein and creatinine in the urine sample are measured using standard laboratory techniques (e.g., turbidimetric assay for protein and an enzymatic or Jaffe method for creatinine).
-
The UPCR is calculated by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL).
Estimation of Glomerular Filtration Rate (eGFR)
eGFR is a key indicator of overall kidney function. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is a widely accepted method for estimating GFR.
Formula (CKD-EPI 2021): eGFR = 142 x min(Scr/κ, 1)^α^ x max(Scr/κ, 1)^-1.200^ x 0.9938^Age^ x 1.012 [if female]
Where:
-
Scr is serum creatinine in mg/dL
-
κ is 0.7 for females and 0.9 for males
-
α is -0.241 for females and -0.302 for males
Signaling Pathways and Experimental Workflow
Alternative Complement Pathway and this compound's Mechanism of Action
The alternative complement pathway is a part of the innate immune system that, when dysregulated, drives the pathology of C3G. This compound intervenes at a critical point in this pathway.
Caption: Mechanism of action of this compound in the alternative complement pathway.
APPEAR-C3G Clinical Trial Workflow
The APPEAR-C3G trial was a multi-center, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with C3G.
Caption: Workflow of the APPEAR-C3G clinical trial.
Conclusion
The long-term data for this compound in the treatment of C3G are promising, demonstrating sustained efficacy in reducing proteinuria and preserving kidney function. Its targeted mechanism of action offers a significant advantage over broader immunosuppressive therapies. While newer agents like Pegcetacoplan also show strong efficacy, this compound's oral administration provides a convenient and effective long-term treatment option for patients with C3G. Further research, including head-to-head comparative trials, will be valuable in further defining the optimal treatment strategies for this rare and complex disease.
References
- 1. Phase 3 Trials of C3G Therapies | Docwire News [docwirenews.com]
- 2. checkrare.com [checkrare.com]
- 3. expertperspectives.com [expertperspectives.com]
- 4. American Society of Nephrology | Kidney Week - Abstract Details (2024) [asn-online.org]
- 5. novartis.com [novartis.com]
- 6. APPEAR-C3G: this compound shows promise for complement 3 glomerulopathy - Medical Conferences [conferences.medicom-publishers.com]
- 7. hcplive.com [hcplive.com]
- 8. Pardon Our Interruption [medcommshydhosting.com]
- 9. hcplive.com [hcplive.com]
- 10. Pivotal VALIANT Results Presented at Kidney Week Highlight Strength of Pegcetacoplan Treatment Effect in Patients with C3G / Primary IC-MPGN - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 11. Pegcetacoplan Maintains Kidney Benefits at 52 Weeks [medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Mycophenolate Mofetil in Combination with Steroids for Treatment of C3 Glomerulopathy: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eculizumab in C3 Glomerulopathy: A Systematic Review of Therapeutic Efficacy and Clinical Outcomes | MDPI [mdpi.com]
- 15. Eculizumab in C3 Glomerulopathy: A Systematic Review of Therapeutic Efficacy and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eculizumab as a treatment for C3 glomerulopathy: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Rise of Factor B Inhibitors: A Comparative Review of a New Class of Complement Modulators
For researchers, scientists, and drug development professionals, the targeting of Factor B represents a significant advancement in the treatment of complement-mediated diseases. This guide provides a comparative analysis of Factor B inhibitors currently in development, supported by available experimental and clinical data.
The complement system, a crucial component of innate immunity, is a double-edged sword. While essential for defending against pathogens, its dysregulation can lead to a host of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement cascade, in particular, acts as a powerful amplification loop. At the heart of this amplification lies Factor B (FB), a serine protease that, upon activation, drives the formation of the C3 and C5 convertases, central enzymatic complexes of the complement system.[1] This pivotal role makes Factor B an attractive therapeutic target for a range of complement-mediated disorders.[2]
In recent years, the development of Factor B inhibitors has gained significant momentum, offering a more targeted approach compared to broader complement inhibitors. By selectively blocking the alternative pathway, these inhibitors aim to quell pathological inflammation while potentially preserving the classical and lectin pathways, which are important for immune surveillance.[2] This review compares the current landscape of Factor B inhibitors in development, with a focus on their mechanism of action, available efficacy and safety data, and the experimental methodologies used to evaluate them.
Comparative Analysis of Factor B Inhibitors in Development
The frontrunner in this class is Iptacopan (LNP023, Fabhalta®), an oral, small-molecule inhibitor of Factor B that has recently gained FDA approval for Paroxysmal Nocturnal Hemoglobinuria (PNH).[3][4] Several other candidates are progressing through clinical and preclinical development, employing diverse modalities such as small molecules, monoclonal antibodies, and small interfering RNA (siRNA).
Table 1: Overview of Factor B Inhibitors in Development
| Inhibitor | Company | Modality | Mechanism of Action | Development Stage | Key Indications |
| This compound (LNP023, Fabhalta®) | Novartis | Small Molecule | Binds to Factor B, preventing its cleavage by Factor D and subsequent formation of the C3 convertase.[1][5] | Approved (PNH), Phase 3 (IgAN, C3G, aHUS)[3][6][7] | Paroxysmal Nocturnal Hemoglobinuria (PNH), IgA Nephropathy (IgAN), C3 Glomerulopathy (C3G), Atypical Hemolytic Uremic Syndrome (aHUS)[6][7] |
| ADX-038 | ADARx Pharmaceuticals | siRNA | Silences the expression of the gene encoding Factor B, leading to reduced circulating levels of the protein.[8] | Phase 1[8] | IgA Nephropathy (IgAN), C3 Glomerulopathy (C3G) and other complement-mediated diseases.[8] |
| SAR443809 | Sanofi | Monoclonal Antibody | Selectively binds to the activated form of Factor B (Factor Bb), inhibiting the activity of the C3/C5 convertase.[9] | Preclinical/Phase 1[10] | Paroxysmal Nocturnal Hemoglobinuria (PNH) and other alternative pathway-mediated disorders.[9] |
Table 2: Comparative Efficacy Data of Factor B Inhibitors
| Inhibitor | Indication | Study Phase | Key Efficacy Endpoint(s) | Results |
| This compound | PNH | Phase 3 (APPLY-PNH) | Increase in hemoglobin (Hb) levels, reduction in lactate dehydrogenase (LDH) levels. | Statistically significant increase in Hb levels and decrease in LDH levels compared to anti-C5 therapy.[11] |
| This compound | IgAN | Phase 3 (APPLAUSE-IgAN) | Reduction in proteinuria (urine protein to creatinine ratio - UPCR). | Statistically significant reduction in UPCR of 38.3% versus placebo at 9 months.[4][7][12] |
| This compound | C3G | Phase 3 (APPEAR-C3G) | Reduction in proteinuria. | Statistically significant reduction in proteinuria at 6 months compared to placebo.[3][6] |
| ADX-038 | Healthy Volunteers | Phase 1 | Reduction in circulating Factor B levels and alternative pathway (AP) activity. | A single subcutaneous dose led to a deep and sustained reduction of plasma CFB protein levels, resulting in near-complete (up to 99.6%) and sustained AP inhibition through Day 180, with no change in classical pathway (CP) activity.[8][13] |
| SAR443809 | Cynomolgus Monkeys | Preclinical (in vivo) | Inhibition of AP activity. | A single intravenous dose achieved ≥90% inhibition of AP activity at 24 hours, which was sustained for at least 288 hours.[10] |
Table 3: Comparative Safety and Tolerability Data
| Inhibitor | Study Population | Key Adverse Events |
| This compound | PNH, IgAN, C3G patients | Generally well-tolerated. Most common adverse events include headache, nasopharyngitis, and diarrhea. Serious adverse events were infrequent.[7][11] |
| ADX-038 | Healthy Volunteers | Well-tolerated. The most common adverse events were headache and upper respiratory tract infection.[8][13] |
| SAR443809 | Cynomolgus Monkeys | (Data from human trials not yet available) |
Key Experimental Methodologies
The evaluation of Factor B inhibitors relies on a set of specialized assays to determine their potency and mechanism of action. These assays are crucial for preclinical characterization and for monitoring drug activity in clinical trials.
Hemolysis Assays (CH50 and AP50)
Hemolytic assays are functional tests that measure the total activity of the classical (CH50) and alternative (AP50) complement pathways.[14]
-
Principle: These assays are based on the ability of the complement system in a serum sample to lyse antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AP50). The amount of hemolysis is quantified by measuring the release of hemoglobin spectrophotometrically.[15]
-
Methodology:
-
A standardized suspension of red blood cells is prepared. For the CH50 assay, sheep erythrocytes are sensitized with a sub-agglutinating concentration of anti-erythrocyte antibody (hemolysin).[14] For the AP50 assay, rabbit erythrocytes are typically used as they activate the alternative pathway directly.
-
Serial dilutions of the test serum (from patients or healthy volunteers) are incubated with the red blood cells in a buffer containing the necessary cations (Ca²⁺ and Mg²⁺ for CH50, Mg²⁺ for AP50).[16]
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped, and the intact red blood cells are pelleted by centrifugation.
-
The amount of hemoglobin released into the supernatant is measured by reading the optical density at 415 nm.[17]
-
The CH50 or AP50 value is expressed as the reciprocal of the serum dilution that causes 50% hemolysis.[16]
-
-
Application for Factor B Inhibitors: The AP50 assay is particularly relevant for assessing the activity of Factor B inhibitors. A potent inhibitor will lead to a significant reduction in AP50 activity, indicating its ability to block the alternative pathway. The CH50 assay is used to assess the inhibitor's selectivity; an ideal Factor B inhibitor should have minimal to no effect on the CH50 value.[18]
C3/C5 Convertase Activity Assays
These assays directly measure the function of the C3 and C5 convertases, the enzymatic complexes whose formation is dependent on Factor B in the alternative pathway.
-
Principle: The activity of the convertases is determined by their ability to cleave their respective substrates, C3 and C5. The cleavage products (e.g., C3a, C5a) can be quantified.[19]
-
Methodology (ELISA-based):
-
Microtiter plates are coated with a substance that activates the alternative pathway, such as zymosan or lipopolysaccharide (LPS).
-
Normal human serum, as a source of complement components, is added to the wells in the presence or absence of the Factor B inhibitor.
-
The plate is incubated to allow for the formation of the C3 and C5 convertases and the subsequent cleavage of C3 and C5.
-
The amount of a specific cleavage product, such as C3a or C5a, generated in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
Application for Factor B Inhibitors: A Factor B inhibitor will block the formation of the alternative pathway C3 convertase (C3bBb), thereby preventing the cleavage of C3 and the subsequent formation of the C5 convertase. This results in a dose-dependent reduction in the levels of C3a and C5a.[20]
C3 Deposition Assays
These assays measure the opsonization of surfaces with C3b, a key event in the alternative pathway amplification loop that is downstream of Factor B activation.
-
Principle: The assay quantifies the amount of C3b that becomes covalently attached to a surface following complement activation.
-
Methodology (Flow Cytometry-based):
-
Target cells (e.g., red blood cells from a PNH patient or a cell line) are incubated with serum in the presence or absence of a Factor B inhibitor.
-
After incubation, the cells are washed to remove unbound proteins.
-
The cells are then incubated with a fluorescently labeled antibody that specifically recognizes C3b.
-
The amount of C3b deposited on the cell surface is quantified by flow cytometry, which measures the fluorescence intensity of individual cells.[15]
-
-
Application for Factor B Inhibitors: By preventing the formation of the C3 convertase, Factor B inhibitors block the cleavage of C3 into C3b and C3a. This leads to a significant reduction in the amount of C3b deposited on the target cell surface.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the alternative complement pathway, the mechanism of action of Factor B inhibitors, and a typical experimental workflow for their evaluation.
Caption: Alternative complement pathway and mechanisms of Factor B inhibitors.
Caption: General experimental workflow for Factor B inhibitor development.
Conclusion
The development of Factor B inhibitors marks a new era in the treatment of complement-mediated diseases. With the approval of this compound, the therapeutic potential of this class of drugs has been firmly established. The diverse range of inhibitors in the pipeline, from small molecules to siRNA and monoclonal antibodies, highlights the intense research and development in this area. Each modality offers a unique profile in terms of administration, pharmacokinetics, and specificity, which may ultimately allow for more personalized treatment approaches.
For researchers and drug developers, the continued investigation of these inhibitors will not only provide new therapeutic options for patients with high unmet medical needs but will also deepen our understanding of the intricate role of the alternative complement pathway in health and disease. The data presented here underscore the promise of Factor B inhibition as a highly effective and targeted strategy for a growing number of debilitating conditions.
References
- 1. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Drug Design Ideas for Complement Factor B Inhibitors – Creative Biolabs Complement Therapeutics Blog [creative-biolabs.com]
- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 4. New Novartis Fabhalta® (this compound) data show clinically meaningful and statistically significant proteinuria reduction of 38.3% versus placebo for patients with IgA nephropathy (IgAN) [prnewswire.com]
- 5. Low‐molecular weight inhibitors of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. novartis.com [novartis.com]
- 8. ADARx Pharmaceuticals Announces Positive Interim Phase 1 [globenewswire.com]
- 9. SAR443809: a selective inhibitor of the complement alternative pathway, targeting complement factor Bb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR443809: a selective inhibitor of the complement alternative pathway, targeting complement factor Bb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Efficacy and Safety to Treat Paroxysmal Nocturnal Hemoglobinuria (PNH): A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novartis.com [novartis.com]
- 13. manilatimes.net [manilatimes.net]
- 14. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 15. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.yizimg.com [file.yizimg.com]
- 17. researchgate.net [researchgate.net]
- 18. Complement, AP50 total alternative pathway & CH50/THC total classical pathway function - North West London Pathology [nwlpathology.nhs.uk]
- 19. Frontiers | Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models [frontiersin.org]
- 20. Complement C3 Convertase Functional Test - Creative Biolabs [creative-biolabs.com]
Assessing the Differential Effects of Iptacopan on Intravascular vs. Extravascular Hemolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Iptacopan with other therapeutic alternatives, focusing on their differential effects on intravascular and extravascular hemolysis. The information is supported by experimental data from key clinical trials to aid in the objective assessment of these treatments.
This compound is an oral, first-in-class, small-molecule inhibitor of Factor B, a key component of the alternative pathway of the complement system.[1][2][3] By targeting the complement cascade upstream, this compound aims to control both intravascular hemolysis (the destruction of red blood cells within blood vessels) and extravascular hemolysis (the destruction of red blood cells in the spleen and liver).[1][2][3][4] This dual mechanism of action offers a potential advantage over traditional therapies that primarily address intravascular hemolysis.[3][5]
Mechanism of Action: this compound vs. Alternatives
The complement system, a part of the innate immune system, can lead to the destruction of red blood cells when dysregulated. In diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH), the absence of protective proteins on red blood cells makes them susceptible to complement-mediated damage.[6][7] This results in both intravascular hemolysis, driven by the formation of the Membrane Attack Complex (MAC), and extravascular hemolysis, mediated by the opsonization of red blood cells with C3 fragments.[7][8][9]
This compound acts proximally in the alternative complement pathway by inhibiting Factor B.[1][4] This inhibition prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification of the complement cascade.[5] Consequently, it reduces the generation of downstream effectors responsible for both intravascular (via C5 cleavage and MAC formation) and extravascular (via C3b deposition) hemolysis.[4]
Alternative therapies target different points in the complement cascade:
-
C5 Inhibitors (e.g., Eculizumab, Ravulizumab, Crovalimab): These monoclonal antibodies bind to the C5 protein, preventing its cleavage into C5a and C5b. This action effectively blocks the formation of the MAC and subsequent intravascular hemolysis.[8][10] However, C5 inhibition does not prevent the upstream deposition of C3b on red blood cells, which can lead to persistent extravascular hemolysis in some patients.[6][10][11]
-
C3 Inhibitors (e.g., Pegcetacoplan): This therapy targets the C3 protein, a central component of the complement system. By inhibiting C3, it can control both intravascular and extravascular hemolysis.[7]
-
Factor D Inhibitors (e.g., Danicopan): Similar to this compound, Danicopan also targets the alternative pathway, but by inhibiting Factor D. It is being investigated as an add-on therapy to C5 inhibitors to address extravascular hemolysis.[6][12]
Comparative Efficacy: Clinical Trial Data
The following tables summarize key quantitative data from clinical trials of this compound and its comparators, focusing on endpoints relevant to the control of hemolysis.
Table 1: this compound Clinical Trial Data in PNH
| Trial Name | Phase | Patient Population | Key Endpoints & Results |
| APPLY-PNH | III | PNH patients with residual anemia despite anti-C5 therapy | - Hemoglobin increase of ≥2 g/dL without transfusions at 24 weeks: 82% for this compound vs. 2% for anti-C5 therapy (p<0.0001).[13] - Hemoglobin level of ≥12 g/dL without transfusions at 24 weeks: 69% for this compound vs. 2% for anti-C5 therapy (p<0.0001).[13] |
| APPOINT-PNH | III | Complement-inhibitor-naïve PNH patients | - Hemoglobin increase of ≥2 g/dL without transfusions at 24 weeks: 92.2% of patients.[13] - Hemoglobin level of ≥12 g/dL without transfusions at 24 weeks: 62.8% of patients.[13] |
| Phase II (NCT03896152) | II | Treatment-naïve PNH patients | - Reduction in LDH levels by ≥60% by week 12: Achieved by all 12 evaluable patients.[14] - Mean LDH reduction at week 12: 86% in both cohorts.[14] |
| Phase II (NCT03439839) | II | PNH patients with active hemolysis on eculizumab | - Mean LDH change from baseline to week 13: -309.2 IU/L (p=0.0081).[15] - Mean hemoglobin change from baseline to week 13: +31.9 g/L (p<0.0001).[15] |
Table 2: Comparator Clinical Trial Data in PNH
| Drug Class | Trial Name | Phase | Patient Population | Key Endpoints & Results |
| C5 Inhibitor (Crovalimab) | COMMODORE 2 | III | C5 inhibitor-naïve PNH patients | - Hemolysis control (LDH ≤1.5 x ULN): 79.3% for Crovalimab vs. 79.0% for Eculizumab (non-inferior).[16][17] - Transfusion avoidance: 65.7% for Crovalimab vs. 68.1% for Eculizumab (non-inferior).[16][17] - Breakthrough hemolysis: 10.4% for Crovalimab vs. 14.5% for Eculizumab.[17] |
| C3 Inhibitor (Pegcetacoplan) | PEGASUS | III | PNH patients with suboptimal response to eculizumab | - Adjusted mean change in hemoglobin from baseline at week 16: 2.4 g/dL for Pegcetacoplan vs. -1.5 g/dL for eculizumab. |
| Factor D Inhibitor (Danicopan) | ALPHA | III | PNH patients with clinically significant extravascular hemolysis on a C5 inhibitor | - Change in hemoglobin from baseline at week 12: +2.4 g/dL for Danicopan + C5 inhibitor vs. +0.5 g/dL for placebo + C5 inhibitor.[18] |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the interpretation of their results.
APPLY-PNH (NCT04558918)
-
Study Design: A Phase III, randomized, open-label, active-comparator-controlled, multicenter study.[18]
-
Participants: Adult PNH patients with residual anemia (hemoglobin <10 g/dL) despite being on a stable regimen of an anti-C5 therapy (eculizumab or ravulizumab) for at least 6 months.
-
Intervention: Patients were randomized to receive either oral this compound (200 mg twice daily) as monotherapy or continue their anti-C5 therapy for 24 weeks.[2]
-
Primary Endpoints:
APPOINT-PNH (NCT04820530)
-
Study Design: A Phase III, open-label, single-arm, multicenter study.[19]
-
Participants: Adult PNH patients who were naïve to complement inhibitor therapy.[19]
-
Intervention: All participants received oral this compound (200 mg twice daily) for 24 weeks.[19]
-
Primary Endpoint: Proportion of participants achieving an increase in hemoglobin levels from baseline of ≥2 g/dL in the absence of red blood cell transfusions at 24 weeks.[19]
COMMODORE 2 (NCT04434092)
-
Study Design: A Phase III, randomized, open-label, multicenter trial.[16]
-
Participants: PNH patients who were naïve to C5 inhibitor therapy.[16]
-
Intervention: Patients were randomized to receive either subcutaneous Crovalimab or intravenous Eculizumab.[16]
-
Co-Primary Endpoints:
Visualizing the Mechanisms and Workflows
Signaling Pathway of Complement Activation and Inhibition
Caption: Complement cascade and points of inhibition.
Experimental Workflow for APPLY-PNH Trial
Caption: APPLY-PNH clinical trial workflow.
Discussion
The available data suggests that this compound, by inhibiting the alternative pathway proximally, effectively controls both intravascular and extravascular hemolysis. This is evidenced by significant improvements in hemoglobin levels and transfusion avoidance in both treatment-naïve patients and those with an inadequate response to C5 inhibitors.[2][13]
C5 inhibitors are highly effective at controlling intravascular hemolysis and reducing the risk of thrombosis.[10] However, the persistence of extravascular hemolysis can result in continued anemia and fatigue for a subset of patients.[3][6]
C3 inhibitors like pegcetacoplan also address both pathways of hemolysis. The choice between a Factor B inhibitor and a C3 inhibitor may depend on long-term safety profiles, patient convenience (oral vs. subcutaneous administration), and head-to-head comparative data as it becomes available.
Factor D inhibitors, such as danicopan, are being developed primarily as add-on therapies to C5 inhibitors to manage residual extravascular hemolysis, offering another treatment strategy for this specific patient population.[6][12]
Conclusion
This compound represents a significant advancement in the treatment of PNH and other complement-mediated diseases by offering an oral therapy that effectively addresses both intravascular and extravascular hemolysis.[1][4] Its mechanism of action, targeting Factor B in the alternative complement pathway, provides a comprehensive control of the downstream pathological effects of complement activation. Clinical trial data has demonstrated its superiority over anti-C5 therapies in patients with residual anemia and its efficacy as a monotherapy in treatment-naïve patients.[2][13][19] The choice of therapy will ultimately depend on a comprehensive evaluation of efficacy, safety, patient-specific factors, and the evolving landscape of complement-directed therapeutics.
References
- 1. What diseases does this compound treat? [synapse.patsnap.com]
- 2. novartis.com [novartis.com]
- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 4. The treatment of autoimmune hemolytic anemia with complement inhibitor this compound: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 6. icer.org [icer.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Complement inhibitors to treat IgM-mediated autoimmune hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Complement in Hemolysis- and Thrombosis- Related Diseases [frontiersin.org]
- 10. Complement in hemolytic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and danicopan for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. This compound monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Addition of this compound, an oral factor B inhibitor, to eculizumab in patients with paroxysmal nocturnal haemoglobinuria and active haemolysis: an open-label, single-arm, phase 2, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdnewsline.com [mdnewsline.com]
- 18. jmcp.org [jmcp.org]
- 19. novartis.com [novartis.com]
A Researcher's Guide to Replicating Clinical Trial Outcomes of Iptacopan in a Laboratory Setting
Iptacopan (LNP023), sold under the brand name Fabhalta®, is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2][3] Its development and subsequent approval for conditions like paroxysmal nocturnal hemoglobinuria (PNH) and its promising results for C3 glomerulopathy (C3G) mark a significant advancement in treating complement-mediated diseases.[4][5][6] Unlike C5 inhibitors that act at the terminal end of the complement cascade, this compound works proximally to control both C3b-mediated extravascular hemolysis (EVH) and terminal complement-mediated intravascular hemolysis (IVH).[2][4][7]
This guide provides a framework for researchers, scientists, and drug development professionals to replicate and explore the clinical trial outcomes of this compound in a controlled laboratory environment. It details experimental protocols, presents comparative data, and visualizes key pathways and workflows to facilitate further research into this novel therapeutic agent.
Mechanism of Action: Inhibiting the Alternative Complement Pathway
The complement system is a critical part of the innate immune system, and its dysregulation is implicated in numerous diseases.[3][8] The alternative pathway (AP) acts as a potent amplification loop for complement activation. This compound selectively binds to Factor B, preventing its cleavage by Factor D. This action blocks the formation of the AP C3 convertase (C3bBb), which is essential for the amplification of the complement response.[2][3] This targeted inhibition reduces the generation of downstream effectors like C3b and the membrane attack complex (MAC), thereby mitigating cell damage.[4][7] A key advantage of this mechanism is that it leaves the classical and lectin pathways intact, which may be important for preserving immune responses to pathogens.[7]
Caption: this compound inhibits Factor B, blocking C3 convertase formation in the alternative complement pathway.
Replicating Paroxysmal Nocturnal Hemoglobinuria (PNH) Outcomes
PNH is a rare blood disorder caused by a mutation in the PIGA gene, leading to the absence of glycosylphosphatidylinositol (GPI)-anchored proteins, such as CD55 and CD59, on blood cells.[9][10] This makes red blood cells highly susceptible to complement-mediated destruction. Clinical trials for this compound in PNH demonstrated significant improvements in hemoglobin levels and transfusion avoidance.[4][7][11]
Clinical Trial Data Summary: PNH
| Endpoint | APPL-PNH (Phase III)[4][7] | APPOINT-PNH (Phase III)[4][7] |
| Patient Population | Adults with residual anemia despite anti-C5 therapy | Anti-C5 naïve adults |
| Primary Outcome | Sustained hemoglobin improvement (≥2 g/dL) without transfusions | Sustained hemoglobin improvement (≥2 g/dL) without transfusions |
| Result | 82.3% of patients achieved the primary endpoint | 77.5% of patients achieved the primary endpoint |
Experimental Protocol: PNH-like Red Blood Cell (RBC) Lysis Assay
This assay simulates the intravascular hemolysis seen in PNH by using RBCs deficient in complement regulatory proteins and measuring their lysis in the presence of active complement and an inhibitor.
1. Materials:
-
PNH-like RBCs: Rabbit erythrocytes are commonly used as they are not well protected by human complement regulators.[12] Alternatively, PIGA-knockout human RBCs derived from cell lines can be used.
-
Normal Human Serum (NHS): Serves as the source of complement. Serum should be pooled and stored at -80°C.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) and then diluted in buffer.
-
Alternative Inhibitors (Controls): Eculizumab (anti-C5 antibody), Pegcetacoplan (C3 inhibitor).
-
Buffers: Gelatin veronal buffer with magnesium and EGTA (GVB-Mg-EGTA) to specifically allow AP activation.
-
Spectrophotometer or plate reader capable of measuring absorbance at 412-415 nm (for hemoglobin release).
2. Methodology:
-
Prepare RBCs: Wash rabbit erythrocytes three times with cold GVB-Mg-EGTA buffer and resuspend to a concentration of 2 x 10⁸ cells/mL.
-
Prepare Inhibitors: Create a serial dilution of this compound and control inhibitors in GVB-Mg-EGTA.
-
Assay Setup: In a 96-well plate, combine the diluted inhibitors, NHS (typically at a final concentration of 10-20%), and buffer.
-
Initiate Lysis: Add the prepared RBC suspension to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stop Reaction: Add cold buffer and centrifuge the plate to pellet intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to a 100% lysis control (RBCs in water) and a 0% lysis control (RBCs in buffer only). Plot a dose-response curve to determine the IC50 for each inhibitor.
Caption: Workflow for an in vitro PNH-like red blood cell hemolysis assay.
Replicating C3 Glomerulopathy (C3G) Outcomes
C3G is a rare kidney disease driven by dysregulation of the alternative complement pathway, leading to C3 fragment deposition in the glomeruli and kidney damage.[5][13] The primary clinical endpoint for this compound in C3G trials was the reduction of proteinuria, a marker of kidney damage.[5][6]
Clinical Trial Data Summary: C3G
| Endpoint | APPEAR-C3G (Phase III)[5][13] |
| Patient Population | Adults with C3G |
| Primary Outcome | Reduction in proteinuria at 6 months vs. placebo |
| Result | Statistically significant 35.1% reduction in proteinuria |
Experimental Protocol: In Vitro C3 Deposition Assay
This ELISA-based assay measures the ability of an inhibitor to block AP-mediated C3 deposition on a surface, mimicking the pathology of C3G.
1. Materials:
-
Lipopolysaccharide (LPS) from E. coli to serve as an AP-activating surface.
-
96-well ELISA plates.
-
Normal Human Serum (NHS) as the complement source.
-
This compound and control inhibitors.
-
Detection Antibody: HRP-conjugated anti-human C3b/iC3b/C3c antibody.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate (e.g., TMB).
-
Stop Solution (e.g., 1M H₂SO₄).
-
Plate reader.
2. Methodology:
-
Coat Plate: Coat a 96-well plate with LPS (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Block: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare Samples: In a separate plate, pre-incubate serial dilutions of this compound (or controls) with NHS (diluted in GVB-Mg-EGTA buffer) for 15-30 minutes at room temperature.
-
Activate Complement: Transfer the inhibitor/serum mixtures to the LPS-coated plate.
-
Incubation: Incubate for 1 hour at 37°C to allow complement activation and deposition.
-
Wash: Wash the plate thoroughly to remove unbound serum proteins.
-
Add Detection Antibody: Add the HRP-conjugated anti-C3 antibody to each well and incubate for 1 hour at room temperature.
-
Develop and Read: Wash the plate again, add TMB substrate, and stop the reaction after sufficient color development. Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition of C3 deposition compared to the no-inhibitor control. Determine the IC50 from a dose-response curve.
Caption: Workflow for an ELISA-based C3 deposition assay.
Comparison of Alternative Complement Pathway Assays
Researchers can choose from several assay formats to measure AP activity, each with distinct advantages and disadvantages. Commercially available kits for measuring AP activity are also an option.[14][15]
| Assay Type | Principle | Pros | Cons |
| Hemolytic Assay (AH50) | Measures lysis of rabbit RBCs by the AP in serum.[12][16] | Functional endpoint (cell lysis); well-established. | Lower throughput; can have higher variability; requires fresh reagents. |
| ELISA-based Assay | Measures deposition of complement components (C3b, C5b-9) on an AP-activating surface.[14][17] | High throughput; quantitative; high reproducibility; commercially available kits.[14] | Measures a surrogate marker, not a final biological outcome like lysis. |
| Flow Cytometry | Measures deposition of complement fragments on cell surfaces.[12] | Single-cell resolution; can be used on patient cells; multiplexing is possible. | Requires specialized equipment; can be complex to set up and standardize. |
Comparison with Alternative Complement Inhibitors
This compound's unique mechanism provides a basis for comparison with other complement inhibitors in the assays described above.
| Inhibitor | Target | Pathway(s) Inhibited | Administration | Key Laboratory Assay Readout |
| This compound | Factor B[1][3] | Alternative | Oral | Inhibition of hemolysis and C3/C5b-9 deposition |
| Eculizumab/Ravulizumab | C5[18] | Terminal (all pathways) | Intravenous | Inhibition of hemolysis and C5b-9 deposition; no effect on C3 deposition |
| Pegcetacoplan | C3[19] | All pathways | Subcutaneous | Inhibition of hemolysis and both C3 and C5b-9 deposition |
| Danicopan | Factor D[19] | Alternative | Oral | Inhibition of hemolysis and C3/C5b-9 deposition |
| Sutimlimab | C1s[20] | Classical | Intravenous | No effect in AP-specific assays; inhibits classical pathway assays |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the MOA for Fabhalta (this compound)? [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Low-molecular weight inhibitors of the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory tests for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnosis of Paroxysmal Nocturnal Hemoglobinuria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novartis.com [novartis.com]
- 12. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. checkrare.com [checkrare.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 17. eaglebio.com [eaglebio.com]
- 18. ajmc.com [ajmc.com]
- 19. Complement Inhibitors as Therapeutic Agents | Biopharma PEG [biochempeg.com]
- 20. The future of complement therapeutics [explorationpub.com]
Independent Validation of Iptacopan's Binding Affinity to Factor B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iptacopan's binding affinity to Factor B, a key component of the alternative complement pathway. The information presented is supported by experimental data from independent studies, offering a valuable resource for researchers and professionals in the field of drug development and complement-mediated diseases.
Executive Summary
This compound (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B. It demonstrates high-affinity, direct, and reversible binding to human Factor B, effectively blocking the amplification loop of the alternative complement pathway. This targeted inhibition has shown therapeutic potential in various complement-mediated diseases. This guide summarizes the quantitative data on this compound's binding affinity and provides a detailed, representative experimental protocol for its determination using Surface Plasmon Resonance (SPR).
Data Presentation: Binding Affinity of this compound and Other Factor B Inhibitors
The following table summarizes the binding affinity and inhibitory concentrations of this compound for Factor B. While direct head-to-head comparative studies with other small-molecule Factor B inhibitors are limited in publicly available literature, data for other modalities of Factor B inhibition are included for context.
| Compound | Target | Method | Binding Affinity (K D) | Inhibitory Concentration (IC 50) | Reference |
| This compound (LNP023) | Factor B | Surface Plasmon Resonance (SPR) | 7.9 nM | 10 nM (Factor B inhibition) | Schubart et al., 2019[1] |
| 130 nM (AP-induced MAC formation) | Schubart et al., 2019[1] | ||||
| SAR443809 (Antibody) | Factor Bb | Surface Plasmon Resonance (SPR) | 7.3 nM | Not Reported | Sanofi Publication[2] |
| IONIS-FB-LRx (ASO) | Factor B mRNA | Not Applicable (inhibits synthesis) | Not Applicable | Not Applicable | Ionis Pharmaceuticals[3][4][5] |
Note: K D (dissociation constant) is a measure of binding affinity; a lower K D value indicates a higher binding affinity. IC 50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. ASO (antisense oligonucleotide) works by reducing the production of the target protein, so a direct binding affinity to the protein is not applicable.
Experimental Protocols
Surface Plasmon Resonance (SPR) for this compound Binding to Factor B
The following is a representative, detailed protocol for determining the binding affinity of this compound to Factor B using SPR, based on established methodologies.
Objective: To determine the equilibrium dissociation constant (K D) of this compound for human Factor B.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Factor B (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant human Factor B onto the sensor surface via amine coupling by injecting a solution of Factor B in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). The target immobilization level should be empirically determined to avoid mass transport limitations.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the immobilization of Factor B to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range would span from sub-nanomolar to micromolar concentrations to adequately define the binding curve.
-
Inject the different concentrations of this compound over both the Factor B-immobilized and reference flow cells at a constant flow rate. Each injection consists of an association phase (analyte flowing over the surface) followed by a dissociation phase (running buffer flowing over the surface).
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time and recorded as a sensorgram (response units vs. time).
-
-
Data Analysis:
-
The sensorgrams from the reference flow cell are subtracted from the sensorgrams from the Factor B-immobilized flow cell to obtain specific binding data.
-
The equilibrium binding response is determined for each this compound concentration by plotting the response at equilibrium against the analyte concentration.
-
The equilibrium dissociation constant (K D) is calculated by fitting the equilibrium binding data to a 1:1 Langmuir binding model.
-
Visualizations
Signaling Pathway: Alternative Complement Pathway and this compound's Mechanism of Action
Caption: this compound inhibits Factor B, preventing the formation of C3 convertase.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.
References
- 1. pnas.org [pnas.org]
- 2. SAR443809: a selective inhibitor of the complement alternative pathway, targeting complement factor Bb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. IONIS-FB-LRx – an investigational RNA-targeting therapy: Phase 2 results in IgAN | Medfyle [medfyle.com]
A Comparative Analysis of the Safety Profile of Iptacopan Versus Other Complement Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Iptacopan, a first-in-class oral Factor B inhibitor, against other approved complement inhibitors, including the C5 inhibitors eculizumab and ravulizumab, and the C3 inhibitor pegcetacoplan. The information is compiled from published clinical trial data and is intended to assist researchers, scientists, and drug development professionals in their understanding of the evolving landscape of complement-directed therapies.
Executive Summary
This compound, an oral monotherapy, has demonstrated a generally favorable safety profile in clinical trials for Paroxysmal Nocturnal Hemoglobinuria (PNH), IgA Nephropathy (IgAN), and C3 Glomerulopathy (C3G).[1][2][3][4] As a proximal inhibitor of the alternative complement pathway, its mechanism of action differs from the terminal complement C5 inhibitors, potentially influencing its safety and tolerability. This guide presents a detailed comparison of adverse event data, outlines the experimental protocols for safety assessment in key clinical trials, and provides visual representations of the complement pathway and clinical trial workflows.
Comparative Safety Profile: this compound vs. Other Complement Inhibitors
The safety profiles of this compound and other complement inhibitors have been evaluated in various clinical trials. The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) reported in pivotal studies for each drug in the context of Paroxysmal Nocturnal Hemoglobinuria (PNH).
Table 1: Treatment-Emergent Adverse Events (TEAEs) in PNH Clinical Trials
| Adverse Event Category | This compound (APPLY-PNH) | Eculizumab/Ravulizumab (APPLY-PNH) | Pegcetacoplan (PEGASUS) | Eculizumab (PEGASUS) |
| Infections and Infestations | ||||
| Nasopharyngitis | 16.1% | 2.9% | 16% | - |
| Upper Respiratory Tract Infection | - | - | - | - |
| COVID-19 | 8.1% | 25.7% | - | - |
| Gastrointestinal Disorders | ||||
| Diarrhea | 14.5% | 5.7% | 22.0% | 2.6% |
| Nausea | - | - | - | - |
| Abdominal Pain | - | - | 12.2% | 10.3% |
| Nervous System Disorders | ||||
| Headache | 16.1% | 2.9% | 7.3% | 23.1% |
| Dizziness | - | - | 2.4% | 10.3% |
| General Disorders | ||||
| Fatigue | - | - | 4.9% | 15.4% |
| Skin and Subcutaneous Tissue Disorders | ||||
| Injection Site Reactions | N/A | N/A | 36.6% | 2.6% |
| Investigations | ||||
| Hemolysis | 3.2% | 17.1% | 9.8% | 23.1% |
Data for this compound and its comparator are from the APPLY-PNH trial.[5] Data for Pegcetacoplan and its comparator are from the PEGASUS trial.[6][7]
Table 2: Serious Adverse Events (SAEs) of Interest
| Serious Adverse Event | This compound | Eculizumab/Ravulizumab | Pegcetacoplan |
| Meningococcal Infections | No reported cases in pivotal PNH trials[8] | Rare but known risk, REMS program in place[9] | No reported cases in pivotal PNH trials[3] |
| Thrombotic Events | Rare[10] | Reduced incidence compared to no treatment[11] | Rare[3] |
| Serious Infections (non-meningococcal) | Reported, but no discontinuations due to these events in APPLY-PNH[8] | Reported[9][11] | Reported[6] |
Experimental Protocols for Safety Assessment
The safety and tolerability of complement inhibitors are rigorously assessed in clinical trials. The following outlines the typical methodologies employed in the pivotal trials for this compound and its comparators.
This compound (APPLY-PNH and APPOINT-PNH Trials)
-
Adverse Event Monitoring: In the APPLY-PNH and APPOINT-PNH trials, adverse events (AEs) were monitored from the time of informed consent until the end of the study.[10][12] All AEs, regardless of their perceived relationship to the study drug, were recorded.
-
Data Collection: Investigators collected information on the nature, onset, duration, severity, and outcome of each AE.
-
Severity Grading: The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[13][14] This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death).
-
Causality Assessment: The relationship of each AE to the investigational drug was assessed by the investigator as either related or not related.
-
Serious Adverse Events (SAEs): SAEs were defined as any AE that resulted in death, was life-threatening, required hospitalization, resulted in persistent or significant disability, or was a congenital anomaly.[15] All SAEs were required to be reported to the sponsor within 24 hours of the site's awareness.
Eculizumab and Ravulizumab (Pivotal Trials)
-
Adverse Event Monitoring: Similar to the this compound trials, continuous monitoring of AEs was a standard component of the pivotal trials for eculizumab and ravulizumab.[9][16]
-
Data Collection: Comprehensive data on all AEs were collected at each study visit.
-
Severity and Causality: The severity and relationship to the study drug for each AE were determined by the clinical investigators.
-
Risk Management: Due to the known risk of meningococcal infections with terminal complement inhibition, a key component of the safety protocol for eculizumab and ravulizumab trials was the requirement for all participants to be vaccinated against Neisseria meningitidis.[9] A Risk Evaluation and Mitigation Strategy (REMS) program is in place for these drugs.
Pegcetacoplan (PEGASUS Trial)
-
Adverse Event Monitoring: The PEGASUS trial employed a robust system for monitoring and reporting AEs.[6][7]
-
Data Collection: All AEs were documented, including those that were self-reported by patients or observed by the clinical staff.
-
Severity and Attribution: The severity of AEs was graded, and the relationship to pegcetacoplan was assessed by the investigators.
-
Injection Site Reactions: As pegcetacoplan is administered subcutaneously, specific attention was given to monitoring and characterizing injection site reactions.
Visualizing Mechanisms and Processes
The Complement Cascade and Points of Inhibition
The following diagram illustrates the three pathways of the complement system and highlights the points at which this compound and other inhibitors exert their effects.
References
- 1. Pardon Our Interruption [medcommshydhosting.com]
- 2. novartis.com [novartis.com]
- 3. Efficacy and Safety of this compound in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of a randomized double-blind placebo-controlled Phase 2 study propose this compound as an alternative complement pathway inhibitor for IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. Pegcetacoplan versus eculizumab in patients with paroxysmal nocturnal haemoglobinuria (PEGASUS): 48-week follow-up of a randomised, open-label, phase 3, active-comparator, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table 20, Summary of Harms in the PEGASUS Trial — Randomized Controlled Period (Safety Set) - Pegcetacoplan (Empaveli) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]
- 9. nice.org.uk [nice.org.uk]
- 10. Oral this compound monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long‐term safety and efficacy of ravulizumab in patients with paroxysmal nocturnal hemoglobinuria: 2‐year results from two pivotal phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novartis.com [novartis.com]
- 13. evs.nci.nih.gov [evs.nci.nih.gov]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. Adverse event identification and reporting - International Society of Nephrology [theisn.org]
- 16. One‐year outcomes from a phase 3 randomized trial of ravulizumab in adults with paroxysmal nocturnal hemoglobinuria who received prior eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
Iptacopan Monotherapy vs. Combination Therapy with C5 Inhibitors: A Comparative Guide for Researchers
A detailed analysis of efficacy, safety, and mechanistic data for professionals in drug development and scientific research.
This guide provides a comprehensive comparison of iptacopan monotherapy against combination therapy with C5 inhibitors for the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH) and other complement-mediated diseases. The information is compiled from pivotal clinical trials and peer-reviewed studies to support objective evaluation by researchers, scientists, and drug development professionals.
Executive Summary
This compound, an oral Factor B inhibitor, has demonstrated significant efficacy as a monotherapy in treating PNH, showing superiority to C5 inhibitors in patients with residual anemia and robust responses in treatment-naïve patients. Clinical data also supports the use of this compound as an add-on therapy to C5 inhibitors, particularly in patients with a suboptimal response to C5 inhibitor monotherapy. This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols, and visualize the underlying biological pathways and therapeutic mechanisms.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety data from the pivotal APPLY-PNH and APPOINT-PNH trials for this compound monotherapy and a Phase 2 trial evaluating this compound as an add-on therapy to the C5 inhibitor eculizumab.
Table 1: Efficacy of this compound Monotherapy in C5-Inhibitor-Experienced PNH Patients with Residual Anemia (APPLY-PNH Trial, 24 Weeks)
| Efficacy Endpoint | This compound Monotherapy (n=62) | Anti-C5 Therapy (n=35) |
| Hemoglobin increase of ≥2 g/dL without transfusions | 82.3% | 0% |
| Hemoglobin level of ≥12 g/dL without transfusions | 67.7% | 1.8% |
| Transfusion Avoidance | 95.2% | 40% |
| Mean Hemoglobin Change from Baseline | +2.37 g/dL | -0.05 g/dL |
| Mean Change in FACIT-Fatigue Score | +8.6 points | +0.3 points |
Data from the APPLY-PNH pivotal Phase III trial.[1]
Table 2: Efficacy of this compound Monotherapy in Complement-Inhibitor-Naïve PNH Patients (APPOINT-PNH Trial, 24 Weeks)
| Efficacy Endpoint | This compound Monotherapy (n=40) |
| Hemoglobin increase of ≥2 g/dL without transfusions | 92.2% |
| Hemoglobin level of ≥12 g/dL without transfusions | 62.8% |
| Transfusion Avoidance | 97.6% |
| Mean LDH Reduction from Baseline | -83.55% |
| Mean Change in FACIT-Fatigue Score | +10.75 points |
Data from the APPOINT-PNH Phase III trial.[2][3]
Table 3: Efficacy of this compound as Add-on Therapy to Eculizumab in PNH Patients with Active Hemolysis (Phase 2 Trial, 13 Weeks)
| Efficacy Endpoint | This compound (200 mg BID) + Eculizumab (n=10) |
| Mean Change in Hemoglobin from Baseline | +3.19 g/dL |
| Mean Change in LDH from Baseline | -309.2 IU/L |
| Improvement in all hemolysis biomarkers | Observed |
Data from the Phase 2 proof-of-concept trial (NCT03439839).[4][5]
Table 4: Key Safety Findings for this compound
| Adverse Event Profile | This compound Monotherapy (APPLY-PNH & APPOINT-PNH) | This compound + Eculizumab (Phase 2) |
| Most Common AEs | Headache, nasopharyngitis, diarrhea, COVID-19 | Not specified in detail, but well-tolerated |
| Serious AEs | No deaths or serious infections by encapsulated bacteria reported. Two anti-C5 treated patients had serious hemolysis AEs, compared to none on this compound in APPLY-PNH.[1] | No deaths or treatment-related serious adverse events. |
| Discontinuations due to AEs | None | None |
Safety data compiled from published trial results.[1][5]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound. Below are summaries of the key experimental protocols.
APPLY-PNH Trial (NCT04558918)
-
Study Design: A Phase III, randomized, multicenter, active-comparator controlled, open-label trial.[1][6]
-
Patient Population: Adult PNH patients with residual anemia (Hemoglobin <10 g/dL) despite stable treatment with an anti-C5 therapy (eculizumab or ravulizumab) for at least six months.[6]
-
Treatment Arms:
-
This compound 200 mg taken orally twice daily.
-
Continuation of the patient's ongoing anti-C5 therapy.[6]
-
-
Primary Endpoints:
-
Proportion of patients achieving a sustained increase in hemoglobin of ≥2 g/dL from baseline without red blood cell (RBC) transfusions at 24 weeks.
-
Proportion of patients achieving a sustained hemoglobin level of ≥12 g/dL without RBC transfusions at 24 weeks.[4]
-
-
Key Secondary Endpoints: Transfusion avoidance, change in hemoglobin levels, and change in patient-reported fatigue scores (FACIT-Fatigue).[7]
APPOINT-PNH Trial (NCT04820530)
-
Study Design: A Phase III, multinational, multicenter, open-label, single-arm study.[3]
-
Patient Population: Adult PNH patients naïve to complement inhibitor therapy.[3]
-
Treatment: this compound 200 mg taken orally twice daily.[3]
-
Primary Endpoint: Proportion of patients achieving an increase in hemoglobin of ≥2 g/dL from baseline without RBC transfusions at 24 weeks.[3]
-
Key Secondary Endpoints: Proportion of patients achieving hemoglobin levels ≥12 g/dL without transfusions, transfusion independence, and change in LDH levels.[2]
Phase 2 Add-on Therapy Trial (NCT03439839)
-
Study Design: An open-label, single-arm, proof-of-concept trial.[5]
-
Patient Population: PNH patients with active hemolysis (LDH >1.5 times the upper limit of normal) despite ongoing treatment with eculizumab.[5]
-
Treatment: this compound 200 mg taken orally twice daily as an add-on to the patient's stable eculizumab regimen.[5]
-
Primary Endpoint: Change in LDH from baseline to week 13.[5]
-
Key Secondary Endpoints: Change in hemoglobin concentration and other biomarkers of hemolysis.[5]
Key Laboratory Methodologies
-
Hemoglobin (Hb) Measurement: Hemoglobin levels were centrally measured using standard laboratory procedures. In the APPLY-PNH and APPOINT-PNH trials, Hb changes were key components of the primary endpoints.[8]
-
Lactate Dehydrogenase (LDH) Assay: LDH, a marker of intravascular hemolysis, was measured using a standard enzymatic assay.[9][10] The LDH release assay is a reliable method for quantifying elevated LDH levels, serving as a surrogate marker for cellular damage.
-
Flow Cytometry for PNH Clone Size: PNH clone size is determined by high-sensitivity flow cytometry, which identifies the percentage of red and white blood cells lacking glycosylphosphatidylinositol (GPI)-anchored proteins. This is the gold standard for diagnosing and monitoring PNH. The use of markers such as FLAER (fluorescently labeled aerolysin) along with lineage-specific markers (e.g., CD24 for granulocytes, CD14 for monocytes, and CD235a for red blood cells) allows for precise quantification of PNH clones.[11][12]
Mandatory Visualization
The following diagrams illustrate the complement signaling pathway, the mechanisms of action of this compound and C5 inhibitors, and a generalized experimental workflow for comparing these therapies.
Caption: The complement system's signaling pathways.
Caption: Mechanisms of action for this compound and C5 inhibitors.
Caption: Generalized workflow for clinical trials comparing therapies.
References
- 1. novartis.com [novartis.com]
- 2. onclive.com [onclive.com]
- 3. Addition of this compound, an oral factor B inhibitor, to eculizumab in patients with paroxysmal nocturnal haemoglobinuria and active haemolysis: an open-label, single-arm, phase 2, proof-of-concept trial. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Addition of this compound, an oral factor B inhibitor, to eculizumab in patients with paroxysmal nocturnal haemoglobinuria and active haemolysis: an open-label, single-arm, phase 2, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. hcplive.com [hcplive.com]
- 8. ashpublications.org [ashpublications.org]
- 9. PB2040: LACTATE DEHYDROGENASE IS A PREDICTOR OF THROMBOEMBOLISM, AND THROMBOEMBOLISM IS A PREDICTOR OF DEATH, IN PATIENTS WITH PAROXYSMAL NOCTURNAL HEMOGLOBINURIA (PNH): RESULTS FROM A KOREAN PNH REGISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Lactate Dehydrogenase and Hemoglobin Levels on Clinical Outcomes in Patients With Paroxysmal Nocturnal Hemoglobinuria: Results From the National Korean PNH Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. When does a PNH clone have clinical significance? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Iptacopan: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Iptacopan are paramount to ensuring laboratory safety and environmental protection. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), adherence to established disposal protocols is a critical component of responsible laboratory practice.[1][2][3] This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with general laboratory safety principles and regulatory expectations.
General Disposal Principles
The consistent recommendation across multiple supplier Safety Data Sheets is to dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1][4] Unused or expired this compound should be offered to a licensed hazardous material disposal company.[3] For consumer medical use, patients are advised to consult their healthcare professional on how to dispose of unused medicine.[5]
Procedural Steps for Laboratory Disposal of this compound
The following steps provide a general framework for the safe disposal of this compound in a laboratory setting. It is crucial to consult your institution's specific environmental health and safety (EHS) guidelines, as they will provide detailed protocols tailored to your location and facilities.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including gloves, a lab coat, and safety glasses.[6] For powdered forms of the compound, work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][4]
Step 2: Segregation of Waste Properly segregate this compound waste from other laboratory waste streams.[6][7] Do not mix chemical waste unless you are certain of its compatibility.[6]
-
Solid Waste: This includes expired or unused this compound powder, as well as contaminated consumables such as weigh boats, gloves, and paper towels.
-
Liquid Waste: This includes solutions containing this compound.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.[7][8]
Step 3: Containment and Labeling Place this compound waste in a container that is sound, leak-tight, and compatible with the chemical.[6][7]
-
Clearly label the waste container with its contents (e.g., "this compound Waste," "Non-Hazardous Pharmaceutical Waste").[6] Your institution's EHS department will provide specific labeling requirements.
Step 4: Handling Spills In the event of a spill, take the following actions:
-
Ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, absorb liquid spills with an inert material such as diatomite or universal binders.[1][4]
-
For solid spills, carefully sweep up the material to avoid generating dust.[2]
-
Decontaminate the spill surface, if necessary, by scrubbing with alcohol.[1][4]
-
Collect all contaminated materials in a sealed container for disposal as this compound waste.[1][4]
Step 5: Storage and Disposal Store the sealed waste container in a designated, secure area away from incompatible materials pending collection by your institution's hazardous waste management service.[7] Do not dispose of this compound down the drain.[2][7] Some regulations may permit incineration in a facility equipped with an afterburner and scrubber.[3]
Mechanism of Action: this compound's Role in the Complement Pathway
To provide value beyond the product itself, understanding the mechanism of action of the compounds being handled is crucial. This compound is a first-in-class oral inhibitor of complement Factor B.[9] Factor B is a key component of the alternative complement pathway, a part of the innate immune system. By binding to and inhibiting Factor B, this compound blocks the cleavage of C3 and the subsequent amplification of the complement cascade.[9][10] This action controls both intravascular and extravascular hemolysis in conditions like paroxysmal nocturnal hemoglobinuria (PNH).[10]
Caption: Mechanism of action of this compound in the alternative complement pathway.
This content is for informational purposes only and does not constitute professional safety advice. Always consult your institution's EHS guidelines and the manufacturer's Safety Data Sheet for complete and specific instructions.
References
- 1. abmole.com [abmole.com]
- 2. medkoo.com [medkoo.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. gmpsop.com [gmpsop.com]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
